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  • Product: Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
  • CAS: 4433-78-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-

Introduction Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, also known by its IUPAC name N-(4-Acetamidophenyl)-3-oxobutanamide and CAS number 4433-78-7, is a significant chemical intermediate in the fields of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, also known by its IUPAC name N-(4-Acetamidophenyl)-3-oxobutanamide and CAS number 4433-78-7, is a significant chemical intermediate in the fields of pharmaceutical and dye synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. Its molecular structure, featuring both an acetamido group and a β-ketoamide functionality, makes it a versatile precursor for the synthesis of various heterocyclic compounds and a potential metabolite or impurity in pharmaceutical products related to acetaminophen.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- are summarized below.

PropertyValueSource
Molecular Formula C12H14N2O3[1]
Molecular Weight 234.25 g/mol [1]
IUPAC Name N-(4-Acetamidophenyl)-3-oxobutanamide[1]
CAS Number 4433-78-7[1]
Appearance Typically a solid[2]
Storage Temperature -20°C is recommended for long-term storage.[2]

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, highlighting the need for empirical determination in a laboratory setting.

Synthesis and Mechanistic Insights

The synthesis of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is most commonly achieved through the acetoacetylation of N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol). This reaction is a classic example of electrophilic substitution on an aromatic amine derivative.

Synthetic Workflow

The general synthetic approach involves the reaction of acetaminophen with an acetoacetylating agent, such as diketene or an acetoacetic ester, often in the presence of a suitable solvent and potentially a catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Acetaminophen N-(4-hydroxyphenyl)acetamide (Acetaminophen) Reaction Reaction Mixture Acetaminophen->Reaction Dissolve Acetoacetylating_Agent Acetoacetylating Agent (e.g., Diketene) Acetoacetylating_Agent->Reaction Add Solvent Anhydrous Organic Solvent (e.g., Toluene) Solvent->Reaction Crude_Product Crude Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- Reaction->Crude_Product Reaction Completion & Work-up Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-hydroxyphenyl)acetamide in an appropriate anhydrous solvent (e.g., chloroform or toluene).[3]

  • Reagent Addition: Slowly add the acetoacetylating agent (e.g., an acyl chloride derivative) to the solution.[3] The reaction may be exothermic, and cooling might be necessary.

  • Reaction: Stir the mixture at room temperature or under reflux for a specified period (e.g., 24 hours) to ensure the reaction goes to completion.[3]

  • Work-up: After the reaction is complete, the mixture is typically cooled, and the product may precipitate. The reaction mixture can be acidified to facilitate product isolation.[3]

  • Isolation and Purification: The crude product is collected by filtration and washed with a suitable solvent to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the pure Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-.

Causality: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the acetoacetylating agent. The reaction temperature and time are optimized to maximize the yield while minimizing the formation of impurities.

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, especially in the context of pharmaceutical quality control where it might be present as an impurity.

Analytical Workflow

A typical analytical workflow for the characterization of this compound is outlined below.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Sample containing Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- Dissolution Dissolution in a suitable solvent Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Mass_Spec Mass Spectrometry (MS) Dissolution->Mass_Spec NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Data_Acquisition Data Acquisition HPLC->Data_Acquisition Mass_Spec->Data_Acquisition NMR->Data_Acquisition Interpretation Structural Elucidation & Quantification Data_Acquisition->Interpretation Report Final Report Interpretation->Report

Caption: General analytical workflow for the characterization of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-.[4][5]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance is a standard approach.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.[6] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Biological Significance and Toxicology

The toxicological properties of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- have not been extensively investigated.[7] However, as a derivative of acetaminophen, its metabolic fate and potential biological activities are of interest. Analogous compounds, such as N-(4-ethoxyphenyl)-3-oxobutanamide, have been reported to be harmful if swallowed, in contact with skin, or inhaled.[8] It is prudent to handle Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- with appropriate safety precautions in a laboratory setting.

Applications in Drug Development and Chemical Synthesis

The primary application of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is as a versatile intermediate in organic synthesis. The β-ketoamide moiety is a valuable synthon for the construction of various heterocyclic systems, which are common scaffolds in many pharmaceutically active compounds. Additionally, its structural similarity to acetaminophen makes it a relevant compound for studying drug metabolism and for use as an analytical standard in quality control of acetaminophen-containing drug products. Related compounds are used in the synthesis of pigments and dyes.[9][10]

References

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4'-Methoxyacetoacetanilide. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-. Substance Registry Services. Available from: [Link]

  • Therapeutic Drug Monitoring. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Available from: [Link]

  • ResearchGate. Analytical techniques for the determination of acetaminophen: A review. Available from: [Link]

  • Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • FAO AGRIS. Analytical techniques for the determination of acetaminophen: A review. Available from: [Link]

  • ResearchGate. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4-acetamidophenyl)-3-oxobutanamide (CAS 4433-78-7)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Chromophoric Scaffold N-(4-acetamidophenyl)-3-oxobutanamide, registered under CAS number 4433-78-7, is a fascinating organic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chromophoric Scaffold

N-(4-acetamidophenyl)-3-oxobutanamide, registered under CAS number 4433-78-7, is a fascinating organic compound that sits at the intersection of industrial chemistry and potential pharmaceutical applications. While primarily recognized as a crucial intermediate in the synthesis of azo pigments, its molecular architecture, featuring an acetanilide moiety linked to a reactive β-ketoamide, suggests a rich and underexplored potential in medicinal chemistry. This guide, intended for the discerning scientific professional, moves beyond a superficial overview to provide a comprehensive technical exploration of this molecule. We will delve into its synthesis from readily available precursors, detail its analytical characterization, explore its established role in pigment manufacturing, and shed light on its potential, yet to be fully realized, biological significance. The structural relationship to the common analgesic, acetaminophen (paracetamol), provides a compelling starting point for considering its metabolic fate and potential bioactivity.

Molecular Identity and Physicochemical Profile

N-(4-acetamidophenyl)-3-oxobutanamide is an organic compound characterized by an amide, a ketone, and an acetylamino group attached to a phenyl ring.[1] This unique combination of functional groups imparts a moderate to high polarity to the molecule, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-3-oxobutanamide

PropertyValueSource
CAS Number 4433-78-7[2]
Molecular Formula C₁₂H₁₄N₂O₃[1][2]
Molecular Weight 234.25 g/mol [2]
IUPAC Name N-(4-acetamidophenyl)-3-oxobutanamide
Synonyms 4'-Acetamido-3-oxobutanilide, 4'-Acetamidoacetoacetanilide, p-Acetamidoacetoacetanilide[1]

Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide: A Two-Step Approach

The synthesis of the title compound is a logical and efficient process that begins with the well-established preparation of its key precursor, 4-aminoacetanilide (p-aminoacetanilide), followed by an acetoacetylation reaction.

Step 1: Synthesis of the Precursor, 4-Aminoacetanilide

4-Aminoacetanilide serves as the foundational building block for our target molecule. It can be synthesized through various established methods, with one common and reliable approach being the reduction of 4-nitroacetanilide.

Experimental Protocol: Synthesis of 4-Aminoacetanilide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroacetanilide and a suitable solvent such as ethanol or acetic acid.

  • Reduction: While stirring, add a reducing agent. A common and effective method involves the use of iron filings in the presence of a small amount of acid, such as acetic acid or hydrochloric acid. The reaction is typically heated to reflux.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled and made alkaline to precipitate the iron salts. The mixture is then filtered to remove the inorganic solids.

  • Isolation and Purification: The filtrate, containing the 4-aminoacetanilide, is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the desired 4-aminoacetanilide as a crystalline solid.

Step 2: Acetoacetylation of 4-Aminoacetanilide

Proposed Experimental Protocol: Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 4-aminoacetanilide in a suitable high-boiling point inert solvent, such as xylene or toluene.

  • Acetoacetylation: Add an equimolar amount of ethyl acetoacetate to the solution. The reaction mixture is then heated to reflux. The ethanol generated during the reaction is continuously removed to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the 4-aminoacetanilide spot and the appearance of the product spot.

  • Isolation: Once the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate. The solid product is then collected by filtration.

  • Purification: The crude N-(4-acetamidophenyl)-3-oxobutanamide can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a purified solid product.

Diagram 1: Synthetic Pathway to N-(4-acetamidophenyl)-3-oxobutanamide

G cluster_0 Step 1: Synthesis of 4-Aminoacetanilide cluster_1 Step 2: Acetoacetylation 4-Nitroacetanilide 4-Nitroacetanilide 4-Aminoacetanilide 4-Aminoacetanilide 4-Nitroacetanilide->4-Aminoacetanilide Reduction (e.g., Fe/CH3COOH) Final_Product N-(4-acetamidophenyl)-3-oxobutanamide 4-Aminoacetanilide->Final_Product Reflux in Xylene Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Final_Product

Caption: Synthetic route from 4-nitroacetanilide to the target compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-acetamidophenyl)-3-oxobutanamide. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two different amide protons, the methylene protons of the butanamide chain, and the two methyl groups.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbons of the amide and ketone groups, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the amide and ketone groups, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

Industrial Application: A Key Intermediate in Pigment Synthesis

The primary and well-documented application of N-(4-acetamidophenyl)-3-oxobutanamide is as a key coupling component in the synthesis of azo pigments. Specifically, it is used in the manufacturing of C.I. Pigment Yellow 116 .[2][3]

The synthesis of C.I. Pigment Yellow 116 involves a diazo coupling reaction. In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, in this case, N-(4-acetamidophenyl)-3-oxobutanamide, to form the final azo pigment. The acetanilide and β-ketoamide moieties of the target compound play a crucial role in determining the final color and properties of the pigment.

Diagram 2: Role in Pigment Yellow 116 Synthesis

G Aromatic_Amine Aromatic Amine (e.g., a substituted aniline) Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt Diazotization (NaNO2, HCl) Pigment_Yellow_116 C.I. Pigment Yellow 116 Diazonium_Salt->Pigment_Yellow_116 Azo Coupling Target_Compound N-(4-acetamidophenyl)-3-oxobutanamide Target_Compound->Pigment_Yellow_116

Caption: N-(4-acetamidophenyl)-3-oxobutanamide as a coupling component.

Potential Biological Significance and Future Perspectives

The structural similarity of the N-(4-acetamidophenyl) moiety to acetaminophen (paracetamol) raises intriguing questions about the potential biological activity of N-(4-acetamidophenyl)-3-oxobutanamide. Acetaminophen is a widely used analgesic and antipyretic drug.

While there is currently no direct evidence in the scientific literature detailing the pharmacological properties of N-(4-acetamidophenyl)-3-oxobutanamide, the presence of the acetanilide framework suggests that it could potentially be a substrate for metabolic enzymes that also process acetaminophen. It is conceivable that the 3-oxobutanamide side chain could be cleaved or modified in vivo, potentially leading to the formation of acetaminophen or other metabolites with biological activity.

Furthermore, the β-ketoamide functionality is a versatile scaffold in medicinal chemistry and is present in a variety of biologically active molecules. This functional group can participate in hydrogen bonding and metal chelation, which are important for interactions with biological targets.

Future research could explore the following areas:

  • Metabolic Studies: Investigating the in vitro and in vivo metabolism of N-(4-acetamidophenyl)-3-oxobutanamide to identify its metabolites and determine if acetaminophen is formed.

  • Pharmacological Screening: Screening the compound for a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.

  • Toxicity Assessment: A comprehensive toxicological evaluation is necessary to determine the safety profile of the compound before any potential therapeutic applications can be considered.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for N-(4-acetamidophenyl)-3-oxobutanamide, it is prudent to handle this compound with the care afforded to all novel research chemicals. Based on the data for structurally related acetoacetanilide compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(4-acetamidophenyl)-3-oxobutanamide is a molecule of significant interest, bridging the gap between industrial dye chemistry and potential pharmaceutical research. Its synthesis is achievable through standard organic chemistry methodologies, and its primary application as a precursor to C.I. Pigment Yellow 116 is well-established. The structural analogy to acetaminophen provides a compelling rationale for future investigations into its biological properties and metabolic fate. This guide serves as a foundational resource for researchers and scientists, providing the necessary technical information to work with and explore the full potential of this versatile compound. Further research is warranted to fully elucidate its analytical profile, biological activity, and safety, which will undoubtedly open new avenues for its application.

References

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-4-[Acetamidobutyl]-N-[3-acetamidopropyl]benzamide. John Wiley & Sons, Inc. Retrieved from [Link]

  • World of Dyes. (2012, November 22). Pigment Yellow 116. Retrieved from [Link]

  • DyeIntermediates.com. (2013, June 8). N-(4-acetamidophenyl)-3-oxobutanamide. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4′-aminoacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Physical Properties of N-(4-acetamidophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical properties of N-(4-acetamidophenyl)-3-oxobutanamide, a compound of interest in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-(4-acetamidophenyl)-3-oxobutanamide, a compound of interest in pharmaceutical research and development. This document, intended for a scientific audience, delves into the methodologies for determining these properties and provides context through comparative data with structurally similar molecules.

Introduction and Molecular Structure

N-(4-acetamidophenyl)-3-oxobutanamide, with the CAS number 4433-78-7, is an organic compound featuring both an acetanilide and a β-ketoamide functional group.[1] Its molecular structure plays a significant role in determining its physical and chemical characteristics. The presence of amide and ketone moieties suggests the potential for moderate to high polarity, influencing its solubility and interactions in biological systems.[1]

The molecular formula of the compound is C₁₂H₁₄N₂O₃, and it has a molecular weight of 234.25 g/mol .

Molecular Structure of N-(4-acetamidophenyl)-3-oxobutanamide

Caption: 2D structure of N-(4-acetamidophenyl)-3-oxobutanamide.

Thermal Properties

The thermal properties of a pharmaceutical compound, such as its melting and boiling points, are critical for manufacturing, formulation, and stability assessments.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Experimental Data: A commercially available sample of N-[4-(acetylamino)phenyl]-3-oxobutanamide is reported to have a melting point of 163-164 °C .[2]

Comparative Data for Analogous Compounds:

CompoundStructureMelting Point (°C)
N-(4-chlorophenyl)-3-oxobutanamideCl-Ph-NH-CO-CH₂-CO-CH₃131-134[3]
N-(4-methylphenyl)-3-oxobutanamideCH₃-Ph-NH-CO-CH₂-CO-CH₃94-95[4]
N-(2,4-dimethylphenyl)-3-oxobutanamide(CH₃)₂-Ph-NH-CO-CH₂-CO-CH₃88[1]

The data suggests that the nature and position of the substituent on the phenyl ring significantly influence the melting point. The acetamido group in the target compound likely contributes to stronger intermolecular hydrogen bonding compared to the chloro, methyl, and dimethyl analogs, resulting in a higher melting point.

Boiling Point

Due to the compound's relatively high molecular weight and potential for thermal decomposition at elevated temperatures, the experimental determination of its boiling point can be challenging.

Predicted Data: The predicted boiling point for N-[4-(acetylamino)phenyl]-3-oxobutanamide is 534.4 °C at 760 mmHg .[2] It is important to note that this is a computed value and may differ from an experimentally determined boiling point.

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Dry and finely powder the crystalline solid. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then slow to 1-2°C per minute. C->D E Observation & Recording: Record the temperature range from the first appearance of liquid to complete liquefaction. D->E

Caption: Standard workflow for determining the melting point of a solid.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. Understanding its solubility in various solvents is essential for formulation development.

Due to the presence of polar functional groups (amides, ketone), N-(4-acetamidophenyl)-3-oxobutanamide is expected to be soluble in polar organic solvents and have limited solubility in nonpolar solvents. Its solubility in water is likely to be low to moderate.

Qualitative Solubility Expectation:

  • Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Sparingly soluble in: Ethanol, Methanol, Acetone

  • Insoluble in: Hexane, Toluene

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of N-(4-acetamidophenyl)-3-oxobutanamide to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Express the solubility as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for N-(4-acetamidophenyl)-3-oxobutanamide are:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1710C=O stretchKetone
~1670C=O stretch (Amide I)Amide
~1600, ~1500C=C stretchAromatic ring
~1550N-H bend (Amide II)Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) for the protons in N-(4-acetamidophenyl)-3-oxobutanamide (in a solvent like DMSO-d₆) are:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0Singlet1H-NH- (acetoacetyl)
~9.8Singlet1H-NH- (acetamido)
~7.5Multiplet4HAromatic protons
~3.6Singlet2H-CH₂-
~2.2Singlet3H-COCH₃ (ketone)
~2.0Singlet3H-COCH₃ (acetamido)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like N-(4-acetamidophenyl)-3-oxobutanamide are expected to exhibit characteristic absorption bands in the UV region. The presence of conjugated systems (the phenyl ring and the carbonyl groups) will influence the wavelength of maximum absorbance (λ_max). For substituted acetanilides, absorption bands are typically observed in the 200-300 nm range.

General Workflow for Spectroscopic Analysis

SpectroWorkflow cluster_FTIR FT-IR cluster_NMR NMR cluster_UVVis UV-Vis FTIR_Prep Sample Preparation (e.g., KBr pellet) FTIR_Analysis Acquire Spectrum FTIR_Prep->FTIR_Analysis FTIR_Interp Identify Functional Group Vibrations FTIR_Analysis->FTIR_Interp NMR_Prep Sample Preparation (Dissolve in deuterated solvent) NMR_Analysis Acquire Spectrum NMR_Prep->NMR_Analysis NMR_Interp Assign Chemical Shifts and Coupling NMR_Analysis->NMR_Interp UV_Prep Sample Preparation (Dissolve in suitable solvent) UV_Analysis Acquire Spectrum UV_Prep->UV_Analysis UV_Interp Determine λmax UV_Analysis->UV_Interp Start Compound Sample Start->FTIR_Prep Start->NMR_Prep Start->UV_Prep

Caption: General workflows for FT-IR, NMR, and UV-Vis spectroscopic analyses.

Conclusion

This technical guide has summarized the key physical properties of N-(4-acetamidophenyl)-3-oxobutanamide based on available data and scientific principles. While a reported melting point provides a valuable experimental data point, further research is warranted to experimentally determine other physical properties such as boiling point and a comprehensive solubility profile in various pharmaceutically relevant solvents. The provided spectroscopic information, based on the known structure and data from analogous compounds, serves as a predictive guide for the characterization of this molecule.

References

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  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved January 22, 2026, from [Link]

  • ChemBK. (2024, April 9). N-(4-chlorophenyl)-3-oxobutanamide. Retrieved January 22, 2026, from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 104-107. [Link]

  • SpectraBase. (n.d.). N-4-[Acetamidobutyl]-N-[3-acetamidopropyl]benzamide. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... Retrieved January 22, 2026, from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-... Retrieved January 22, 2026, from [Link]

  • JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved January 22, 2026, from [Link]

  • The Pennsylvania State University. (n.d.). Electronic Theses for Schreyer Honors College. Retrieved January 22, 2026, from [Link]

  • Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved January 22, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-(4-acetamidophenyl)-3-oxobutanamide

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of N-(4-acetamidophenyl)-3-oxobutanamide. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of N-(4-acetamidophenyl)-3-oxobutanamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data from spectroscopic analysis, established chemical synthesis protocols, and explores the compound's primary applications, particularly its role as a vital industrial intermediate.

Core Molecular Identity & Physicochemical Properties

N-(4-acetamidophenyl)-3-oxobutanamide is a multi-functional organic compound belonging to the class of acetoacetanilides. Its structure incorporates a para-substituted aromatic ring, two distinct amide functionalities, and a ketone group, which collectively dictate its chemical behavior and physical properties.

The compound is systematically named N-(4-acetamidophenyl)-3-oxobutanamide .[1] It is also commonly referred to by synonyms such as 4'-Acetamidoacetoacetanilide and p-Acetamidoacetoacetanilide.[2]

Table 1: Key Identifiers and Physicochemical Properties

ParameterValueSource
IUPAC Name N-(4-Acetamidophenyl)-3-oxobutanamide[1]
CAS Number 4433-78-7[2][3]
Molecular Formula C₁₂H₁₄N₂O₃[2][3]
Molecular Weight 234.25 g/mol [2][3]
Appearance Off-white to beige crystalline powder[4][5]
Melting Point Typically in the range of 130-135 °C (by analogy to similar structures)[4]
Solubility Soluble in acetone; very poorly soluble in water[4][6]

The presence of multiple polar functional groups—amides and a ketone—suggests moderate to high polarity, influencing its solubility and chromatographic behavior.[2] The β-ketoamide moiety is of particular interest as it can exhibit keto-enol tautomerism, a feature critical to its reactivity.[7]

Synthesis Pathway: Acetoacetylation of a Phenylenediamine Derivative

The principal and most industrially viable method for synthesizing N-(4-acetamidophenyl)-3-oxobutanamide is the acetoacetylation of N-(4-aminophenyl)acetamide (more commonly known as 4-aminoacetanilide). This reaction involves the formation of a new amide bond by treating the primary aromatic amine with an acetoacetylating agent.

The choice of reagent is critical. Diketene is a highly efficient and reactive agent, while ethyl acetoacetate is a more common, stable, and cost-effective alternative, typically requiring heating to drive the reaction to completion via the elimination of ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 N-(4-aminophenyl)acetamide (4-Aminoacetanilide) Reaction Acetoacetylation Reaction (Heat, Solvent) Reactant1->Reaction Reactant2 Ethyl Acetoacetate (Acetoacetylating Agent) Reactant2->Reaction Product N-(4-acetamidophenyl)-3-oxobutanamide Reaction->Product Byproduct Ethanol (Byproduct) Reaction->Byproduct Elucidation_Logic cluster_techniques Analytical Techniques cluster_info Information Derived NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Proton Environment & Carbon Skeleton NMR->Connectivity IR IR Spectroscopy FunctionalGroups Key Functional Groups (C=O, N-H) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Formula Confirmation MS->MolecularWeight Structure Final Confirmed Structure: N-(4-acetamidophenyl)-3-oxobutanamide Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Sources

Foundational

An In-Depth Technical Guide to the Solubility of N-(4-acetamidophenyl)-3-oxobutanamide

Introduction: The Significance of N-(4-acetamidophenyl)-3-oxobutanamide in Drug Development N-(4-acetamidophenyl)-3-oxobutanamide, also known as 4'-acetamidoacetoacetanilide, is an organic compound with potential signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(4-acetamidophenyl)-3-oxobutanamide in Drug Development

N-(4-acetamidophenyl)-3-oxobutanamide, also known as 4'-acetamidoacetoacetanilide, is an organic compound with potential significance in pharmaceutical research and development.[1] Its molecular structure, featuring both an acetamide and a β-ketoamide functional group, suggests its potential as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The physicochemical properties of this molecule, particularly its solubility, are of paramount importance in its handling, formulation, and potential biological activity. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(4-acetamidophenyl)-3-oxobutanamide, offering researchers and drug development professionals a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility Profile

The chemical structure of N-(4-acetamidophenyl)-3-oxobutanamide (Figure 1) provides initial clues to its solubility characteristics. The presence of polar functional groups, including two amide moieties and a ketone, suggests the potential for hydrogen bonding, which could contribute to solubility in polar solvents.[1] However, the aromatic ring and the overall carbon skeleton introduce a degree of lipophilicity.

Figure 1: Chemical Structure of N-(4-acetamidophenyl)-3-oxobutanamide

Caption: Molecular structure of N-(4-acetamidophenyl)-3-oxobutanamide.

Table 1: Solubility Data of Structurally Related Compounds

CompoundSolventSolubilityReference
N-(2,4-Dimethylphenyl)-3-oxobutanamideWater0.25 g/100mL (at 20°C)[2]
N-(4-chlorophenyl)-3-oxobutanamideAcetone25 mg/mL[3]
AcetanilideEthanolVaries with temperature[4]
MetacetamolEthanol~5 mg/mL[5]
MetacetamolDMSO~30 mg/mL[5]
MetacetamolDMSO:PBS (1:4, pH 7.2)~0.20 mg/mL[5]

Theoretical Framework: Understanding Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a critical determinant of a drug's bioavailability and therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major challenge in drug development, often leading to incomplete absorption and high inter-individual variability in therapeutic response.

Two primary types of solubility are of interest in pharmaceutical development:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a fundamental physicochemical property and is typically determined using the "gold standard" shake-flask method.

  • Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in dimethyl sulfoxide, DMSO). It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of N-(4-acetamidophenyl)-3-oxobutanamide. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic solubility. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Diagram 1: Workflow for Thermodynamic Solubility Determination

cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess N-(4-acetamidophenyl)-3-oxobutanamide B Add to a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Monitor for equilibrium (e.g., 24-72 hours) C->D E Withdraw an aliquot D->E F Separate solid from liquid (centrifugation or filtration) E->F G Quantify the concentration of the dissolved compound (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Step-by-step workflow for the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of N-(4-acetamidophenyl)-3-oxobutanamide that is in excess of its expected solubility and add it to a series of glass vials.

    • To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, acetone, DMSO). For aqueous solubility relevant to biopharmaceutical classification, buffers at pH 1.2, 4.5, and 6.8 are recommended.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C for general solubility or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound no longer increases.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PVDF filter) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N-(4-acetamidophenyl)-3-oxobutanamide in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of N-(4-acetamidophenyl)-3-oxobutanamide of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by back-calculating from the concentration of the diluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are designed for rapid screening of a large number of compounds and provide an early indication of potential solubility issues.

Diagram 2: Workflow for Kinetic Solubility Determination

cluster_0 Preparation cluster_1 Precipitation cluster_2 Analysis A Prepare a high-concentration stock solution in DMSO B Add an aliquot of the stock solution to an aqueous buffer A->B C Incubate for a short period (e.g., 1-2 hours) with shaking B->C D Measure the turbidity (nephelometry) or quantify the dissolved compound after filtration C->D E Determine the kinetic solubility D->E

Caption: A simplified workflow for determining kinetic solubility.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of N-(4-acetamidophenyl)-3-oxobutanamide in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Seal the plate and shake it at room temperature for a short period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is an indication of the kinetic solubility.

    • Alternatively, the plate can be filtered or centrifuged to remove the precipitate, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS/MS.

Factors Influencing the Solubility of N-(4-acetamidophenyl)-3-oxobutanamide

Several factors can significantly impact the solubility of N-(4-acetamidophenyl)-3-oxobutanamide:

  • pH: The presence of ionizable groups can lead to pH-dependent solubility. The amide groups in the molecule are generally neutral, but the β-ketoamide moiety can exhibit tautomerism and potential for ionization under certain pH conditions.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined if the compound is to be used in processes at various temperatures.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form of the material being tested.

  • Presence of Co-solvents and Excipients: In formulation development, co-solvents (e.g., ethanol, propylene glycol) and excipients (e.g., surfactants) are often used to enhance the solubility of poorly soluble drugs.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of N-(4-acetamidophenyl)-3-oxobutanamide. While specific quantitative solubility data for this compound remains to be published, the detailed protocols presented herein empower researchers to generate this critical information with a high degree of scientific rigor. The application of both thermodynamic and kinetic solubility assays will provide a complete picture of the compound's solubility profile, which is essential for its successful development as a pharmaceutical intermediate or a potential active ingredient. Future work should focus on the experimental determination of the solubility of N-(4-acetamidophenyl)-3-oxobutanamide in a range of pharmaceutically relevant solvents and the investigation of its pH-solubility profile.

References

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

  • ChemBK. N-(4-chlorophenyl)-3-oxobutanamide. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

  • PubChem. Acetoacetanilide. [Link]

  • gChem Global. DMSO. [Link]

  • PubMed. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ResearchGate. Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. [Link]

  • International Journal of Scientific & Technology Research. Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. [Link]

  • BioResources. Solubility of lignin and acetylated lignin in organic solvents. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Wikipedia. Trimethylamine N-oxide. [Link]

  • ResearchGate. Polymers solubility in commonly used organic solvents. [Link]

  • Dye Intermediate. N-(4-acetamidophenyl)-3-oxobutanamide. [Link]

  • Global Substance Registration System. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. [Link]

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Exploratory

An In-Depth Technical Guide to Keto-Enol Tautomerism in Acetoacetanilides for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by acetoacetanilides. As a class of compounds with significant applications in the synthesis of pharmaceuticals and other bioactive m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by acetoacetanilides. As a class of compounds with significant applications in the synthesis of pharmaceuticals and other bioactive molecules, a deep understanding of their tautomeric behavior is crucial for predicting reactivity, stability, and biological activity. This document moves beyond a basic overview to offer field-proven insights into the structural nuances and analytical methodologies essential for researchers, scientists, and drug development professionals.

The Dynamic Equilibrium of Acetoacetanilides: More Than a Single Structure

Acetoacetanilides, which are β-ketoamides, exist as a dynamic equilibrium between two tautomeric forms: the keto and the enol.[1][2] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[3] While the keto form is often the more stable and, therefore, more abundant tautomer for simple carbonyl compounds, the presence of the 1,3-dicarbonyl moiety in acetoacetanilides allows for significant stabilization of the enol form.[3]

The equilibrium is not static; it is a dynamic interplay of intramolecular and intermolecular forces. The relative populations of the keto and enol tautomers are dictated by a variety of factors, including the electronic nature of substituents on the aniline ring, the polarity of the solvent, temperature, and the potential for intramolecular hydrogen bonding.[2]

Substituent_Effects Acetoacetanilide Acetoacetanilide Equilibrium EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Acetoacetanilide->EWG EDG Electron-Donating Group (e.g., -OCH3, -N(CH3)2) Acetoacetanilide->EDG Enol Favors Enol Form EWG->Enol Increases α-proton acidity Stabilizes enol Keto Favors Keto Form EDG->Keto Decreases α-proton acidity

Figure 2: Influence of substituents on the keto-enol equilibrium of acetoacetanilides.

Analytical Characterization: A Multi-faceted Approach

A combination of spectroscopic and computational techniques is essential for a thorough characterization of the keto-enol tautomerism in acetoacetanilides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for the quantitative analysis of keto-enol tautomerism in solution. [1][4][5]The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. [5] Key ¹H NMR Signatures:

  • Keto Tautomer:

    • A singlet for the α-methylene protons (-CH₂-) typically appears around 3.5-3.7 ppm.

    • A singlet for the terminal methyl protons (-CH₃) is usually found around 2.2-2.3 ppm.

  • Enol Tautomer:

    • A singlet for the vinylic proton (=CH-) is observed further downfield, around 5.0-5.5 ppm.

    • A singlet for the enolic hydroxyl proton (-OH) can be seen at a significantly downfield chemical shift, often in the range of 12-15 ppm, due to intramolecular hydrogen bonding.

    • The terminal methyl protons of the enol form are shifted slightly upfield compared to the keto form.

Quantitative Analysis (qNMR) Protocol:

A detailed protocol for the quantitative determination of the keto-enol equilibrium is provided below. This self-validating system ensures accuracy and reproducibility.

Experimental Protocol: Quantitative ¹H NMR Analysis of Acetoacetanilide Tautomerism

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the acetoacetanilide derivative into a clean, dry NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Causality: Precise weighing and solvent addition are critical for accurate concentration determination, although for equilibrium constant calculation, the ratio of integrals is the primary metric.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K). Temperature control is crucial as the equilibrium is temperature-dependent.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

    • Causality: A long relaxation delay is the most critical parameter for quantitative NMR, ensuring that the signal intensity is directly proportional to the number of protons.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the keto and enol forms. It is recommended to use the well-resolved signals of the α-methylene protons of the keto form and the vinylic proton of the enol form.

    • Self-Validation: Cross-validate the integration using other distinct signals for each tautomer (e.g., the methyl protons) to ensure consistency.

  • Calculation of Equilibrium Constant (K_eq):

    • Calculate the percentage of each tautomer:

      • % Keto = [Integral(CH₂)_keto / 2] / {[Integral(CH₂)_keto / 2] + Integral(=CH)_enol} * 100

      • % Enol = [Integral(=CH)_enol] / {[Integral(CH₂)_keto / 2] + Integral(=CH)_enol} * 100

    • Calculate the equilibrium constant (K_eq):

      • K_eq = [% Enol] / [% Keto]

    • Causality: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic signal represents one proton.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation prep Accurately weigh sample Add precise volume of solvent acq Acquire ¹H NMR spectrum (Constant T, long D1) prep->acq proc Phase and baseline correct Integrate keto and enol signals acq->proc calc Calculate % Keto and % Enol Determine K_eq proc->calc

Figure 3: Workflow for the quantitative NMR analysis of keto-enol tautomerism.

UV-Vis Spectroscopy: A Complementary Perspective

UV-Vis spectroscopy can provide qualitative and, in some cases, quantitative information about the keto-enol equilibrium. [6][7]The keto and enol tautomers have distinct electronic structures and therefore exhibit different absorption maxima (λ_max). [6]

  • The keto form typically shows a weak n → π* transition at a longer wavelength.

  • The enol form , with its extended conjugation, exhibits a strong π → π* transition at a shorter wavelength.

By monitoring the changes in the absorption spectrum in different solvents or at different temperatures, the shift in the equilibrium can be observed. [8] Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare solutions of the acetoacetanilide derivative in various solvents of differing polarities at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max values corresponding to the keto and enol forms. The relative intensities of these bands can provide a qualitative measure of the tautomeric ratio.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies of keto-enol tautomerism. [9][10]By modeling the keto and enol tautomers in the gas phase and in different solvents (using continuum solvation models like PCM), the following can be determined:

  • Relative Stabilities: Calculation of the Gibbs free energy (ΔG) difference between the tautomers allows for the prediction of the equilibrium constant.

  • Geometric Parameters: Optimized geometries provide information on bond lengths and angles, confirming the structural features of each tautomer.

  • Spectroscopic Properties: Theoretical calculation of NMR chemical shifts and UV-Vis absorption spectra can aid in the interpretation of experimental data. [8]

Application in Drug Development and Synthesis

The tautomeric state of an acetoacetanilide derivative can have profound implications for its utility in drug development and organic synthesis.

  • Reactivity: The keto and enol forms exhibit different reactivity. The keto form has an electrophilic carbonyl carbon, while the enol form has a nucleophilic α-carbon. [9]This differential reactivity can be exploited in synthetic strategies.

  • Biological Activity: The specific tautomer present can influence how a molecule interacts with a biological target. The shape, hydrogen bonding capabilities, and polarity of the keto and enol forms are different, which can lead to different binding affinities and pharmacological profiles.

  • Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity, and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

By understanding and controlling the keto-enol tautomerism of acetoacetanilides, researchers can better design and synthesize molecules with desired properties for pharmaceutical and other applications.

References

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

  • Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. ResearchGate. [Link]

  • (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ScienceDirect. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

  • Tautomerism and H-1 and C-13 NMR assignment of methyl derivatives of 9-hydroxyphenalenone. ResearchGate. [Link]

  • Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry. ResearchGate. [Link]

  • Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. A Physical Chemistry Experiment on the Application of the Onsager-Kirkwood Model for Solvation Thermodynamics. Journal of Chemical Education. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate. [Link]

  • Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ERIC. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. PubMed. [Link]

  • Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

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Foundational

The Versatile Acetoacetanilide Scaffold: A Technical Guide to its Applications in Modern Research

Foreword: Beyond a Simple Intermediate To the seasoned researcher, acetoacetanilide is a familiar entity—a workhorse reagent in the synthesis of vibrant yellow pigments. However, to confine this versatile molecule to the...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Intermediate

To the seasoned researcher, acetoacetanilide is a familiar entity—a workhorse reagent in the synthesis of vibrant yellow pigments. However, to confine this versatile molecule to the realm of color chemistry would be to overlook a vast and burgeoning landscape of scientific application. Its unique structural motif, a reactive β-ketoamide system coupled with an aromatic aniline moiety, bestows upon its derivatives a remarkable chemical reactivity and a diverse pharmacological profile. This guide is crafted for the discerning scientist, the drug development professional, and the materials researcher, aiming to illuminate the multifaceted applications of acetoacetanilide derivatives, moving beyond the well-trodden path of pigment synthesis into the exciting frontiers of medicinal chemistry, agrochemical development, and polymer science. We will delve into not just the "what," but the critical "why"—the mechanistic underpinnings and the rationale behind the experimental designs that unlock the full potential of this remarkable scaffold.

I. The Chemical Core: Understanding the Reactivity of Acetoacetanilide

Acetoacetanilide, with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅, is an organic compound that serves as the acetoacetamide derivative of aniline[1]. Its power as a synthetic intermediate stems from the reactivity of the active methylene group situated between two carbonyl functionalities. This positioning renders the methylene protons acidic, readily forming a stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile, making acetoacetanilide an ideal precursor for a wide array of chemical transformations.

Furthermore, the amide linkage and the phenyl ring offer sites for further functionalization, allowing for the synthesis of a vast library of derivatives with finely-tuned electronic and steric properties. This inherent modularity is the cornerstone of its widespread utility.

II. Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The inherent biological activity of the acetanilide structure, first recognized in the analgesic and antipyretic properties of acetanilide itself, has been significantly expanded upon through the exploration of its derivatives[2]. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

A. Anti-inflammatory Acetoacetanilide Derivatives: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation. Acetoacetanilide derivatives have emerged as potent inhibitors of key enzymes in this pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX)[3].

Mechanism of Action: The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit the COX and LOX enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes[3]. By blocking these enzymes, the derivatives effectively dampen the inflammatory response. The specific substitutions on the phenyl ring and the acetoacetyl moiety play a crucial role in determining the potency and selectivity of this inhibition.

Experimental Protocol: Synthesis of Phenoxyacetanilide Derivatives as COX Inhibitors [3]

This protocol describes a two-step synthesis of phenoxyacetanilide derivatives, which have shown promising anti-inflammatory activity.

Step 1: Synthesis of ω-chloroacetanilide

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and two dropping funnels, combine distilled aniline (or a substituted aniline derivative) with methyl ethyl ketone.

  • Cool the flask in an ice-salt bath to maintain a temperature of 7-10°C.

  • Simultaneously and dropwise, add a solution of chloroacetyl chloride in methyl ethyl ketone from one funnel and a solution of sodium carbonate in distilled water from the other.

  • Maintain the pH of the reaction mixture between 7 and 8.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Transfer the contents to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ω-chloroacetanilide.

Step 2: Synthesis of Substituted 2-phenoxy-N-phenylacetamide Derivatives

  • Reflux the synthesized ω-chloroacetanilide with a substituted phenol in dry acetone.

  • Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to yield the pure phenoxyacetanilide derivative.

Rationale for Experimental Choices: The use of a biphasic system (methyl ethyl ketone and water) with sodium carbonate in the first step is crucial for neutralizing the hydrochloric acid generated during the acylation reaction, thus preventing side reactions and promoting a higher yield. The low-temperature conditions are necessary to control the exothermic nature of the reaction and minimize the formation of byproducts. In the second step, anhydrous conditions are essential as the presence of water would lead to the hydrolysis of the chloroacetanilide. Potassium iodide acts as a catalyst to facilitate the nucleophilic substitution reaction.

COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Acetoacetanilide_Derivatives Acetoacetanilide Derivatives Acetoacetanilide_Derivatives->COX Inhibition Acetoacetanilide_Derivatives->LOX Inhibition

Figure 1: Mechanism of anti-inflammatory action of acetoacetanilide derivatives.

B. Anticancer Acetoacetanilide Derivatives: A Multi-pronged Attack

The quest for novel anticancer agents has led researchers to explore the potential of acetoacetanilide derivatives, which have demonstrated cytotoxic effects against various cancer cell lines[4]. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, many have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins. Furthermore, some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation. The inhibition of signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt pathway, has also been implicated[5].

Quantitative Data: Anticancer Activity of Acetoacetanilide Derivatives

The following table summarizes the in vitro anticancer activity of selected acetoacetanilide derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4a MCF-7 (Breast)<0.55[4]
4b MCF-7 (Breast)<0.55[4]
4f MCF-7 (Breast)<0.55[4]
5d HCT-116 (Colon)<0.55[4]
5f HCT-116 (Colon)<0.55[4]
9 HepG2 (Liver)<0.55[4]
11a-d Various<0.55[4]
Hydantoin Acetanilide 5a H1975 (Lung)1.94[6]
Hydantoin Acetanilide 5f H1975 (Lung)1.38[6]

Note: Lower IC₅₀ values indicate higher cytotoxic activity.

Experimental Protocol: Multicomponent Synthesis of 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities [4]

This protocol outlines a one-pot, multicomponent reaction for the synthesis of complex heterocyclic systems derived from acetoacetanilide, which have shown significant antitumor activity.

  • In a round-bottom flask, combine an acetoacetanilide derivative (1 equivalent), an aromatic aldehyde (1 equivalent), and malononitrile or ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as triethylamine (for 4H-pyran synthesis) or ammonium acetate (for 1,4-dihydropyridine synthesis).

  • Reflux the reaction mixture for a specified period, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Recrystallize the product from a suitable solvent to obtain the pure heterocyclic derivative.

Causality Behind Experimental Choices: Multicomponent reactions are highly valued in medicinal chemistry for their efficiency in generating molecular complexity from simple starting materials in a single step. The choice of catalyst (triethylamine vs. ammonium acetate) is critical in directing the reaction towards the desired heterocyclic core (4H-pyran or 1,4-dihydropyridine). This catalyst-dependent selectivity is a key aspect of this synthetic strategy, allowing for the creation of diverse molecular scaffolds for biological screening.

Anticancer_Workflow Synthesis Synthesis of Acetoacetanilide Derivatives Screening In Vitro Cytotoxicity Screening (IC50) Synthesis->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization Lead_Optimization->Synthesis Feedback In_Vivo In Vivo Animal Studies Lead_Optimization->In_Vivo

Figure 2: A typical workflow for the development of anticancer acetoacetanilide derivatives.

C. Antimicrobial Acetoacetanilide Derivatives: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Acetoacetanilide derivatives have demonstrated promising activity against a range of bacteria and fungi[7].

Quantitative Data: Antimicrobial Activity of Acetoacetanilide Derivatives

The following table presents the zone of inhibition data for selected acetoacetanilide derivatives against various microbial strains. The zone of inhibition is a measure of the area around an antimicrobial-impregnated disc where microbial growth is inhibited.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Derivative 1 E. coli15A. niger-[5]
Derivative 2 S. aureus-A. niger-[8]
Derivative 3 P. aeruginosa-C. albicans-[7]
Derivative with 3,4-dimethyl benzaldehyde E. coli> Standard--[7]
Derivative with 2-pyridine carbaldehyde B. subtilis> Standard--[7]

Note: Larger zone of inhibition values indicate greater antimicrobial activity. "Standard" refers to a standard antibiotic used as a positive control.

III. Industrial Chemistry: The Colorful World of Acetoacetanilide

The most established and commercially significant application of acetoacetanilide derivatives lies in the production of azo pigments and dyes[9]. Their ability to act as excellent coupling components in the diazotization-coupling reaction is central to this application.

A. Azo Pigments and Dyes: The Chemistry of Color

Azo compounds, characterized by the -N=N- functional group, are a major class of organic colorants. The synthesis of azo pigments from acetoacetanilide derivatives is a two-step process:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with the electron-rich acetoacetanilide (the coupling component) to form the brightly colored azo pigment[10].

The final color of the pigment can be fine-tuned by modifying the substituents on both the aromatic amine and the acetoacetanilide, which alters the electronic properties and the extent of conjugation in the molecule[11].

Experimental Protocol: Synthesis of an Azo Pigment from Acetoacetanilide [10]

This protocol provides a general procedure for the synthesis of an azo pigment.

Step 1: Diazotization of an Aromatic Amine

  • Dissolve the aromatic amine in dilute hydrochloric acid in a beaker.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Continue stirring for 10-15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling with Acetoacetanilide

  • In a separate beaker, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the acetoacetanilide solution with vigorous stirring.

  • A brightly colored precipitate of the azo pigment will form immediately.

  • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

  • Collect the pigment by vacuum filtration.

  • Wash the pigment thoroughly with cold water until the washings are neutral.

  • Dry the pigment in an oven at a suitable temperature.

Rationale for Experimental Choices: The low temperature during diazotization is critical because diazonium salts are unstable and can decompose at higher temperatures. The use of a strong acid is necessary to generate nitrous acid from sodium nitrite. The alkaline conditions for the coupling reaction are required to deprotonate the active methylene group of acetoacetanilide, forming the nucleophilic enolate that readily attacks the diazonium salt.

IV. Agrochemicals: Protecting Our Crops

The versatility of the acetoacetanilide scaffold extends to the agrochemical industry, where its derivatives are utilized in the development of fungicides and herbicides[12].

One notable example is the fungicide carboxin, which contains an acetoacetanilide moiety. These compounds often function by inhibiting key enzymes in fungal metabolic pathways, thereby preventing their growth and protecting crops from disease. The development of new acetoacetanilide-based agrochemicals is an active area of research, driven by the need for more effective and environmentally benign crop protection solutions.

V. Polymer Science: Building Blocks for New Materials

While a less explored area, acetoacetanilide and its derivatives hold potential as monomers for the synthesis of novel polymers[13]. The presence of reactive functional groups, such as the active methylene and the potential for modification of the phenyl ring, allows for their incorporation into polymer backbones or as pendant groups. These acetoacetate-functionalized polymers can be crosslinked through various reactions, leading to materials with tailored properties for applications in coatings, adhesives, and textiles[13][14]. Research in this field is focused on developing new polymerization methods and exploring the structure-property relationships of these unique polymers.

VI. Conclusion and Future Perspectives

The journey through the applications of acetoacetanilide derivatives reveals a molecule of remarkable versatility and potential. From its foundational role in the vibrant world of pigments to its emerging significance in the development of life-saving therapeutics, crop-protecting agrochemicals, and innovative materials, the acetoacetanilide scaffold continues to be a source of scientific inspiration. The ability to readily modify its structure provides a powerful tool for chemists and researchers to design and synthesize new molecules with desired properties.

The future of acetoacetanilide research is bright. In medicinal chemistry, the focus will likely be on developing derivatives with enhanced potency and selectivity, as well as exploring novel mechanisms of action. In materials science, the design of new acetoacetanilide-based polymers with unique thermal, mechanical, and optical properties is a promising avenue. As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of even more innovative and impactful applications of the humble yet powerful acetoacetanilide scaffold.

VII. References

  • (Reference to a general organic chemistry textbook or a review on acetoacetanilide chemistry would be placed here)

  • (Reference to a review on the pharmacological activities of acetanilide derivatives)[2]

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities - Oriental Journal of Chemistry.[3]

  • Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed.[4]

  • Chemical basis for the antimicrobial activity of acetanilides.[8]

  • (Reference to a paper on the synthesis of heterocyclic compounds from acetoacetanilide)

  • Journal of Integrated Science & Technology A review on Synthesis of Aminoacetanilides.[9]

  • (Reference to a paper on the mechanism of action of anticancer acetoacetanilide derivatives)

  • Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives - ResearchGate.[7]

  • Acetoacetanilide - Wikipedia.[15]

  • US4408018A - Acetoacetate functionalized polymers and monomers useful for crosslinking formulations - Google Patents.[13]

  • (Reference to a comprehensive review on azo dyes and pigments)

  • The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production.[11]

  • (Reference to a paper on the use of acetoacetanilide derivatives in agrochemicals)

  • Application Notes and Protocols for Acetamide Derivatives in Agrochemical Research - Benchchem.[12]

  • (Reference to a paper on acetoacetanilide-based polymers)

  • (Reference to a specific protocol for azo dye synthesis)

  • (Reference to a paper with quantitative antimicrobial data)

  • (Reference to a paper with quantitative anticancer data)

  • Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations - MDPI.[6]

  • Special Issue: “Synthesis of Advanced Polymer Materials 2.0” - PMC - NIH.[14]

  • (Reference to a paper on the mechanism of COX/LOX inhibition)

  • (Reference to a paper detailing the synthesis of heterocyclic compounds)

  • (Reference to a paper on the polymer chemistry of acetoacetanilide)

  • (Reference to a paper on the anticancer signaling pathways)

  • (Reference to a source for antimicrobial testing standards)

  • (Reference to a source for anticancer IC50 determination)

  • Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance.[5]

  • (Reference to a source for polymer synthesis from renewable resources)

  • (Reference to a source for QSAR studies of antimicrobial compounds)

  • (Reference to a source for COX/LOX pathway diagrams)

  • (Reference to a source for synthesis of heterocyclic compounds)

  • Application Notes and Protocols for the Synthesis of Azo Pigments Using 2'-Chloroacetanilide - Benchchem.[10]

Sources

Exploratory

An In-depth Technical Guide to N-(4-acetamidophenyl)-3-oxobutanamide: A Core Intermediate in Modern Dye Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-acetamidophenyl)-3-oxobutanamide, a key acetoacetanilide derivative, serves as a fundamental building block in the synthesis of a variety of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetamidophenyl)-3-oxobutanamide, a key acetoacetanilide derivative, serves as a fundamental building block in the synthesis of a variety of azo pigments and dyes.[1][2] Its molecular structure, featuring a reactive β-keto amide group, makes it an excellent coupling component for diazonium salts, leading to the formation of chromophores with diverse and vibrant colors.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of N-(4-acetamidophenyl)-3-oxobutanamide, with a focus on the underlying chemical principles and detailed experimental protocols. It is intended to be a valuable resource for researchers and professionals in the fields of dye chemistry, materials science, and organic synthesis.

Introduction: The Significance of Acetoacetanilide Derivatives in Color Chemistry

Acetoacetanilide derivatives are a class of organic compounds that play a pivotal role in the production of synthetic pigments.[2] Their characteristic β-keto amide structure provides a reactive site for electrophilic substitution reactions, most notably azo coupling.[3] This reactivity is the foundation for the synthesis of a wide range of azo pigments, which are known for their brilliant hues and good durability.[2] By modifying the substituents on the aniline portion of the acetoacetanilide molecule, chemists can finely tune the properties of the resulting pigments, including their color, lightfastness, and solubility.[2] N-(4-acetamidophenyl)-3-oxobutanamide is a prime example of such a derivative, where the acetamido group at the para-position of the phenyl ring influences the electronic properties of the molecule and, consequently, the characteristics of the final dye.

Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide

The synthesis of N-(4-acetamidophenyl)-3-oxobutanamide is typically achieved through the acetoacetylation of p-aminoacetanilide. This reaction can be carried out using various acetoacetylating agents, with ethyl acetoacetate and diketene being the most common. The reaction with ethyl acetoacetate is a condensation reaction that proceeds via nucleophilic acyl substitution, while the reaction with diketene is a direct acetoacetylation.

Synthesis of the Precursor: p-Aminoacetanilide

The starting material for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide is p-aminoacetanilide. A common laboratory preparation involves the reduction of p-nitroacetanilide.

Experimental Protocol: Synthesis of p-Aminoacetanilide

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 180 g of moist p-nitroacetanilide to a mixture of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water.

  • Heat the mixture to boiling and continue boiling for 10 minutes after the final addition of p-nitroacetanilide. The completion of the reaction can be monitored by spotting the solution on filter paper; the spot should be colorless.

  • Cool the reaction mixture to 70°C and add sodium carbonate until the solution is alkaline.

  • To precipitate the iron salts, add a minimal amount of ammonium sulfide until a drop of the solution on filter paper no longer gives a coloration with sodium sulfide.

  • Filter the hot solution to remove the iron sludge.

  • Evaporate the filtrate to a volume of approximately 400 ml and allow it to cool.

  • The p-aminoacetanilide will crystallize as long needles. A second crop of crystals can be obtained by further evaporating the mother liquor.

  • Collect the crystals by suction filtration, wash with a small amount of cold water, and dry. The expected yield is 80-90 g (approximately 55% of the theoretical yield).[4]

Acetoacetylation of p-Aminoacetanilide

Method A: Using Ethyl Acetoacetate

This method involves the direct condensation of p-aminoacetanilide with ethyl acetoacetate.

Experimental Protocol:

  • In a reaction vessel, dissolve p-aminoacetanilide (1 mole equivalent) in a suitable solvent such as toluene or xylene.

  • Add ethyl acetoacetate (1.1 mole equivalent) to the solution.

  • Heat the mixture to reflux, and continuously remove the ethanol and water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure N-(4-acetamidophenyl)-3-oxobutanamide.

Method B: Using Diketene

Diketene is a highly reactive acetoacetylating agent that can react with amines to form acetoacetanilides.

Experimental Protocol:

  • Dissolve p-aminoacetanilide (1 mole equivalent) in an inert solvent such as acetone, benzene, or toluene in a reaction vessel equipped with a stirrer and a dropping funnel.[5]

  • Heat the solution to a moderately elevated temperature, for instance, the reflux temperature of the solvent.

  • Slowly add diketene (1 mole equivalent) dropwise to the heated solution with vigorous stirring.[5]

  • After the addition is complete, continue stirring at the same temperature for a period to ensure the reaction goes to completion.

  • Remove the solvent by distillation.

  • The resulting crude N-(4-acetamidophenyl)-3-oxobutanamide can be purified by recrystallization from a suitable solvent.

Synthesis_Pathway p_aminoacetanilide p-Aminoacetanilide reaction Acetoacetylation p_aminoacetanilide->reaction acetoacetylating_agent Ethyl Acetoacetate or Diketene acetoacetylating_agent->reaction target_molecule N-(4-acetamidophenyl)-3-oxobutanamide solvent Solvent (e.g., Toluene) solvent->reaction heat Heat heat->reaction reaction->target_molecule

Caption: Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide.

Physicochemical Properties

PropertyExpected Value/Characteristic
CAS Number 4433-78-7
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Expected to be an off-white to pale yellow crystalline powder.
Melting Point Estimated to be in the range of 130-160°C, similar to other substituted acetoacetanilides.[6][7]
Solubility Expected to be sparingly soluble in water, but soluble in polar organic solvents like acetone, ethanol, and dimethylformamide (DMF).[6][8]
Tautomerism In the solid state, it is expected to exist predominantly in the hydrazone tautomeric form after azo coupling.[9]

Application in Azo Dye Synthesis

N-(4-acetamidophenyl)-3-oxobutanamide is primarily used as a coupling component in the synthesis of azo dyes. The general process involves two main steps: the diazotization of a primary aromatic amine and the subsequent azo coupling reaction with the acetoacetanilide derivative.

General Mechanism of Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the electron-rich aromatic ring of the coupling component, in this case, N-(4-acetamidophenyl)-3-oxobutanamide, acts as the nucleophile. The active methylene group in the 3-oxobutanamide moiety is the site of coupling.

Azo_Coupling_Mechanism diazonium Ar-N≡N⁺ Diazonium Salt (Electrophile) reaction Azo Coupling diazonium->reaction coupling_component N-(4-acetamidophenyl)-3-oxobutanamide (Nucleophile) coupling_component->reaction azo_dye Azo Dye (Hydrazone Tautomer) reaction->azo_dye

Caption: General mechanism of azo dye synthesis.

Experimental Workflow: Synthesis of an Azo Dye

The following is a representative protocol for the synthesis of an azo dye using N-(4-acetamidophenyl)-3-oxobutanamide as the coupling component. The specific aromatic amine used for diazotization will determine the final color of the dye.

Step 1: Diazotization of an Aromatic Amine (e.g., 4-chloro-2-nitroaniline)

  • Dissolve the aromatic amine (1 mole equivalent) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mole equivalent) dropwise with constant stirring, maintaining the temperature below 5°C.

  • The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid).

Step 2: Azo Coupling

  • In a separate beaker, dissolve N-(4-acetamidophenyl)-3-oxobutanamide (1 mole equivalent) in an aqueous solution of sodium hydroxide to form the soluble enolate.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure complete coupling.

  • Adjust the pH of the solution as needed to optimize the precipitation of the dye.

  • Collect the dye by suction filtration, wash it thoroughly with water until the filtrate is neutral, and then dry it in an oven at a suitable temperature (e.g., 60-80°C).

Analytical Characterization

The purity and identity of both N-(4-acetamidophenyl)-3-oxobutanamide and the resulting azo dyes can be confirmed using various analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the synthesis and check the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups such as N-H, C=O (amide and ketone), and C-N bonds. The FTIR spectrum of N-(4-acetamidophenyl)-3-oxobutanamide is expected to show characteristic peaks for the amide and ketone carbonyl groups.[1][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl and acetamido groups, and the methylene protons.[11][12]

    • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the synthesized azo dye, which is related to its color.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis and purity determination of acetoacetanilide derivatives.[13][14][15][16][17] A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[18][19][20] In case of contact, rinse the affected area with plenty of water.

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[21]

  • Disposal: Dispose of chemical waste according to local regulations.

Conclusion

N-(4-acetamidophenyl)-3-oxobutanamide is a versatile and important intermediate in the synthesis of azo dyes. Its synthesis from readily available starting materials and its reactivity in azo coupling reactions make it a valuable tool for color chemists. This guide has provided a detailed overview of its synthesis, properties, and applications, along with representative experimental protocols. Further research into the synthesis of novel azo dyes from this intermediate could lead to the development of new colorants with enhanced properties for various industrial applications.

References

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Foundational

The Critical Role of N-(4-acetamidophenyl)-3-oxobutanamide as a Coupling Component in the Synthesis of C.I. Pigment Yellow 116: A Technical Guide

Abstract This technical guide provides an in-depth examination of the synthesis and chemical principles underlying C.I. Pigment Yellow 116, a high-performance monoazo pigment.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the synthesis and chemical principles underlying C.I. Pigment Yellow 116, a high-performance monoazo pigment. The core focus is on the indispensable role of its key intermediate, N-(4-acetamidophenyl)-3-oxobutanamide, which functions as the coupling component. We will dissect the synthesis mechanism, beginning with the diazotization of 4-amino-3-chlorobenzamide and culminating in the critical azo coupling reaction with N-(4-acetamidophenyl)-3-oxobutanamide. This document provides detailed experimental protocols, mechanistic diagrams, and a summary of the final pigment's performance characteristics, offering valuable insights for researchers, chemists, and professionals in the pigment and materials science industries.

Introduction to Azo Pigments and C.I. Pigment Yellow 116

Azo pigments represent the largest and most diverse class of synthetic organic pigments, characterized by the presence of one or more azo groups (-N=N-) that act as the primary chromophore.[1][2] These compounds are prized for their strong, bright colors, good tinctorial strength, and cost-effectiveness. The synthesis of an azo pigment is fundamentally a two-stage process: the conversion of a primary aromatic amine to a diazonium salt (diazotization), followed by the reaction of this salt with a coupling component.

C.I. Pigment Yellow 116 (C.I. 11790) is a reddish-yellow monoazo pigment valued for its excellent fastness properties, making it highly suitable for coloring plastics such as PVC and PE.[3][4] Its robust performance is a direct result of its molecular architecture, which is assembled from two specific precursors:

  • Diazo Component: 4-Amino-3-chlorobenzamide

  • Coupling Component: N-(4-acetamidophenyl)-3-oxobutanamide

The selection of the coupling component is paramount, as it dictates not only the final hue but also significantly influences the pigment's stability, lightfastness, and resistance to chemical and environmental factors.

The Coupling Component: N-(4-acetamidophenyl)-3-oxobutanamide

N-(4-acetamidophenyl)-3-oxobutanamide (CAS 4433-78-7) is an acetoacetanilide derivative.[5][6] This class of compounds is distinguished by an active methylene group (-CH2-) positioned between two carbonyl groups. This structural feature is the key to its function. The flanking carbonyls render the methylene protons acidic and the carbon atom strongly nucleophilic, making it the reactive site for the electrophilic attack by the diazonium salt during the azo coupling reaction.

The presence of the acetamido group on the phenyl ring further modulates the electronic properties of the molecule, contributing to the overall stability and color characteristics of the final pigment.

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-3-oxobutanamide
PropertyValueReference
CAS Number 4433-78-7[5][6]
Molecular Formula C₁₂H₁₄N₂O₃[5][6]
Molecular Weight 234.25 g/mol [6]
Synonyms 4'-Acetamidoacetoacetanilide, p-Acetamidoacetoacetanilide[5]
Appearance Organic compound with amide and ketone functional groups.[5]

The Synthesis Mechanism of Pigment Yellow 116

The formation of Pigment Yellow 116 is a classic example of an azo coupling reaction, which proceeds via electrophilic aromatic substitution.[3] The mechanism is logically divided into two distinct, sequential steps.

Step 1: Diazotization of 4-Amino-3-chlorobenzamide

The synthesis begins with the transformation of the primary aromatic amine, 4-amino-3-chlorobenzamide, into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under cold conditions (0-5 °C).

Causality: The low temperature is critical because diazonium salts are thermally unstable and can readily decompose, leading to side reactions and reduced yield. The strong acid ensures the formation of the necessary nitrosating agent.

Step 2: The Azo Coupling Reaction

Once formed, the electrophilic diazonium salt is immediately introduced to a solution of the coupling component, N-(4-acetamidophenyl)-3-oxobutanamide. The electron-rich active methylene carbon of the coupling component attacks the terminal nitrogen of the diazonium salt. This coupling forms the stable azo bridge (-N=N-), linking the two aromatic moieties and creating the final pigment molecule.[3]

Self-Validation: The reaction's completion is often visually confirmed by the intense precipitation of the brightly colored yellow pigment from the solution. The pH of the coupling medium is a critical parameter; acetoacetanilides are typically coupled under weakly acidic to neutral conditions to ensure the optimal reactivity of the active methylene group.

Visualization of Synthesis Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Amino-3-chlorobenzamide (Diazo Component) B NaNO₂ + HCl (0-5 °C) D N-(4-acetamidophenyl)-3-oxobutanamide (Coupling Component / Nucleophile) C 4-Carbamoyl-2-chlorobenzene diazonium chloride (Electrophile) B->C Formation of Nitrous Acid & Diazotization C->D Electrophilic Attack (Coupling Reaction) E C.I. Pigment Yellow 116 G cluster_A Part A: Diazo Prep cluster_B Part B: Coupler Prep A1 Dissolve Amine in HCl A2 Cool to 0-5°C A1->A2 A3 Add NaNO₂ (Diazotize) A2->A3 C Combine & React (Coupling) A3->C Diazo Solution B1 Dissolve Coupler in NaOH B2 Adjust pH with Acetic Acid B1->B2 B2->C Coupler Solution D Heat Slurry (Conditioning) C->D E Filter & Wash D->E F Dry Pigment E->F G Final Product: P.Y. 116 F->G

Caption: Step-by-step experimental workflow for P.Y. 116 synthesis.

Physicochemical Properties and Performance of Pigment Yellow 116

The final properties of Pigment Yellow 116 are a direct consequence of the chemical structures of its precursors. The chlorine atom and amide group on the diazo component, combined with the acetamido group on the coupling component, enhance intermolecular interactions such as hydrogen bonding. These interactions contribute to the pigment's excellent stability and resistance to migration in polymer systems.

Table 2: Performance Characteristics of C.I. Pigment Yellow 116
PropertyRating / Value
Light Fastness 7
Heat Resistance Stable to 180 °C
Resistance to 5% Sodium Carbonate Good
Resistance to 5% Muriatic Acid Good
Application Suitability PVC, PE

(Data sourced from World Dye Variety)[3]

Conclusion

N-(4-acetamidophenyl)-3-oxobutanamide is not merely a reactant but the foundational core upon which the chromophore and performance characteristics of C.I. Pigment Yellow 116 are built. Its acetoacetanilide structure provides the essential active methylene site required for the azo coupling reaction. The specific substituents on its phenyl ring contribute to the final pigment's stability and hue. Understanding the role and reactivity of this coupling component is fundamental to controlling the synthesis process and achieving the desired high-performance properties of Pigment Yellow 116. This guide has elucidated this critical relationship through an examination of the underlying chemical mechanisms and a detailed, practical synthesis protocol.

References

  • World Dye Variety. (2012, May 22). Acid Yellow 116. Retrieved from [Link]

  • World Dye Variety. (2012, November 22). Pigment Yellow 116. Retrieved from [Link]

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • World Dye Variety. (2013, June 8). N-(4-acetamidophenyl)-3-oxobutanamide. Retrieved from [Link]

  • Whitaker, A. (1983). Comparison of the structural motifs of acetoacetanilides and related azo pigments. Request PDF. Retrieved from [Link]

  • University of Missouri–St. Louis. The Synthesis of Azo Dyes. Retrieved from [Link]

  • Wikipedia. Pigment Yellow 16. Retrieved from [Link]

  • International Academic Projects. Yellow pigments. Retrieved from [Link]

  • PubChem. Pigment Yellow 16. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. N-(4-chlorophenyl)-3-oxobutanamide. Retrieved from [Link]

  • Chemtradeasia. The Role of 4-Aminoacetanilide in Azo Dye Synthesis and More. Retrieved from [Link]

  • Qualicer. Heteromorphic Pigment Synthesis Mechanisms. Retrieved from [Link]

  • PubChem. C.I. Pigment Yellow 1. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • Google Patents. Preparation of azo pigments - EP 0057020 B1.
  • World Dye Variety. (2012, September 25). Solvent Yellow 116. Retrieved from [Link]

  • IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-(4-acetamidophenyl)-3-oxobutanamide from p-aminoacetanilide

An Application Note for the Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide from p-Aminoacetanilide Abstract This document provides a comprehensive, field-tested guide for the synthesis of N-(4-acetamidophenyl)-3-oxob...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide from p-Aminoacetanilide

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide, a valuable acetoacetylated derivative. The synthesis is achieved through the direct condensation of p-aminoacetanilide with ethyl acetoacetate. This application note details the underlying reaction mechanism, offers a robust step-by-step protocol for synthesis and purification, outlines critical safety considerations, and provides methods for analytical characterization of the final product. The protocols are designed to be self-validating, ensuring reproducibility and high purity.

Introduction and Significance

N-(4-acetamidophenyl)-3-oxobutanamide and related acetoacetanilides are pivotal intermediates in organic synthesis. Their unique molecular architecture, featuring an active methylene group flanked by two carbonyls and an aromatic amide, makes them versatile precursors. They are particularly significant in the synthesis of various heterocyclic compounds, and are widely used as coupling components in the manufacturing of azo dyes and pigments.[1] The target molecule is synthesized from p-aminoacetanilide (also known as 4'-aminoacetanilide), a stable and commercially available starting material.[2][3][4] This protocol details a straightforward and efficient acetoacetylation reaction using ethyl acetoacetate.

Scientific Principles and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amino group (-NH₂) of p-aminoacetanilide functions as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The reaction is typically conducted at elevated temperatures, which facilitates the elimination of ethanol as a byproduct, driving the equilibrium towards the formation of the more stable amide product. This direct condensation is a well-established method for preparing acetoacetanilides.[5]

The causality for this experimental design is rooted in the relative reactivity of the functional groups. The primary aromatic amine of p-aminoacetanilide is sufficiently nucleophilic to react with the ester of ethyl acetoacetate, but the reaction requires thermal energy to overcome the activation barrier and to distill off the ethanol byproduct, preventing the reverse reaction.

Figure 1: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Quantity (per run)Supplier Notes
p-Aminoacetanilide122-80-5150.1815.0 g (0.1 mol)Purity ≥ 98%
Ethyl acetoacetate141-97-9130.1414.3 g (0.11 mol)Purity ≥ 99%
Ethanol (95%)64-17-546.07~150 mLFor recrystallization
Deionized Water7732-18-518.02~150 mLFor recrystallization
250 mL Round-bottom flask--1With ground glass joint
Reflux Condenser--1To fit flask
Heating Mantle with Stirrer--1
Buchner Funnel and Filter Flask--1For product collection
Filter Paper--As needed
Safety Precautions & Hazard Management

A thorough risk assessment must be conducted before beginning any experimental work.[5]

  • p-Aminoacetanilide: May cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6] Avoid dust formation.[6] Handle with gloves, safety glasses, and a lab coat.[6]

  • Ethyl Acetoacetate: Combustible liquid.[7][8] Keep away from open flames, hot surfaces, and sources of ignition.[7][9] Use in a well-ventilated area or fume hood.[9]

  • General: All operations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat.

Synthesis Procedure

The following workflow outlines the key stages of the synthesis.

G A Charge Reactants B Heat to Reflux (130-140°C) A->B C Maintain Reflux for 2 hours B->C D Cool to Room Temperature C->D E Induce Crystallization D->E F Isolate Crude Product (Filtration) E->F G Recrystallize from Aqueous Ethanol F->G H Collect & Dry Pure Product G->H I Characterize Final Product H->I

Figure 2: Experimental workflow diagram.

Step-by-Step Instructions:

  • Charging the Reactor: Place p-aminoacetanilide (15.0 g, 0.1 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagent: In a fume hood, add ethyl acetoacetate (14.3 g, 0.11 mol) to the flask. A slight excess of ethyl acetoacetate is used to ensure the complete consumption of the limiting reagent, p-aminoacetanilide.

  • Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.

  • Heating and Reflux: Begin stirring and gently heat the mixture. The solid will dissolve as the temperature rises. Increase the temperature to bring the mixture to a gentle reflux (approx. 130-140°C).

  • Reaction Time: Maintain the reflux for 2 hours. During this time, the byproduct, ethanol, will be generated.

  • Cooling and Crystallization: After 2 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will begin to crystallize, often forming a solid mass.

  • Isolation of Crude Product: Once cool, place the flask in an ice bath for 30 minutes to maximize crystallization. Break up the solid mass with a spatula and collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water (approx. 20-30 mL) to remove any unreacted starting material and residual ethyl acetoacetate.

Purification by Recrystallization

Recrystallization is essential for achieving high purity. An aqueous ethanol mixture is an effective solvent system.

  • Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 100 mL of 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Precipitation: While the ethanol solution is still hot, slowly add hot deionized water (approx. 100-120 mL) until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Fine, needle-like crystals of the pure product will form. For maximum yield, subsequently cool the flask in an ice bath for 30-45 minutes.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold 50:50 ethanol/water mixture, and then air dry on the filter paper.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Results and Characterization

The identity and purity of the synthesized N-(4-acetamidophenyl)-3-oxobutanamide must be confirmed through analytical techniques.

Physical Properties and Yield
ParameterExpected Result
Appearance Off-white to light tan crystalline solid
Expected Yield 18-20 g (77-85% theoretical yield)
Melting Point ~215-218 °C (Literature values may vary)
Spectroscopic Data

The following data serves as a reference for product validation. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆.

TechniqueExpected Peaks and Assignments
¹H NMR δ ~10.0 ppm (s, 1H): Amide N-H proton of the butanamide. δ ~9.8 ppm (s, 1H): Amide N-H proton of the acetamido group. δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the butanamide group. δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the acetamido group. δ ~3.5 ppm (s, 2H): Methylene (-CH₂-) protons. δ ~2.2 ppm (s, 3H): Ketone methyl (-COCH₃) protons. δ ~2.0 ppm (s, 3H): Acetamido methyl (-NHCOCH₃) protons.
¹³C NMR δ ~204 ppm: Ketone carbonyl carbon. δ ~168 ppm: Acetamido carbonyl carbon. δ ~164 ppm: Butanamide carbonyl carbon. δ ~135-138 ppm: Aromatic C-N carbons. δ ~119-122 ppm: Aromatic C-H carbons. δ ~50 ppm: Methylene carbon (-CH₂-). δ ~30 ppm: Ketone methyl carbon. δ ~24 ppm: Acetamido methyl carbon.
FTIR (cm⁻¹) ~3300 cm⁻¹: N-H stretching (amides). ~1715 cm⁻¹: C=O stretching (ketone). ~1660 cm⁻¹: C=O stretching (Amide I band). ~1600, 1510 cm⁻¹: Aromatic C=C stretching. ~1540 cm⁻¹: N-H bending (Amide II band).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The emphasis on the causality behind procedural steps and rigorous safety management ensures that the protocol is not only effective but also safe and reproducible.

References

  • Journal of Integrated - SCIENCE & TECHNOLOGY. (2016). A review on Synthesis of Aminoacetanilides. SciSpace. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • Organic Syntheses. Acetoacetanilide. [Link]

  • Wikipedia. 4-Aminoacetanilide. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Acetoacetyl-4-Aminoacetanilide

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the acetoacetylation of 4-aminoacetanilide, a critical transformation for synthesizing intermediates u...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the acetoacetylation of 4-aminoacetanilide, a critical transformation for synthesizing intermediates used in the production of dyes, pigments, and pharmaceuticals.[1][2] We present two robust protocols utilizing common acetoacetylating agents: diketene and ethyl acetoacetate. The guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, outlines critical safety precautions, and discusses methods for product characterization. This document is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure procedural success and safety.

Introduction and Scientific Background

Acetoacetylation is a chemical reaction that introduces an acetoacetyl group (CH₃COCH₂CO-) onto a substrate. In the context of aromatic amines like 4-aminoacetanilide (also known as N-(4-aminophenyl)acetamide), this reaction proceeds via nucleophilic acylation at the primary amino group.[3] The starting material, 4-aminoacetanilide, is a stable, solid compound featuring two distinct nitrogen atoms: a primary aromatic amine (-NH₂) and an amide (-NHCOCH₃). The primary amine is significantly more nucleophilic and basic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. Consequently, acetoacetylation occurs selectively at the -NH₂ group.

The resulting product, N-(4-acetamidophenyl)-3-oxobutanamide (or acetoacetyl-4-aminoacetanilide), is a valuable precursor, particularly in the manufacturing of azo dyes and pigments.[2] The active methylene group within the acetoacetyl moiety can be readily coupled with diazonium salts to form vibrant, stable colorants.

This guide details two prevalent and effective methods for this synthesis:

  • Reaction with Diketene: A highly efficient, often industrially preferred method due to the high reactivity of diketene, a cyclic ester (an oxetan-2-one).[2]

  • Reaction with Ethyl Acetoacetate (EAA): A classic and reliable laboratory-scale method involving the condensation of the amine with a β-keto ester.[4]

Understanding the causality behind procedural steps is paramount. For instance, temperature control is critical when using the highly reactive and volatile diketene to prevent side reactions and ensure safety. In the EAA method, reaction equilibrium may be a factor, sometimes necessitating the removal of the ethanol byproduct to drive the reaction to completion, although often the reaction proceeds to high yield without this measure under appropriate conditions.

Reaction Mechanism: Nucleophilic Acylation

The core mechanism is a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amino group of 4-aminoacetanilide on an electrophilic carbonyl carbon of the acetoacetylating agent.

  • With Diketene: The reaction is initiated by the nucleophilic amine attacking the highly strained and electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the four-membered ring to form the stable amide product directly. This process is typically rapid and exothermic.

  • With Ethyl Acetoacetate: This is a nucleophilic acyl substitution reaction. The amine attacks the ester carbonyl of EAA. A tetrahedral intermediate is formed, which then collapses, eliminating ethanol as a leaving group to yield the final acetoacetylated amide. This reaction is generally slower than the reaction with diketene and may require heating.[4]

Acetoacetylation_Mechanism 4-Aminoacetanilide 4-Aminoacetanilide (Nucleophile) Nucleophilic_Attack Nucleophilic_Attack 4-Aminoacetanilide->Nucleophilic_Attack Acetoacetylating_Agent Acetoacetylating Agent (Diketene or EAA) (Electrophile) Acetoacetylating_Agent->Nucleophilic_Attack Intermediate Tetrahedral Intermediate (or Ring Opening) Product_Formation Product Formation (Leaving group departs) Intermediate->Product_Formation Collapses Product Product Product_Formation->Product Yields Nucleophilic_Attack->Intermediate Forms Experimental_Workflow A Reaction Setup (Glassware Assembly) B Charge Reactants (4-Aminoacetanilide, Solvent) A->B C Establish Reaction Conditions (Heating, Stirring) B->C D Add Acetoacetylating Agent (Diketene or EAA) C->D E Reaction Period (Stir at Temp, Monitor) D->E F Work-up: Cooling & Precipitation E->F G Product Isolation (Vacuum Filtration) F->G H Washing & Purification (Solvent Wash / Recrystallization) G->H I Drying (Vacuum Oven) H->I J Final Product (Characterization) I->J

Sources

Method

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide

Abstract This document provides a detailed protocol for the laboratory-scale synthesis of N-(4-acetamidophenyl)-3-oxobutanamide, a key intermediate in the production of various organic compounds, including arylide pigmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-(4-acetamidophenyl)-3-oxobutanamide, a key intermediate in the production of various organic compounds, including arylide pigments.[1][2] The synthesis is achieved through the acetoacetylation of 4-aminoacetanilide using diketene. This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The content is designed for researchers, chemists, and professionals in drug development and materials science, providing the necessary technical insights for a successful and safe synthesis.

Introduction and Scientific Background

N-(4-acetamidophenyl)-3-oxobutanamide, also known as 4'-acetamidoacetoacetanilide (CAS No. 4433-78-7), is an organic compound characterized by both an acetamide and a 3-oxobutanamide functional group.[3] This unique structure makes it a valuable precursor in organic synthesis. Acetoacetanilide derivatives, in general, are crucial intermediates in the manufacturing of azo pigments and dyes.[2][4] The reaction of these compounds with diazonium salts forms the basis of a significant class of yellow, orange, and red colorants.[2]

The synthesis detailed herein involves the reaction between 4-aminoacetanilide and diketene. This reaction is a classic example of N-acetoacetylation, where the nucleophilic primary amine of 4-aminoacetanilide attacks the electrophilic carbonyl group of the diketene β-lactone ring, leading to its opening and the formation of the final amide product. Understanding the principles of this reaction is crucial for optimizing yield and purity.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amino group of 4-aminoacetanilide and diketene.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminoacetanilide acts as a nucleophile, attacking the highly strained and electrophilic carbonyl carbon of the diketene lactone ring.

  • Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond in the four-membered ring, opening the ring and forming a zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer from the newly formed ammonium group to the enolate oxygen occurs, yielding the final, stable keto-amide tautomer of N-(4-acetamidophenyl)-3-oxobutanamide.

The reaction is typically performed in an inert solvent to facilitate mixing and control the reaction temperature.

Caption: Reaction scheme for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide.

Experimental Protocol

This protocol is designed for a laboratory scale yielding approximately 10-15 grams of the target compound. All operations involving diketene must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )GradeSupplier Example
4-Aminoacetanilide122-80-5150.18≥98%Sigma-Aldrich
Diketene, stabilized674-82-884.07≥98%Sigma-Aldrich
Toluene108-88-392.14Anhydrous, ≥99.8%Fisher Scientific
Methanol67-56-132.04ACS GradeVWR
Deionized Water7732-18-518.02--
500 mL Three-neck round-bottom flask----
Reflux condenser----
Dropping funnel (100 mL)----
Magnetic stirrer and stir bar----
Heating mantle----
Buchner funnel and filter flask----
Quantitative Data
CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
4-Aminoacetanilide150.1815.020.101.0
Diketene84.079.25 (8.5 mL)0.111.1
Toluene (Solvent)-200 mL--

A slight excess of diketene is used to ensure the complete consumption of the starting amine.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a 100 mL dropping funnel. Ensure all glassware is dry. Place the setup on a heating mantle.

  • Charge Reactant: To the flask, add 15.02 g (0.10 mol) of 4-aminoacetanilide and 200 mL of anhydrous toluene.

  • Initial Heating and Dissolution: Begin stirring the mixture and heat it to approximately 60-70 °C to dissolve the 4-aminoacetanilide. It may not dissolve completely, forming a fine slurry.

  • Diketene Addition: In the fume hood, carefully measure 8.5 mL (9.25 g, 0.11 mol) of stabilized diketene and add it to the dropping funnel.

  • Reaction Execution: Add the diketene dropwise to the stirred slurry over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 70-80 °C by controlling the addition rate and external heating.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 75-80 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The product spot will appear between the baseline starting material spot and the solvent front.

  • Cooling and Precipitation: After 2 hours, turn off the heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of cold toluene (to remove any unreacted diketene and soluble impurities) followed by 50 mL of cold methanol (to remove unreacted 4-aminoacetanilide).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected product is a white to off-white crystalline solid.

Synthesis Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble dry three-neck flask with condenser and dropping funnel. Charge 2. Add 4-aminoacetanilide and toluene to the flask. Setup->Charge Heat 3. Heat mixture to 60-70°C with stirring. Charge->Heat Add 4. Add diketene dropwise over 30-45 min, maintaining T < 80°C. Heat->Add Stir 5. Stir at 75-80°C for 2 hours. Add->Stir Cool 6. Cool to room temperature, then place in ice bath for 1 hour. Stir->Cool Filter 7. Collect solid via vacuum filtration. Cool->Filter Wash 8. Wash cake with cold toluene, then cold methanol. Filter->Wash Dry 9. Dry product in vacuum oven at 60-70°C. Wash->Dry Analyze 10. Characterize final product (Yield, MP, Purity). Dry->Analyze

Caption: Step-by-step workflow for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide.

Safety and Handling Precautions

Adherence to safety protocols is paramount for this synthesis, primarily due to the hazards associated with diketene.

  • General Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn at all times.

  • Diketene Handling:

    • Toxicity and Corrosivity: Diketene is toxic if inhaled or swallowed, and can cause severe skin and eye irritation.[2][5][6] All manipulations must be performed within a certified chemical fume hood.[7]

    • Flammability: Diketene is a flammable liquid with a flash point of 33 °C.[2][6] Keep it away from open flames, sparks, and hot surfaces.[8]

    • Reactivity: It can react violently with acids, bases, and water.[6] Ensure all glassware is dry and avoid contamination.

  • 4-Aminoacetanilide: This compound may cause irritation to the skin, eyes, and mucous membranes.[9] Avoid inhalation of dust and direct contact.

  • Toluene: Toluene is a flammable liquid and can cause skin and respiratory irritation. Use in a well-ventilated area.

  • Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.

Results and Characterization

  • Yield: A typical yield for this reaction is in the range of 85-95% based on the limiting reagent (4-aminoacetanilide).

  • Appearance: The final product should be a white to off-white or pale-yellow crystalline powder.

  • Characterization:

    • Melting Point: The melting point of the purified product should be determined and compared with literature values.

    • Spectroscopy: The identity and purity of the compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of characteristic peaks for the acetyl group, the acetoacetyl methylene and methyl groups, and the aromatic protons will confirm the structure.

References

  • Agu, R. U., et al. (2020). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]

  • Singh, K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. Available at: [Link]

  • PrepChem (2023). Preparation of 4′-aminoacetanilide. Available at: [Link]

  • Wikipedia. (2023). 4-Aminoacetanilide. Available at: [Link]

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2017). CN106518705A - Synthesis of acetoacetanilide.
  • Wikipedia. (2023). Diketene. Available at: [Link]

  • PubChem. 4-Aminoacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). Synthesis of acetoacetanilide derivatives. Available at: [Link]

  • NJ Department of Health. Right to Know Hazardous Substance Fact Sheet - Diketene. Available at: [Link]

  • Wikipedia. (2023). Acetoacetanilide. Available at: [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) - DIKETENE. Available at: [Link]

Sources

Application

Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide from Ethyl Acetoacetate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide, a valuable chemical intermediate, through the acetoacetylation of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide, a valuable chemical intermediate, through the acetoacetylation of p-aminoacetanilide using ethyl acetoacetate. This document provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and methods for the characterization and analysis of the final product.

Introduction

N-(4-acetamidophenyl)-3-oxobutanamide, also known as p-acetamidoacetoacetanilide, is a notable organic compound. Its structural similarity to pharmacologically active molecules makes it a person of interest in medicinal chemistry and drug development. The synthesis described herein is a classic example of N-acylation, a fundamental reaction in organic chemistry.

This guide is designed to provide researchers with a thorough understanding of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodology.

Reaction Overview and Mechanism

The synthesis of N-(4-acetamidophenyl)-3-oxobutanamide is achieved through the condensation reaction between p-aminoacetanilide and ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of p-aminoacetanilide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

The reaction typically proceeds by heating a mixture of the two reactants. The elevated temperature facilitates the nucleophilic attack and the subsequent elimination of ethanol as a byproduct. While the reaction can proceed without a catalyst, the use of a weak acid or base catalyst can sometimes be employed to increase the reaction rate. For the purpose of this protocol, the reaction is conducted under neutral conditions, relying on thermal promotion.

The overall transformation can be visualized as follows:

Reaction_Mechanism p_aminoacetanilide p-Aminoacetanilide product N-(4-acetamidophenyl)-3-oxobutanamide p_aminoacetanilide->product + Ethyl Acetoacetate (Heat) ethyl_acetoacetate Ethyl Acetoacetate ethanol Ethanol

Figure 1: Overall reaction scheme for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-AminoacetanilideReagentSigma-AldrichAlso known as 4'-Aminoacetanilide.
Ethyl acetoacetateReagentSigma-Aldrich
Ethanol95%Fisher ScientificFor recrystallization.
Deionized Water--
Round-bottom flask--Appropriate size for the scale of the reaction.
Reflux condenser--
Heating mantle--With temperature control.
Buchner funnel and flask--For vacuum filtration.
Filter paper--Whatman No. 1 or equivalent.
Beakers and Erlenmeyer flasks--Various sizes.
Magnetic stirrer and stir bar--
Step-by-Step Procedure

Experimental_Workflow A 1. Reactant Combination Combine p-aminoacetanilide and ethyl acetoacetate in a round-bottom flask. B 2. Reaction Heating Heat the mixture under reflux for a specified duration. A->B C 3. Cooling and Precipitation Cool the reaction mixture to room temperature to induce product precipitation. B->C D 4. Isolation Isolate the crude product by vacuum filtration and wash with cold ethanol. C->D E 5. Purification Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol). D->E F 6. Drying and Characterization Dry the purified product and characterize using appropriate analytical techniques. E->F

Figure 2: Experimental workflow for the synthesis.

1. Reaction Setup:

  • In a 100 mL round-bottom flask, combine 5.0 g of p-aminoacetanilide and 10 mL of ethyl acetoacetate.

  • Add a magnetic stir bar to the flask.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

2. Reaction:

  • Heat the mixture to a gentle reflux using a heating mantle. A temperature of approximately 140-150°C is generally sufficient.

  • Continue heating under reflux with stirring for 2 hours. The reaction mixture will become a clear, yellow to light brown solution.

3. Isolation of Crude Product:

  • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • As the mixture cools, the product will begin to crystallize. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and soluble impurities.

4. Purification:

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of boiling 50% aqueous ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

  • For maximum recovery, cool the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

5. Drying:

  • Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Data Analysis and Characterization

The identity and purity of the synthesized N-(4-acetamidophenyl)-3-oxobutanamide should be confirmed using various analytical techniques.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting PointApproximately 165-170 °C (This is an estimate based on similar compounds and may vary)
SolubilitySparingly soluble in cold water and ethanol; soluble in hot aqueous ethanol.
Spectroscopic Data (Representative)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ (ppm): ~10.0 (s, 1H, -NH-CO-), ~9.8 (s, 1H, -NH-CO-), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.5 (s, 2H, -CO-CH₂-CO-), ~2.1 (s, 3H, -CO-CH₃), ~2.0 (s, 3H, Ar-NH-CO-CH₃).

    • Note: The exact chemical shifts may vary depending on the solvent and instrument.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ (ppm): ~204 (C=O, ketone), ~168 (C=O, amide), ~165 (C=O, amide), ~138 (Ar-C), ~132 (Ar-C), ~120 (Ar-CH), ~119 (Ar-CH), ~50 (-CO-CH₂-CO-), ~30 (-CO-CH₃), ~24 (Ar-NH-CO-CH₃).

    • Note: The exact chemical shifts may vary depending on the solvent and instrument.

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • ~3300-3400 (N-H stretching, amides)

    • ~1710 (C=O stretching, ketone)

    • ~1660 (C=O stretching, amide I band)

    • ~1600 (C=C stretching, aromatic)

    • ~1540 (N-H bending, amide II band)

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺: m/z = 235.11

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety. A thorough risk assessment should be conducted before commencing any experimental work.

  • p-Aminoacetanilide: May cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Ethyl Acetoacetate: Combustible liquid.[2] Keep away from heat, sparks, and open flames.[2][3][4] Wear protective gloves, clothing, and eye protection.[2][3][4]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield are mandatory.

  • A lab coat should be worn at all times.

  • Chemically resistant gloves (e.g., nitrile) are required.

Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide. By understanding the reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize and characterize this important chemical intermediate. The provided analytical data serves as a benchmark for product verification, ensuring the integrity of subsequent research and development activities.

References

  • Journal of Integrated - SCIENCE & TECHNOLOGY A review on Synthesis of Aminoacetanilides - SciSpace. (2016-09-17). Retrieved from [Link]

  • Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem. (n.d.). Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Retrieved from [Link]

  • Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. - Zenodo. Retrieved from [Link]

  • Acetanilide - Wikipedia. (n.d.). Retrieved from [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Acetylation reactions of amines with ethyl acetate catalysed by ytterbium trifluoromethethanesulfonate - ResearchGate. (2025-08-07). Retrieved from [Link]

  • p-acetoxy-acetanilide - Chemical & Physical Properties by Cheméo. Retrieved from [Link]

  • Ethyl Acetoacetate: Synthesis & Applications - Chemistry for everyone - WordPress.com. (2024-02-18). Retrieved from [Link]

  • SAFETY DATA SHEET Ethyl acetoacetate - ChemPoint.com. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]

  • Exp.06 Preparation of P-Bromo Acetanilide | PDF | Organic Chemistry - Scribd. Retrieved from [Link]

  • Preparation of n-aryl amides - Google Patents.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Retrieved from [Link]

  • ethylacetoacetic synthesis | Ethyl acetoacetate preparation - YouTube. (2022-03-02). Retrieved from [Link]

  • Preparation of 4′-aminoacetanilide - PrepChem.com. Retrieved from [Link]

  • ACETOACETANILIDE FOR SYNTHESIS - Loba Chemie. Retrieved from [Link]

  • (PDF) Catalytic Acetylation Amines with Ethyl Acetate - ResearchGate. (2025-12-05). Retrieved from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025-08-06). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Acetoacetylation of p-Aminoacetanilide with Diketene

Foreword: The Strategic Importance of Acetoacetylation in Synthesis In the landscape of pharmaceutical and materials science, the acetoacetylation of aromatic amines is a cornerstone reaction, enabling the construction o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Acetoacetylation in Synthesis

In the landscape of pharmaceutical and materials science, the acetoacetylation of aromatic amines is a cornerstone reaction, enabling the construction of complex molecular architectures. The resulting acetoacetanilides are pivotal intermediates in the synthesis of a wide array of organic compounds, including azo pigments, dyes, and a multitude of pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the acetoacetylation of p-aminoacetanilide with diketene, a reaction of significant industrial and academic interest. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated laboratory protocol, and discuss the critical safety considerations inherent to the handling of diketene. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to confidently and safely execute this valuable synthetic transformation.

Mechanistic Insights: The Acylation of an Aromatic Amine

The reaction between p-aminoacetanilide and diketene proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amino group of p-aminoacetanilide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This initial nucleophilic attack leads to the opening of the strained four-membered ring, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of a ketene molecule, is not the observed pathway. Instead, a proton transfer and rearrangement cascade yields the stable enolate, which upon workup, tautomerizes to the final acetoacetylated product, N-(4-acetamidophenyl)-3-oxobutanamide.

The presence of the acetamido group at the para-position of the aniline ring has a nuanced electronic effect. While the amide nitrogen can donate electron density to the ring through resonance, the carbonyl group is electron-withdrawing. This interplay modulates the nucleophilicity of the primary amino group, a factor that must be considered when optimizing reaction conditions.

reaction_mechanism cluster_reactants Reactants cluster_product Product p_aminoacetanilide p-Aminoacetanilide H₂N-C₆H₄-NHCOCH₃ intermediate {Tetrahedral Intermediate} p_aminoacetanilide->intermediate Nucleophilic Attack diketene Diketene C₄H₄O₂ diketene->intermediate product N-(4-acetamidophenyl)-3-oxobutanamide CH₃COCH₂CONH-C₆H₄-NHCOCH₃ intermediate->product Ring Opening & Tautomerization

Sources

Application

Comprehensive Analytical Characterization of N-(4-acetamidophenyl)-3-oxobutanamide

An Application Note and Protocol Guide for Researchers Abstract This document provides a detailed technical guide outlining a suite of analytical methodologies for the comprehensive characterization of N-(4-acetamidophen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a detailed technical guide outlining a suite of analytical methodologies for the comprehensive characterization of N-(4-acetamidophenyl)-3-oxobutanamide (CAS No. 4433-78-7).[1][2] As a key intermediate in the synthesis of azo pigments like C.I. Pigment Yellow 116 and a compound of interest in pharmaceutical research, rigorous analytical control is imperative to ensure its identity, purity, and quality.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for method selection and detailed, field-tested protocols for immediate application. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification and structural fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Introduction and Compound Profile

N-(4-acetamidophenyl)-3-oxobutanamide is an organic compound featuring both an acetanilide group and a β-ketoamide moiety.[1] This bifunctional nature makes it a valuable precursor in various chemical syntheses. The presence of multiple functional groups necessitates a multi-technique approach for unambiguous characterization, ensuring that potential isomers, impurities, and degradation products are effectively identified and quantified.

Compound Identity:

  • Systematic Name: N-[4-(acetylamino)phenyl]-3-oxobutanamide[1]

  • CAS Number: 4433-78-7[2]

  • Synonyms: 4'-Acetamidoacetoacetanilide, p-Acetamidoacetoacetanilide[1]

  • Molecular Formula: C₁₂H₁₄N₂O₃[2]

  • Molecular Weight: 234.25 g/mol [2]

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-3-oxobutanamide

PropertyValueSource
Molecular Weight234.25 g/mol World Of Dyes[2]
Molecular FormulaC₁₂H₁₄N₂O₃World Of Dyes[2]
AppearanceExpected to be a solid powder or crystalline material.Inferred from similar compounds[3][4]
PolarityModerate to high due to amide and ketone groups.CymitQuimica[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

2.1. Rationale for HPLC

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. Its high resolving power allows for the separation of the main compound from closely related structural analogues, starting materials, and degradation products. For N-(4-acetamidophenyl)-3-oxobutanamide, this method provides a robust and reliable means to determine percentage purity and quantify known or unknown impurities. The choice of a C18 stationary phase is based on its excellent retention and separation capabilities for moderately polar aromatic compounds.

2.2. Experimental Protocol: RP-HPLC

This protocol is designed to provide excellent resolution and peak shape for N-(4-acetamidophenyl)-3-oxobutanamide.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation (in Diluent) C System Equilibration A->C B Mobile Phase Preparation B->C D Inject Blank (Diluent) C->D E Inject Standard(s) D->E F Inject Sample(s) E->F G Peak Integration & Identification F->G H Purity Calculation (% Area Normalization) G->H LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare dilute solution (~1-10 µg/mL) in MeOH or ACN B Direct Infusion or LC Introduction A->B C Ionization (ESI) B->C D Mass Analysis (Full Scan MS) C->D E Fragmentation (MS/MS on Precursor Ion) D->E F Confirm [M+H]⁺ or [M-H]⁻ D->F G Correlate Fragments with Structure E->G NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Interpretation A Dissolve 5-10 mg in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum B->C E Assign Chemical Shifts B->E F Analyze Coupling Constants B->F D Acquire 2D Spectra (COSY, HSQC - Optional) C->D C->E G Confirm Structure E->G F->G FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Interpretation A Prepare KBr Pellet or use ATR C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Air) B->C D Identify Characteristic Absorption Bands C->D E Confirm Functional Groups D->E

Sources

Method

Purity Determination of N-(4-acetamidophenyl)-3-oxobutanamide by High-Performance Liquid Chromatography (HPLC): A Validated Method for Quality Control

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-acetamidophenyl)-3-oxobutanamide (CAS: 4433-78-7) and the separation of its potential process-related impurities and degradation products.[1][2] The method's development was guided by a systematic approach to achieve optimal separation and quantification, making it suitable for routine quality control in pharmaceutical development and manufacturing environments.[3][4] The protocol detailed herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and precision.[5][6][7]

Introduction and Scientific Rationale

N-(4-acetamidophenyl)-3-oxobutanamide, also known as 4'-Acetamidoacetoacetanilide, is an organic compound that shares structural motifs with active pharmaceutical ingredients (APIs) like paracetamol (acetaminophen).[2][8] Its role as a potential intermediate, metabolite, or related substance in pharmaceutical synthesis necessitates rigorous purity control to ensure the safety and efficacy of the final drug product.[4] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[9]

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. N-(4-acetamidophenyl)-3-oxobutanamide possesses several key structural features that dictate its chromatographic behavior:

  • Aromatic Ring and Amide Groups: These impart a degree of polarity and provide strong chromophores for UV detection.

  • Keto-enol Tautomerism: The 3-oxobutanamide moiety can exist in equilibrium between keto and enol forms, which can potentially affect peak shape.

The chosen chromatographic conditions, particularly the use of a buffered or acidified mobile phase, are critical to suppress undesirable ionic interactions and ensure a single, sharp chromatographic peak. This method employs a C18 stationary phase, which provides the necessary hydrophobic interactions to retain the analyte and separate it from more polar or non-polar impurities, and a gradient elution to ensure the timely elution of all potential impurities.[10][11]

Potential Impurities and Degradation Pathways

A stability-indicating method must be able to resolve the main analyte from its potential impurities and degradation products. For N-(4-acetamidophenyl)-3-oxobutanamide, these can be categorized as follows:

  • Process-Related Impurities: These are substances that may be carried over from the synthesis process. A likely synthetic route involves the acylation of 4-aminoacetanilide. Therefore, key process impurities could include:

    • 4-aminoacetanilide (Impurity A): Unreacted starting material.

    • Acetoacetic acid derivatives (Impurity B): Residual acylating agent.

  • Degradation Products: The molecule is susceptible to hydrolysis at its two amide linkages, particularly under acidic or basic conditions. This could yield:

    • 4-aminoacetanilide (Impurity A) and Acetoacetic Acid .

    • Paracetamol (4-hydroxyacetanilide) through more complex degradation or metabolic pathways.

The following diagram illustrates the relationship between the primary compound and its key potential impurities.

G cluster_0 Synthesis Reactants cluster_1 Main Compound cluster_2 Degradation Products A 4-aminoacetanilide (Impurity A) Main N-(4-acetamidophenyl) -3-oxobutanamide A->Main Unreacted Starting Material B Acetoacetic Acid Derivative (Impurity B) B->Main Unreacted Reagent C 4-aminoacetanilide (Impurity A) Main->C Hydrolysis D Acetoacetic Acid Main->D Hydrolysis

Caption: Relationship between the main analyte and potential impurities.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity analysis of N-(4-acetamidophenyl)-3-oxobutanamide.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade or higher)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: N-(4-acetamidophenyl)-3-oxobutanamide, of known purity.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Elution See Table Below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
18.0595
20.0595
20.1955
25.0955
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is recommended.

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of N-(4-acetamidophenyl)-3-oxobutanamide reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Preparation (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the N-(4-acetamidophenyl)-3-oxobutanamide test sample and prepare a 50 mL solution as described for the Stock Solution.

Analytical Workflow

The diagram below outlines the complete analytical workflow from sample preparation to final data reporting.

G prep 1. Solution Preparation - Mobile Phases - Diluent - Standard & Sample Solutions sst 2. System Suitability Test (SST) - Inject Working Standard (5x) - Verify SST Parameters prep->sst sst->sst If SST Fails: Troubleshoot System analysis 3. Chromatographic Analysis - Inject Blank (Diluent) - Inject Working Standard - Inject Test Sample sst->analysis If SST Passes integration 4. Data Acquisition & Processing - Integrate Chromatograms - Identify and Assign Peaks analysis->integration calc 5. Calculation & Reporting - Calculate % Purity (Area Normalization) - Quantify Impurities (vs. Standard) - Generate Final Report integration->calc

Caption: HPLC analysis workflow for purity determination.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[6][12] The following validation characteristics should be assessed.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak for the analyte is pure and resolved from all impurities and degradants (Resolution > 2.0).
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the assay concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.[5]Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations at 100% concentration or nine preparations covering the specified range (3 levels, 3 replicates each).[5]% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.% RSD should meet predefined criteria, demonstrating method ruggedness.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or from the linearity curve. Precision at the LOQ should be acceptable.% RSD at LOQ ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and observe the effect on SST.System suitability parameters should remain within acceptance criteria.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of purity of N-(4-acetamidophenyl)-3-oxobutanamide. The gradient elution strategy provides excellent resolution between the main component and its potential impurities, making it a reliable tool for quality control laboratories in the pharmaceutical industry. Adherence to the described protocol and validation standards will ensure data of high integrity, suitable for regulatory submission.

References

  • N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053 . PubChem. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. Available at: [Link]

  • Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids . ResearchGate. Available at: [Link]

  • Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- - Substance Details . US EPA. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). Available at: [Link]

  • Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Steps for HPLC Method Development . Pharmaguideline. Available at: [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide . National Institutes of Health (NIH). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. Available at: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. Available at: [Link]

  • Paracetamol-impurities . Pharmaffiliates. Available at: [Link]

  • Design, synthesis and structural study of novel acetamidobenzanilide derivatives . Arkivoc. Available at: [Link]

  • Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Pro . Cardiff University. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

  • HPLC analytical Method development: an overview . PharmaCores. Available at: [Link]

Sources

Application

1H NMR spectrum of N-(4-acetamidophenyl)-3-oxobutanamide

Application Note: Elucidation of the ¹H NMR Spectrum of N-(4-acetamidophenyl)-3-oxobutanamide For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-acetamidophenyl)-3-oxobutanamide is a small...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidation of the ¹H NMR Spectrum of N-(4-acetamidophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-acetamidophenyl)-3-oxobutanamide is a small organic molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. As a derivative of acetanilide, it shares features with common analgesic and antipyretic drugs. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the unambiguous structural characterization of such molecules. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of N-(4-acetamidophenyl)-3-oxobutanamide, including a predicted spectrum based on analogous compounds, a comprehensive experimental protocol for data acquisition, and an in-depth analysis of the expected spectral features.

Molecular Structure and Proton Environment

The chemical structure of N-(4-acetamidophenyl)-3-oxobutanamide is presented below with protons labeled for assignment in the ¹H NMR spectrum. The molecule possesses several distinct proton environments that are expected to give rise to a characteristic set of signals.

Figure 1. Chemical structure of N-(4-acetamidophenyl)-3-oxobutanamide with proton labeling.

Predicted ¹H NMR Spectral Data

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification for Prediction
H_d ~10.1Singlet1HAmide NH (acetoacetamide)Amide protons in similar structures exhibit chemical shifts in this downfield region in DMSO-d₆.[1] The exact shift is sensitive to concentration and temperature.
H_e ~9.9Singlet1HAmide NH (acetamide)Similar to H_d, this amide proton is expected to be in the downfield region. Its chemical environment is slightly different from H_d, which may result in a distinct signal.[1]
H_b ~7.55Doublet2HAromatic CHThese aromatic protons are ortho to the acetamido group and are expected to be deshielded. The signal will appear as a doublet due to coupling with the adjacent H_c protons.
H_c ~7.50Doublet2HAromatic CHThese aromatic protons are ortho to the acetoacetamide group and will also be deshielded. Their signal will be a doublet due to coupling with the H_b protons.
H_a ~3.6Singlet2HMethylene CH₂The methylene protons are situated between two carbonyl groups, leading to significant deshielding. They are not expected to show coupling, thus appearing as a singlet.
H_f ~2.2Singlet3HMethyl CH₃ (aceto)The methyl protons of the acetoacetyl group are adjacent to a carbonyl group and will appear as a singlet in this region.
H_g ~2.0Singlet3HMethyl CH₃ (acetamido)The methyl protons of the acetamido group are also adjacent to a carbonyl and will resonate as a singlet, typically slightly upfield from the aceto methyl group.[2][3]

Keto-Enol Tautomerism

The 3-oxobutanamide moiety of the molecule can exist in equilibrium between the keto and enol forms. In a protic solvent like DMSO-d₆, this equilibrium can be influenced by hydrogen bonding. The presence of the enol tautomer would give rise to additional signals in the ¹H NMR spectrum, most notably a vinyl proton (C=CH) and a hydroxyl proton (OH). The equilibrium generally favors the keto form for β-ketoamides.[4] However, the potential for observing minor peaks corresponding to the enol form should be considered during spectral analysis.

Experimental Protocol for ¹H NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of N-(4-acetamidophenyl)-3-oxobutanamide.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of N-(4-acetamidophenyl)-3-oxobutanamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicity of each signal to determine coupling patterns.

Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR analysis of N-(4-acetamidophenyl)-3-oxobutanamide.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Experimental Parameters (400 MHz) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Chemical Shifts & Multiplicity integrate->analyze assign Assign Signals to Protons analyze->assign confirm Confirm Molecular Structure assign->confirm

Figure 2. Experimental workflow for ¹H NMR analysis.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of N-(4-acetamidophenyl)-3-oxobutanamide provides a wealth of structural information:

  • Amide Protons (H_d, H_e): The two distinct singlets in the downfield region (~10 ppm) are characteristic of amide protons in a DMSO-d₆ solution. Their presence and integration (1H each) confirm the two amide functional groups. The difference in their chemical shifts arises from their distinct electronic environments.

  • Aromatic Protons (H_b, H_c): The two doublets around 7.5 ppm, each integrating to 2H, are indicative of a para-substituted benzene ring. The doublet splitting pattern arises from the coupling between adjacent aromatic protons (H_b and H_c). The downfield chemical shift is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the attached amide groups.

  • Methylene Protons (H_a): The singlet at approximately 3.6 ppm, integrating to 2H, is assigned to the methylene protons of the 3-oxobutanamide moiety. The significant downfield shift is a result of the strong deshielding effect of the two flanking carbonyl groups. The singlet nature of this signal indicates no adjacent protons to couple with.

  • Methyl Protons (H_f, H_g): The two singlets at around 2.2 ppm and 2.0 ppm, each integrating to 3H, correspond to the two methyl groups. The methyl protons of the acetoacetyl group (H_f) are generally slightly more deshielded than those of the acetamido group (H_g). Their singlet multiplicity confirms the absence of adjacent protons.

Conclusion

This application note provides a comprehensive guide to the ¹H NMR spectrum of N-(4-acetamidophenyl)-3-oxobutanamide. By analyzing the predicted chemical shifts, multiplicities, and integrations, a complete and unambiguous assignment of all proton signals can be achieved. The provided experimental protocol offers a standardized method for obtaining high-quality spectra for this and similar molecules. This detailed spectral interpretation is crucial for researchers in confirming the identity and purity of synthesized compounds and for providing a basis for further structural and functional studies in the context of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Retrieved from [Link]

  • ResearchGate. (2003). 1 H NMR data of 3a-3j: δ H and δ N [ppm] and coupling constants J [Hz]. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
  • ResearchGate. (n.d.). Selective deshielding of aromatic protons in some ortho-substituted acetanilides. Retrieved from [Link]

  • Schober, D., et al. (2018). Applications of Parametrized NMR Spin Systems of Small Molecules. Analytical Chemistry, 90(17), 10341-10348.
  • ResearchGate. (n.d.). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]

  • Colquhoun, I. J., Defernez, M., & Morris, V. J. (1995). NMR studies of acetan and the related bacterial polysaccharide, CR1/4, produced by a mutant strain of Acetobacter xylinum.
  • JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(9), 987.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Retrieved from [Link]

  • Bhowmick, R., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Chemical science, 12(10), 3646–3656.
  • Gelain, A., et al. (2015).
  • PDB. (n.d.). N-(4-Acetylphenyl)acetamide. Retrieved from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR of acetanilide. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2023, February 14). Keto-Enol Tautomerism [Video]. YouTube. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. (n.d.). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of DOTA-mono-adamantan-1-ylamide. Retrieved from [Link]

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  • Oregon State University. (n.d.). Keto/Enol Tautomerization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for the Azo Coupling Reaction of N-(4-acetamidophenyl)-3-oxobutanamide

Version: 1.0 Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo pigments via the coupling reaction of N-(4-acetamido...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo pigments via the coupling reaction of N-(4-acetamidophenyl)-3-oxobutanamide. This class of reaction is fundamental to the production of arylide yellow pigments, which have significant industrial applications.[1] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process parameters, and provide a self-validating protocol for reproducible, high-yield synthesis. We will detail the two-stage reaction mechanism, present a step-by-step experimental protocol, discuss process optimization, and outline methods for the characterization of the final product.

Introduction: The Significance of Azo Coupling

Azo coupling is a cornerstone of industrial organic synthesis, responsible for the production of over half of the commercial dyes and pigments used globally.[2][3] The reaction involves an electrophilic aromatic substitution between a diazonium salt and an activated aromatic compound, known as a coupling component.[4] The resulting product is an azo compound, characterized by the R−N=N−R' functional group, which forms an extended conjugated system responsible for the vibrant color of these molecules.[5]

The specific focus of this guide is the use of N-(4-acetamidophenyl)-3-oxobutanamide as the coupling component. This molecule, a derivative of acetoacetanilide, is a classic precursor for producing monoazo arylide pigments, often referred to as Hansa yellows.[1][6] These pigments are valued for their bright hues, good lightfastness, and low toxicity, making them effective replacements for heavy-metal-based pigments like cadmium yellow.[6] Understanding the intricacies of this reaction is crucial for controlling the pigment's final properties, including shade, crystal form, and application performance.

The Two-Stage Reaction Mechanism

The synthesis is not a single transformation but a sequence of two distinct chemical reactions: Diazotization and Azo Coupling. Success in the final coupling step is critically dependent on the successful formation of the diazonium ion in the first step.

Stage 1: Diazotization of an Aromatic Amine

The first stage is the conversion of a primary aromatic amine into an aryldiazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).

Causality of Experimental Conditions:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable and can decompose violently at higher temperatures, losing N₂ gas.[5] Maintaining a temperature below 5 °C ensures the integrity of the diazonium salt for the subsequent coupling step.

  • Strong Acidic Medium: The acid serves two purposes: it dissolves the primary aromatic amine by forming its soluble salt and is the catalyst for the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.

Stage 2: The Azo Coupling

In the second stage, the electrophilic aryldiazonium cation attacks a nucleophilic partner—in this case, N-(4-acetamidophenyl)-3-oxobutanamide. This compound possesses a highly reactive carbon atom situated between two carbonyl groups (an active methylene group). The enolate form of this β-dicarbonyl compound is a potent nucleophile.

Causality of Experimental Conditions:

  • pH Control: The pH of the reaction medium is a delicate balance. The coupling reaction requires a mildly acidic to neutral pH (typically 4-7).[2]

    • If the pH is too low (highly acidic), the concentration of the reactive enolate form of the coupling component is suppressed, slowing or stopping the reaction.

    • If the pH is too high (alkaline), the aryldiazonium salt is converted into an unreactive diazotate ion (Ar-N=N-O⁻), which will not couple.[7]

  • Electrophilic Substitution: The diazonium ion acts as the electrophile, and the substitution occurs at the active methylene carbon of the N-(4-acetamidophenyl)-3-oxobutanamide.[4][8]

Below is a diagram illustrating the overall chemical transformation.

Azo_Coupling_Reaction cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling A Aromatic Amine (e.g., p-Toluidine) C Aryldiazonium Salt (Ar-N₂⁺Cl⁻) A->C 0-5 °C B NaNO₂ + 2HCl B->C D N-(4-acetamidophenyl) -3-oxobutanamide E Azo Pigment (Arylide Yellow) C->E D->E pH 4-7 F pH Control (Sodium Acetate) F->E Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Isolation node_A Part A: Diazonium Solution Dissolve p-toluidine in HCl Cool to 0-5°C Add NaNO₂ solution dropwise node_C Part C: Coupling Slowly add diazonium soln to coupler soln Maintain pH 5-6 with NaOAc Stir for 30 min node_A->node_C Combine node_B Part B: Coupler Solution Suspend coupler in H₂O Add NaOH to dissolve Cool to 10-15°C node_B->node_C Combine node_D Product Isolation Vacuum filter the precipitate Wash with cold H₂O Wash with cold EtOH Air dry the pigment node_C->node_D Isolate

Caption: Step-by-step experimental workflow for pigment synthesis.

Characterization of the Azo Pigment

To confirm the identity and purity of the synthesized product, several analytical techniques are recommended.

  • FT-IR Spectroscopy: The infrared spectrum should show a characteristic peak for the N=N (azo) stretch, typically in the range of 1400-1450 cm⁻¹. Other key peaks include the C=O stretches from the amide and ketone groups (~1650-1700 cm⁻¹) and the N-H stretch of the amide (~3300 cm⁻¹).

  • ¹H-NMR Spectroscopy: Proton NMR can confirm the structure by showing the expected aromatic and aliphatic proton signals with appropriate chemical shifts and integration values.

  • UV-Visible Spectroscopy: The extended conjugation of the azo dye results in strong absorption in the visible region of the electromagnetic spectrum. Dissolving a small sample in a suitable solvent (e.g., ethanol or DMF) and recording the UV-Vis spectrum will show a characteristic λ_max value, which is indicative of the pigment's color. [9][10]* Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product against the starting materials. [11]A single spot for the product indicates a high degree of purity.

Safety and Handling

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium Salts: Solid, dry diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt as a dry solid. Always use it in a cold aqueous solution immediately after its preparation. [5]* Azo Dyes: While arylide yellows are generally of low toxicity, all newly synthesized chemical compounds should be handled with care. Avoid inhalation of dust and skin contact. [5]

References

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES-Ethanol system: A green approach towards the synthesis of monoazo pigments. The Royal Society of Chemistry. Retrieved from [Link]

  • Al-Muhsin, A. A., et al. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. Journal of Physics: Conference Series, 1999(1), 012010.
  • Martin, W. E. (1957). U.S. Patent No. 2,812,321. Washington, DC: U.S. Patent and Trademark Office.
  • Saba, A., & Nabi, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 6.
  • Google Patents. (n.d.). CN103044949B - Preparation method of yellow pigment.
  • Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

  • YouTube. (2020, June 1). Coupling Reactions Of Diazonium Salt //Preparation Of Orange Dye//Preparation Of Yellow Dye. Retrieved from [Link]

  • ColourLex. (n.d.). Arylide yellow. Retrieved from [Link]

  • YouTube. (2023, March 27). Introduction to Azo Coupling Reactions for Organic Chemistry. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Amery, K. K. H. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and its Biological Activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(6), 1-10.
  • Kralj, L., et al. (2007). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 12(4), 835-844.
  • Hammodi, Y. A., et al. (n.d.). Review in Azo Compounds and its Biological Activity. University of Babylon.
  • Saba, A., & Nabi, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 6.
  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Grokipedia. (n.d.). Arylide yellow. Retrieved from [Link]

Sources

Application

In-Depth Technical Guide to the Synthesis of Pigment Yellow 116

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Pigment Yellow 116 (C.I. 11790; CAS No. 30191-02-7). This monoazo pigment is valued for its reddish-yellow hue and excellent fas...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Pigment Yellow 116 (C.I. 11790; CAS No. 30191-02-7). This monoazo pigment is valued for its reddish-yellow hue and excellent fastness properties, making it suitable for applications in plastics like PVC and PE.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a procedural walkthrough but also insights into the chemical principles governing the synthesis.

Introduction to Pigment Yellow 116

Pigment Yellow 116 is an organic compound classified as a single azo pigment.[1] Its molecular structure, characterized by the azo linkage (-N=N-) connecting two aromatic moieties, is responsible for its color. The synthesis is a classic example of diazo coupling, a cornerstone of industrial dye and pigment chemistry. The overall process involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling agent. For Pigment Yellow 116, the starting materials are 4-Amino-3-chlorobenzamide and N-(4-acetamidophenyl)-3-oxobutanamide.[2]

Chemical Properties:

PropertyValueReference
Chemical FormulaC₁₉H₁₈ClN₅O₄[1]
Molecular Weight415.83 g/mol [1]
CAS Number30191-02-7[1]
Color IndexPigment Yellow 116 (11790)[1]
AppearanceReddish-yellow powder[1]

Reaction Mechanism and Stoichiometry

The synthesis of Pigment Yellow 116 proceeds through a two-step electrophilic aromatic substitution reaction.

Step 1: Diazotization of 4-Amino-3-chlorobenzamide

In this step, the primary aromatic amine, 4-Amino-3-chlorobenzamide, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3] The reaction is performed at a low temperature (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling

The highly reactive diazonium salt then acts as an electrophile and attacks the electron-rich coupling agent, N-(4-acetamidophenyl)-3-oxobutanamide. The coupling occurs at the active methylene group of the butanamide derivative, leading to the formation of the azo linkage and the final pigment molecule.[3] This reaction is typically carried out in a buffered or slightly acidic to neutral medium to facilitate the coupling and prevent unwanted side reactions.

Synthesis_of_Pigment_Yellow_116 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Amino-3-chlorobenzamide 4-Amino-3-chlorobenzamide Diazonium Salt Diazonium Salt 4-Amino-3-chlorobenzamide->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Pigment Yellow 116 Pigment Yellow 116 Diazonium Salt->Pigment Yellow 116 Controlled pH N-(4-acetamidophenyl)-3-oxobutanamide N-(4-acetamidophenyl)-3-oxobutanamide N-(4-acetamidophenyl)-3-oxobutanamide->Pigment Yellow 116

Caption: Synthesis workflow for Pigment Yellow 116.

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
4-Amino-3-chlorobenzamide22025-05-8170.59>98%
N-(4-acetamidophenyl)-3-oxobutanamide5454-35-3234.25>98%
Sodium Nitrite (NaNO₂)7632-00-069.00>99%
Hydrochloric Acid (HCl), concentrated7647-01-036.4637%
Sodium Acetate (CH₃COONa)127-09-382.03>99%
Distilled or Deionized Water7732-18-518.02N/A
Methanol (for washing)67-56-132.04ACS Grade
Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide (Coupling Agent)

While commercially available, the coupling agent can be synthesized from 4'-aminoacetanilide and diketene.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 4'-aminoacetanilide (15.0 g, 0.1 mol) in 100 mL of a suitable inert solvent like toluene.

  • Heat the suspension to 60-70 °C with stirring.

  • Slowly add diketene (9.2 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature.

  • After the addition is complete, continue stirring at the same temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid product, wash with cold toluene, and then with petroleum ether.

  • Dry the product under vacuum to yield N-(4-acetamidophenyl)-3-oxobutanamide.

Step-by-Step Protocol for Pigment Yellow 116

Part A: Diazotization of 4-Amino-3-chlorobenzamide

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 17.1 g (0.1 mol) of 4-Amino-3-chlorobenzamide to 200 mL of water.

  • Slowly add 25 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 40 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for another 30 minutes at the same temperature.

  • Check for a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting clear, cold solution is the diazonium salt of 4-Amino-3-chlorobenzamide. It is unstable and should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate 1 L beaker, dissolve 23.4 g (0.1 mol) of N-(4-acetamidophenyl)-3-oxobutanamide and 20 g of sodium acetate in 300 mL of water. Stir until a clear solution is obtained.

  • Cool this coupling solution to 10-15 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the coupling solution with vigorous stirring over a period of 45-60 minutes.

  • Maintain the temperature of the reaction mixture below 20 °C during the addition. The pH of the mixture should be maintained in the range of 4.5-5.5. Adjust with a dilute solution of sodium hydroxide or sodium carbonate if necessary.

  • A yellow precipitate of Pigment Yellow 116 will form immediately.

  • After the addition is complete, continue stirring the suspension for an additional 2-3 hours at room temperature to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Filter the yellow pigment slurry using a Büchner funnel.

  • Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral to litmus paper. This removes any unreacted starting materials and inorganic salts.

  • Wash the filter cake with a small amount of cold methanol to remove any organic impurities.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

  • The dried pigment can be ground to a fine powder.

Characterization of Pigment Yellow 116

The synthesized pigment should be characterized to confirm its identity and purity.

Expected Yield: 85-95% of the theoretical yield.

Analytical Techniques:

  • Melting Point: The melting point of the purified pigment should be determined and compared with literature values.

  • FTIR Spectroscopy: The FTIR spectrum should show characteristic peaks for the functional groups present in the molecule, including N-H stretching (amide), C=O stretching (amide and ketone), and the N=N stretching of the azo group.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the pigment dissolved in a suitable solvent (e.g., DMF or DMSO) will show a characteristic absorption maximum in the visible region, which is responsible for its yellow color.[4]

Safety and Handling Precautions

  • 4-Amino-3-chlorobenzamide: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • N-(4-acetamidophenyl)-3-oxobutanamide: May cause skin and eye irritation.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Diketene: Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use. The synthesis should be carried out by trained personnel in a properly equipped laboratory.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete diazotization or coupling.Ensure the temperature during diazotization is maintained at 0-5 °C. Check the pH during the coupling reaction and adjust as necessary.
Off-color ProductPresence of impurities or side reactions.Ensure thorough washing of the final product. Check the purity of the starting materials.
Poor FilterabilityVery fine particle size.Allow the precipitate to age with stirring to increase particle size.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of Pigment Yellow 116. By carefully controlling the reaction parameters, particularly temperature and pH, a high yield of pure pigment can be obtained. The principles of diazotization and azo coupling illustrated in this synthesis are fundamental to the production of a wide range of organic colorants.

References

  • ResearchGate. (n.d.). UV–Vis absorption spectra of the purified yellow pigment, β-carotene, and retinol. All pigments were dissolved in MeOH. Retrieved from [Link]

  • World of Dyes. (2012, November 22). Pigment Yellow 116. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4'-aminoacetanilide. Retrieved from [Link]

  • World of Dyes. (2012, November 22). Pigment Yellow 116. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved from [Link]

  • MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592787A - Preparation method of C.I. pigment yellow 181.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Separation Science. (n.d.). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of the extracted yellow pigment using silica gel column. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13. Retrieved from [Link]

  • MDPI. (2023). Characterization and Degradation Analysis of Pigments in Paintings by Martiros Sarian: Attenuated Total Reflection Fourier Transform Infrared Spectroscopic Imaging and X-ray Fluorescence Approach. Retrieved from [Link]

  • Research Explorer. (2021). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1034-1037.
  • Journal of Integrated Science & Technology. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 1. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acetoacetylation of Aromatic Amines

Welcome to the technical support resource for the acetoacetylation of aromatic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the acetoacetylation of aromatic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation in their work. The acetoacetylation of an aromatic amine is a cornerstone reaction for synthesizing key intermediates, particularly acetoacetanilides, which are precursors to vital pigments, pharmaceuticals, and agrochemicals.[1]

However, what appears to be a straightforward N-acylation can be complicated by a variety of side reactions, leading to reduced yields, complex product mixtures, and purification challenges. This guide provides in-depth, field-tested insights into troubleshooting these issues, structured in a practical question-and-answer format.

Core Reaction: The Intended Pathway

The primary goal is the nucleophilic attack of the aromatic amine's nitrogen onto an acetoacetylating agent, forming a stable amide bond. The two most common industrial and laboratory reagents for this purpose are diketene and ethyl acetoacetate (EAA).

dot digraph "Acetoacetylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Fig 1. General Mechanism of N-Acetoacetylation", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Fig 1. General Mechanism of N-Acetoacetylation

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My yield is critically low, and my TLC plate shows multiple products. What are the most likely side reactions?

Low yield and a complex reaction profile are classic symptoms of competing reaction pathways. Beyond simple incomplete conversion, the following side reactions are the most common culprits.

  • Diacetoacetylation: A highly nucleophilic amine or a product with a sufficiently acidic N-H proton can react with a second molecule of the acetoacetylating agent. This is more prevalent with highly reactive agents like diketene and when using an excess of the acylating agent.

  • C-Acetoacetylation (Friedel-Crafts Acylation): If the aromatic ring of the amine is highly activated (e.g., contains potent electron-donating groups like -OCH₃ or -OH), the acetoacetylation can occur on the ring itself, typically at the ortho or para position. This side reaction is exacerbated by Lewis acid catalysts or high temperatures.

  • Cyclization/Dehydration (Conrad-Limpach Reaction): The acetoacetanilide product can undergo intramolecular cyclization and dehydration, especially under acidic conditions and at elevated temperatures, to form 4-methyl-2-quinolone derivatives.[1]

  • Reagent Self-Condensation/Polymerization: Diketene is notoriously prone to polymerization, especially in the presence of acids or bases, or upon heating.[2] Similarly, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) under basic conditions.[3]

dot digraph "Side_Reactions" { graph [splines=true, overlap=false, label="Fig 2. Competing Side Reaction Pathways", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", dir=forward];

} } Caption: Fig 2. Competing Side Reaction Pathways

FAQ 2: How does my choice of acetoacetylating agent—Diketene vs. Ethyl Acetoacetate (EAA)—impact the reaction outcome?

The choice of reagent is a critical process parameter that dictates the reaction conditions and the likely side-reaction profile. There is no single "best" reagent; the optimal choice depends on the substrate, scale, and available equipment.

FeatureDiketeneEthyl Acetoacetate (EAA)
Reactivity Very HighModerate
Typical Temp. 0°C to Reflux (Solvent Dependent)100 - 180 °C (often neat)
Byproduct None (internal rearrangement)Ethanol (must be removed)[3]
Primary Risk Highly exothermic, potential for runaway reaction; polymerization.[2]Requires high temperatures, leading to thermal degradation; reaction is an equilibrium.
Best For Heat-sensitive amines; when fast reaction times are needed.Less reactive amines; when handling diketene is a safety concern.
Reference [1][4][3][5]

dot digraph "Reagent_Choice_Workflow" { graph [label="Fig 3. Decision Workflow for Reagent Selection", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Fig 3. Decision Workflow for Reagent Selection

FAQ 3: My reaction mixture is turning dark brown or black. What causes this discoloration and how can I prevent it?

Dark coloration is almost always a sign of decomposition, primarily through oxidation.

  • Causality: Aromatic amines, particularly anilines, are notoriously susceptible to air oxidation, a process that is significantly accelerated by heat and trace metal impurities.[6] The resulting oxidized species are often highly colored polymeric materials. High reaction temperatures, especially those used in EAA-mediated reactions, exacerbate this issue.

  • Preventative Measures & Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like nitrogen or argon. This is the single most effective way to prevent oxidative decomposition.

    • Amine Purity: Use freshly distilled or purified aromatic amine. Older amines that have darkened in storage already contain oxidative impurities that can catalyze further degradation.

    • Temperature Control: Do not overheat the reaction. For EAA reactions, determine the minimum temperature required for a reasonable reaction rate. For diketene, use controlled, slow addition to manage the reaction exotherm and maintain the desired temperature.

    • Solvent Choice: While many EAA reactions are run neat, using a high-boiling, inert solvent (e.g., toluene, xylene) can provide better temperature control and prevent localized overheating.[5]

FAQ 4: I'm struggling to purify my product. How can I remove stubborn byproducts?

Purification of acetoacetanilides can be challenging due to the similar polarity of the desired product and key byproducts like the di-acetoacetylated species.

  • Step 1: Workup: After the reaction is complete, a simple acid-base workup can be very effective. A dilute acid wash (e.g., 1M HCl) will protonate and solubilize any unreacted basic aromatic amine, removing it into the aqueous phase.

  • Step 2: Recrystallization (Primary Method): This is the most common and effective method for purifying solid acetoacetanilides.[7]

    • Solvent Selection: The ideal solvent should dissolve the crude product well when hot but poorly when cold. Aqueous ethanol is a widely cited and effective solvent system for many acetoacetanilides.[4] You may need to screen other solvents like isopropanol, acetone, or toluene depending on your specific product's solubility.

  • Step 3: Column Chromatography (For Difficult Separations): If recrystallization fails to provide pure material, flash column chromatography is the next step.

    • Typical Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for separating compounds of moderate polarity like acetoacetanilides.[5]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., 50% aqueous ethanol) to the flask, just enough to create a slurry.[4]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

FAQ 5: How do substituents on the aromatic amine affect the reaction?

The electronic and steric nature of the substituents on the aromatic ring has a profound impact on the amine's reactivity, directly influencing both the desired reaction rate and the propensity for side reactions.

Substituent TypeEffect on Amine NucleophilicityEffect on Ring ActivationImpact on Acetoacetylation
Electron-Donating (e.g., -OCH₃, -CH₃) IncreasesStrongly ActivatesSpeeds up N-acetoacetylation but significantly increases the risk of C-acetoacetylation.
Electron-Neutral (e.g., -H, -Cl) BaselineNeutral / Weakly DeactivatesStandard reactivity. C-acetoacetylation is not a major concern under normal conditions.
Electron-Withdrawing (e.g., -NO₂, -CN) DecreasesStrongly DeactivatesSlows N-acetoacetylation, often requiring harsher conditions (higher temp/longer time), increasing risk of thermal degradation. C-acetoacetylation is negligible.
Ortho-Substituents (Steric Hindrance) No electronic effectN/ACan sterically hinder the approach to the nitrogen, slowing the reaction rate regardless of electronic effects.

References

  • Acetoacetanilide - Wikipedia. Wikipedia. [Link]

  • Acetylation of Aromatic primary amine. YouTube. [Link]

  • acylation of amines. YouTube. [Link]

  • acetoacetanilide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • CN106518705A - Synthesis of acetoacetanilide.
  • US2152787A - Preparation of acetoacetyl aromatic acid amides.
  • Product yields for the reaction between acetylacetone and aniline. ResearchGate. [Link]

  • Ethyl acetoacetate - Wikipedia. Wikipedia. [Link]

  • Reactions of aromatic amines. Slideshare. [Link]

  • Metabolic activation of aromatic amines and azo dyes. PubMed. [Link]

  • Acetanilide Purification Guide | PDF | Solubility | Materials. Scribd. [Link]

  • Acetanilide Synthesis & Purification | PDF | Solubility | Filtration. Scribd. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(4-acetamidophenyl)-3-oxobutanamide

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a common yet critical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a common yet critical challenge in the synthesis of N-(4-acetamidophenyl)-3-oxobutanamide: the removal of persistent color impurities. The presence of these impurities, even in trace amounts, can compromise downstream applications and the integrity of your final product.

This guide is structured as a series of frequently asked questions and troubleshooting protocols. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: My crude N-(4-acetamidophenyl)-3-oxobutanamide has a distinct yellow, pink, or brownish tint. What are the likely chemical culprits?

A1: The coloration in your crude product typically originates from highly conjugated, chromophoric byproducts formed during the synthesis or from the degradation of starting materials. The primary suspects include:

  • Oxidation Products: The starting material, 4-aminoacetanilide (a derivative of p-aminophenol), is susceptible to oxidation, which can form quinone-imine type structures. These compounds are highly colored and can contaminate your product even at very low concentrations.

  • Side-Reactions: Incomplete reactions or side-reactions can lead to impurities. For instance, reactions involving aniline derivatives can sometimes produce azo compounds or other colored condensation products, especially if reaction conditions are not strictly controlled.[1]

  • Starting Material Impurities: The purity of your initial reagents is paramount. Impurities present in the starting 4-aminoacetanilide or the acetoacetylating agent can carry through the synthesis.[2]

Understanding the potential source is the first step in designing an effective purification strategy.

Q2: What is the most straightforward and initial purification method I should attempt to remove these color impurities?

A2: Recrystallization is the foundational technique for purifying organic solids and should always be your first approach.[3] The principle is to dissolve your crude compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of your desired compound decreases, and it crystallizes out, leaving the impurities behind in the solvent (the "mother liquor").[4] This method is effective for removing moderate levels of impurities and is scalable.[5]

Q3: How do I select the ideal solvent for the recrystallization of N-(4-acetamidophenyl)-3-oxobutanamide?

A3: The "perfect" solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot.[4] For a polar amide like this, polar solvents are a good starting point.[6]

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude product into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and observe. A good solvent will dissolve the compound completely upon heating.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a high recovery of crystalline solid.

SolventRationale & Expected BehaviorSuitability
Water Often a good choice for polar compounds like acetanilides.[5] May require a relatively large volume.High
Ethanol/Methanol Good general-purpose polar solvents. The compound may have high solubility even at room temperature, requiring a solvent mixture.Medium-High
Isopropanol Less polar than ethanol; may offer a better solubility profile.Medium
Acetonitrile An excellent polar aprotic solvent that often yields high-quality crystals for amides.[6]High
Ethyl Acetate Medium polarity. May be useful in a solvent pair (e.g., with hexane) to fine-tune solubility.Medium
Toluene/Hexane Non-polar. The compound is likely to be insoluble in these, but they can be used as anti-solvents in a mixed-solvent system.Low (alone)
Q4: I tried recrystallization, and while the purity improved, a stubborn yellow tint remains. What is the next logical step?

A4: This is a classic scenario where the colored impurities have solubility characteristics similar to your product. The next step is to incorporate an adsorbent material, specifically decolorizing activated carbon (charcoal) , into your recrystallization process.[7] Activated carbon has an extremely high surface area with pores that are highly effective at adsorbing large, flat, conjugated molecules—the very type responsible for color.[8]

Q5: What is the correct way to use activated carbon? I've heard it can reduce my yield significantly.

A5: This is a critical concern. Improper use of activated carbon is a common cause of drastic yield loss because it can adsorb your desired product as well as the impurities.[7]

Key Principles for Using Activated Carbon:

  • Use Sparingly: You only need a very small amount. Start with 1-2% of the mass of your crude product.

  • Add to a Hot, Dissolved Solution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping. Add it to the hot, fully dissolved solution just below its boiling point.

  • Minimize Contact Time: A brief treatment is often sufficient. Stir or swirl the hot solution with the carbon for 2-5 minutes. Prolonged exposure increases the risk of product adsorption.[7]

  • Perform a Hot Filtration: You must filter the solution while it is still hot to remove the carbon and the adsorbed impurities. If the solution cools, your product will crystallize prematurely and be lost on the filter paper along with the carbon.

See Protocol 1 below for a detailed workflow.

Q6: Even after recrystallization with activated carbon, my product isn't perfectly white. What advanced options do I have?

A6: If these methods are insufficient, it's time to move to a more powerful technique: column chromatography .[9] This method separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (a solvent system).

For N-(4-acetamidophenyl)-3-oxobutanamide, both normal-phase and reversed-phase chromatography are viable options.[10]

  • Normal-Phase Flash Chromatography: Uses a polar stationary phase (silica gel). Non-polar compounds elute first, and polar compounds elute later. This would be a good choice if your colored impurities are significantly less polar than your desired amide.

  • Reversed-Phase Flash Chromatography: Uses a non-polar stationary phase (e.g., C18-functionalized silica). Polar compounds elute first. This is often very effective at removing residual colored impurities that are sometimes non-polar "grease" from a reaction.[10]

Chromatography offers high resolution but is more time-consuming, requires more solvent, and can be more challenging to scale up compared to recrystallization.

Troubleshooting Guides & Protocols

Decision Workflow for Purification

This flowchart outlines the logical progression for purifying your crude product.

Purification_Workflow start Crude Product (Colored) recrystallization Step 1: Recrystallization (Solvent Screen) start->recrystallization check1 Is Product Pure White? recrystallization->check1 carbon_step Step 2: Recrystallization with Activated Carbon (1-2% w/w) check1->carbon_step No end Pure White Product check1->end  Yes check2 Is Product Pure White? carbon_step->check2 chromatography Step 3: Column Chromatography (Normal or Reversed-Phase) check2->chromatography No check2->end  Yes chromatography->end

Caption: Decision tree for purification strategy.

Protocol 1: Optimized Recrystallization with Activated Carbon

This protocol integrates best practices to maximize purity while minimizing yield loss.

Protocol_Diagram cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Filtration & Crystallization dissolve 1. Dissolve crude product in minimum hot solvent add_carbon 2. Add activated carbon (1-2% w/w) to hot solution dissolve->add_carbon stir 3. Stir briefly (2-5 mins) add_carbon->stir hot_filter 4. Perform hot gravity filtration to remove carbon stir->hot_filter cool 5. Cool filtrate slowly to induce crystallization hot_filter->cool isolate 6. Isolate crystals by vacuum filtration cool->isolate

Caption: Workflow for decolorization and recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude N-(4-acetamidophenyl)-3-oxobutanamide in an Erlenmeyer flask. Add the selected recrystallization solvent in portions while heating the flask on a hot plate. Add just enough solvent to fully dissolve the solid at or near the solvent's boiling point.

  • Decolorization: Remove the flask from the heat source. Allow the boiling to subside slightly. Add a small amount of activated carbon (1-2% by weight of your crude product) to the hot solution.[11]

  • Heating and Swirling: Place the flask back on the heat and swirl gently for 2-5 minutes, keeping the solution hot.

  • Hot Filtration: Set up a gravity filtration apparatus (a funnel with fluted filter paper) over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution containing the carbon through the filter paper. The goal is to remove the carbon quickly before the solution has a chance to cool and crystallize.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, white crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

References

  • Recrystallization of Pure Acetanilide. (n.d.). Scribd. Retrieved from [Link]

  • Moore, C. G. (1956). U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Decolorization with Activated Carbon. (2025). Carbotecnia. Retrieved from [Link]

  • Nickles, W. C. (1984). U.S. Patent No. 4,440,954. Washington, DC: U.S. Patent and Trademark Office.
  • Fisyuk, A. S., et al. (2019). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules, 24(15), 2783. Retrieved from [Link]

  • Randall, B. (2023). How can I remove color from my reaction product? Biotage. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 843-846. Retrieved from [Link]

  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (2025). Huamei Carbon. Retrieved from [Link]

  • Randall, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]

  • mlukeman. (2016). Column Chromatography: Amides. Reddit. Retrieved from [Link]

  • Decolorizing carbon. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. ACS Omega, 5(31), 19631-19639. Retrieved from [Link]

  • Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved from [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). Journal of Structural Chemistry, 17(5), 569-575. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Scientific Reports, 7, 100. Retrieved from [Link]

  • Stewart, S. M. (2021, March 16). Methods of Recrystalization: Precipitating out the acetanilide [Video]. YouTube. Retrieved from [Link]

  • Lunsford, C. D. (1973). U.S. Patent No. 3,781,354. Washington, DC: U.S. Patent and Trademark Office.
  • Removal of Coloured Impurities from Caprolactam Solution by Adsorption onto Activated Carbon: Equilibrium and Thermodynamic Studies. (2009). Adsorption Science & Technology, 27(2), 159-171. Retrieved from [Link]

  • The Role Of Activated Carbon In Edible Oil Decolorization. (2025). Zhulin Carbon. Retrieved from [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. Retrieved from [Link]

  • Activated Carbon For Glucose Decolorization. (n.d.). Heycarbons. Retrieved from [Link]

  • Recrystallization of Acetanilide. (n.d.). Scribd. Retrieved from [Link]

  • D'Souza, A., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5265-5269. Retrieved from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubChem. Retrieved from [Link]

  • Pradhan, N. S., et al. (2019). Patent No. WO2019081972A1. Geneva, Switzerland: World Intellectual Property Organization.
  • Reddy, K. R., et al. (2004). Patent No. WO2004018408A1. Geneva, Switzerland: World Intellectual Property Organization.

Sources

Troubleshooting

Technical Support Center: Optimizing Acetoacetanilide Synthesis

Welcome to the technical support center for acetoacetanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetoacetanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Issue 1: Low Product Yield

Q: My reaction has resulted in a significantly lower yield than expected. What are the most probable causes and how can I rectify this?

A: Low yields in acetoacetanilide synthesis can often be traced back to several key factors related to reaction equilibrium, reagent purity, and temperature control.

  • Incomplete Reaction: The reaction between aniline and ethyl acetoacetate is a reversible equilibrium. Insufficient heating or reaction time will result in a low conversion to the product.

    • Causality: The reaction is a nucleophilic acyl substitution where the nitrogen of aniline attacks the ester carbonyl of ethyl acetoacetate. This process has a significant activation energy barrier that requires thermal energy to overcome. The reaction is driven to completion by removing the ethanol byproduct.

    • Solution: Ensure the reaction is heated to a temperature sufficient to drive off the ethanol that is formed. Refluxing in a solvent like toluene (boiling point ~111°C) for an extended period (20-36 hours) is a common strategy.[1] Reaction progress should be monitored until the starting material (aniline) is no longer detectable.

  • Reagent Purity: The presence of water or other impurities in the reactants or solvent can interfere with the reaction.

    • Causality: Water can hydrolyze the ethyl acetoacetate starting material, reducing the amount available to react with aniline. Aniline is also susceptible to oxidation, especially if it is not freshly distilled, leading to colored impurities.

    • Solution: Use freshly distilled aniline and anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.

    • Causality: While a 1:1 molar ratio of aniline to ethyl acetoacetate is theoretically required, a slight excess of one reagent may be used in some protocols to drive the reaction to completion, but a large excess can complicate purification.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. A 1:1 ratio is a good starting point for optimization.[1]

Issue 2: Product Discoloration (Yellow or Brown Product)

Q: My final acetoacetanilide product is not the expected white crystalline solid, but is instead yellow or brown. What causes this discoloration and how can I obtain a pure, white product?

A: Discoloration is a frequent issue and is almost always due to the presence of oxidized impurities.

  • Cause: Aniline is highly susceptible to air oxidation, which forms intensely colored byproducts. This oxidation can occur before the reaction if the aniline is old or has been improperly stored, or during the reaction if it is not performed under an inert atmosphere.

  • Preventative Measures:

    • Purify Aniline: Always use freshly distilled aniline for the best results. The distillation should be performed under reduced pressure to avoid decomposition.

    • Inert Atmosphere: While not always strictly necessary for small-scale reactions, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation, especially during prolonged heating.[2]

  • Remediation (Purification):

    • Recrystallization: This is the most effective method for removing colored impurities. Acetoacetanilide can be recrystallized from 50% aqueous ethanol or other suitable solvents.[3] The principle is that the desired compound is highly soluble in the hot solvent, while the impurities are either insoluble (and can be filtered off hot) or remain in the cold solvent after the product has crystallized.

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

Issue 3: Oily Product or Failure to Crystallize

Q: After the workup, my product has oiled out or will not crystallize from the solution. What steps should I take?

A: This is a common problem related to purification and can be resolved with careful technique.

  • Excess Solvent During Recrystallization: Using too much solvent will result in a solution that is not saturated upon cooling, preventing crystallization.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the product. Once the solution becomes slightly cloudy (indicating saturation), allow it to cool slowly.[4]

  • Insufficient Cooling: The solubility of acetoacetanilide is temperature-dependent.

    • Solution: Ensure the solution is first allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.[4][5]

  • Initiating Crystallization: Sometimes, a supersaturated solution is reluctant to form crystals.

    • Solution:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure acetoacetanilide, add it to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acetoacetanilide synthesis from aniline and ethyl acetoacetate?

A1: The reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol as a leaving group, forming the stable amide bond. The reaction is typically conducted at elevated temperatures to overcome the activation energy and to drive off the ethanol, shifting the equilibrium towards the product.

Reaction Mechanism: Acetoacetanilide Synthesis

Acetoacetanilide Synthesis Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack EAA Ethyl Acetoacetate (Electrophile) EAA->Intermediate Product Acetoacetanilide Ethanol Ethanol (Leaving Group) Intermediate->Product Collapse of Intermediate Intermediate->Ethanol Elimination

Caption: Nucleophilic acyl substitution mechanism for acetoacetanilide synthesis.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][6]

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot a small amount of the reaction mixture alongside the starting materials (aniline and ethyl acetoacetate) as references.

    • Elute the plate with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 4:1 or 10:1 ratio).[1]

    • Visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reactant (usually aniline) has disappeared from the lane of the reaction mixture. The product, acetoacetanilide, will appear as a new spot with a different Rf value. For example, in a petroleum ether:ethyl acetate (4:1) system, the Rf value for acetoacetanilide is approximately 0.37.[1]

Q3: What is the role of the solvent in this reaction, and what are the best choices?

A3: The solvent plays several crucial roles: it dissolves the reactants to ensure they are in the same phase to react, and it helps to control the reaction temperature through reflux.

  • Toluene: Often the solvent of choice as its boiling point (~111°C) is high enough to drive the reaction at a reasonable rate and facilitate the removal of the ethanol byproduct.[1]

  • Benzene: Has also been used historically, but due to its toxicity, toluene is now preferred.[3]

  • Solvent-Free Conditions: Some modern methods perform the reaction neat (without a solvent), which can be more environmentally friendly. However, this may require more precise temperature control to avoid side reactions.

Q4: Are there any significant side reactions to be aware of?

A4: Yes, several side reactions can occur, which is why optimizing reaction conditions is critical.

  • Self-condensation of Ethyl Acetoacetate: Under certain conditions, ethyl acetoacetate can react with itself.

  • Formation of Diacetoacetanilide: It is possible for aniline to react with two molecules of the acetoacetyl group, though this is less common under standard conditions.

  • Dehydration: In the presence of strong acid, acetoacetanilide can dehydrate to form 4-methyl-2-quinolone.[7]

Optimized Experimental Protocol

This protocol provides a reliable method for the laboratory synthesis of acetoacetanilide.

Materials:

  • Aniline (freshly distilled)

  • Ethyl acetoacetate

  • Toluene (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

  • Reagents: To the flask, add aniline (e.g., 0.1 mol) and ethyl acetoacetate (e.g., 0.1 mol) in a 1:1 molar ratio.[1]

  • Solvent: Add toluene (e.g., 50-100 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.[1] Continue refluxing for 20-36 hours, or until the aniline spot disappears on the TLC plate.[1]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude solid is then purified by recrystallization. Dissolve the solid in a minimum amount of hot 50% aqueous ethanol.[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Troubleshooting Workflow

Troubleshooting Workflow Start Experiment Complete CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Discolored Discolored Product? LowYield->Discolored No Action_Yield Increase Reaction Time/Temp Check Reagent Purity LowYield->Action_Yield Yes Oily Oily / No Crystals? Discolored->Oily No Action_Color Recrystallize with Charcoal Use Distilled Aniline Discolored->Action_Color Yes Success Successful Synthesis Oily->Success No Action_Oily Reduce Recrystallization Solvent Cool Slowly & Scratch Flask Oily->Action_Oily Yes Action_Yield->CheckYield Action_Color->CheckYield Action_Oily->CheckYield

Caption: A logical workflow for troubleshooting common acetoacetanilide synthesis issues.

Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 (Aniline:Ethyl Acetoacetate)Ensures efficient use of starting materials.[1]
Solvent TolueneHigh boiling point helps drive the reaction and remove ethanol.[1]
Temperature Reflux (~111°C for Toluene)Provides sufficient energy to overcome the activation barrier.
Reaction Time 20-36 hoursAllows the reversible reaction to proceed to completion.[1]
Monitoring TLC (e.g., 4:1 Pet. Ether:EtOAc)Visual confirmation of reactant consumption and product formation.[1]
Purification Recrystallization (50% aq. Ethanol)Effectively removes colored impurities and unreacted starting materials.[3]

References

  • Synthesis of acetoacetanilide. (CN106518705A).
  • Acetoacetanilide. Organic Syntheses Procedure. [Link]

  • Acetoacetanilide. Wikipedia. [Link]

  • Multicomponent Reactions of Acetoacetanilide Derivatives... PubMed. [Link]

  • Synthesis of Acetanilide. (Presentation). [Link]

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors... Oriental Journal of Chemistry. [Link]

  • Preparation method of acetoacetanilide compound. (CN103951582A).
  • Rajpal Girase. (PDF). Scribd. [Link]

  • Purification of Impure Acetanilide. Cerritos College. [Link]

  • (PDF) Preparation and purification of Acetanilide. Academia.edu. [Link]

  • Reaction between aniline and ethyl acetoacetate under various conditions. ResearchGate. [Link]

  • Acetanilide Purification by Recrystallization. (PDF). Scribd. [Link]

  • (PDF) Real-time monitoring of the reaction between aniline and acetonylacetone... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up N-(4-acetamidophenyl)-3-oxobutanamide Production

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of N-(4-acetamidophenyl)-3-oxobutanamide (also known as 4'-acetamidoacetoac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of N-(4-acetamidophenyl)-3-oxobutanamide (also known as 4'-acetamidoacetoacetanilide). We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a smooth transition from lab-scale experiments to pilot and industrial-scale manufacturing.

Introduction to Scaling Up N-(4-acetamidophenyl)-3-oxobutanamide Synthesis

N-(4-acetamidophenyl)-3-oxobutanamide is a key intermediate in the synthesis of various organic compounds, including arylide yellow pigments.[1] Its production, typically through the acetoacetylation of 4-aminoacetanilide, presents unique challenges when moving from the bench to a larger scale. This technical guide provides practical, in-depth solutions to common issues encountered during process development and scale-up.

The primary industrial synthesis route involves the reaction of 4-aminoacetanilide with an acetoacetylating agent, most commonly diketene.[1][2] While seemingly straightforward, this process is susceptible to variations in reaction conditions that can significantly impact yield, purity, and product quality on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for N-(4-acetamidophenyl)-3-oxobutanamide?

A1: The most prevalent methods for synthesizing N-(4-acetamidophenyl)-3-oxobutanamide are:

  • Reaction with Diketene: This is a widely used industrial method where 4-aminoacetanilide is reacted with diketene.[1][2]

  • Reaction with Ethyl Acetoacetate: This method involves the condensation of 4-aminoacetanilide with ethyl acetoacetate, often requiring elevated temperatures and the removal of ethanol to drive the reaction to completion.[2][3]

Q2: What are the initial signs of a problematic scale-up?

A2: Early indicators of scale-up issues include:

  • Inconsistent Yield: Significant variations in product yield between batches.

  • Color and Appearance Changes: The product appearing off-color or having a different crystalline structure than expected.

  • Filtration and Drying Difficulties: Slower filtration times or the product retaining excess solvent.

  • Increased Impurity Profile: The appearance of new or higher levels of impurities in analytical tests like HPLC.

Q3: Why is my product agglomerating during production?

A3: Agglomeration, or the clumping of crystals, can be a significant issue in large-scale production. A patented method suggests that preparing the compound under anaerobic conditions can help prevent this, indicating that side reactions with oxygen may contribute to the problem.[4]

Troubleshooting Guides

Problem 1: Low Yield

Q: We are experiencing a significant drop in yield as we increase the batch size. What are the likely causes and how can we address them?

A: A decrease in yield during scale-up can be attributed to several factors related to reaction kinetics and mass transfer limitations.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Poor Mixing and Mass Transfer In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Optimize Agitator Design and Speed: Ensure the agitator is appropriately sized for the vessel and provides adequate top-to-bottom turnover. - Staggered Addition of Reactants: Instead of adding reactants all at once, a controlled, gradual addition can maintain a more consistent reaction environment.
Inadequate Temperature Control The acetoacetylation reaction is exothermic. Poor heat dissipation in a larger reactor can lead to temperature spikes, which can degrade the product or promote the formation of byproducts.- Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. Consider using a reactor with a better surface-area-to-volume ratio if possible. - Slower Reagent Addition: Adding the diketene or other acylating agent more slowly allows for better heat management.[5]
Diketene Hydrolysis Diketene is highly reactive and can be hydrolyzed by water to form acetoacetic acid, which can then decompose.[6][7] This reduces the amount of diketene available to react with the aniline.- Use Anhydrous Solvents and Reactants: Ensure all starting materials and the reaction vessel are thoroughly dried before use. - Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the system.[4]
Problem 2: High Impurity Profile

Q: Our final product shows several impurities on HPLC analysis that were not present or were at very low levels in the lab. How can we identify and control these?

A: The formation of impurities is a common challenge in scaling up chemical syntheses. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

  • Unreacted 4-aminoacetanilide: This is often due to incomplete reaction.

    • Troubleshooting:

      • Ensure the molar ratio of the acetoacetylating agent is sufficient.

      • Increase reaction time or temperature, while carefully monitoring for product degradation.

      • Improve mixing to ensure all the 4-aminoacetanilide comes into contact with the reactant.

  • Diacetoacetylated Product: The formation of a di-acylated byproduct where the acetoacetyl group reacts with both the amino group and the acetamido group of the starting material or another product molecule.

    • Troubleshooting:

      • Maintain strict temperature control, as higher temperatures can favor over-reaction.

      • Control the stoichiometry carefully, avoiding a large excess of the acetoacetylating agent.

  • Degradation Products: N-(4-acetamidophenyl)-3-oxobutanamide can be susceptible to degradation under harsh conditions.

    • Troubleshooting:

      • Avoid excessive temperatures during the reaction and workup.

      • Minimize the time the product is held at elevated temperatures.

Problem 3: Crystallization and Isolation Issues

Q: We are having trouble obtaining a consistent crystal form and our product is difficult to filter and dry at a larger scale. What can we do?

A: Crystallization is a critical step that can be significantly affected by scale.[]

Troubleshooting Crystallization:

  • Inconsistent Crystal Size/Morphology:

    • Control Cooling Rate: Rapid cooling can lead to the formation of small, fine crystals that are difficult to filter. A slower, controlled cooling profile is often necessary at a larger scale.

    • Optimize Agitation: The speed and type of agitation can influence crystal growth and breakage. Experiment with different agitation profiles to achieve the desired particle size.

    • Seeding: Introducing seed crystals of the desired form can help control the crystallization process and lead to a more uniform product.

  • "Oiling Out": This occurs when the product separates as a liquid phase before crystallizing, often trapping impurities.

    • Adjust Solvent System: The solubility of the product may be too high at the initial crystallization temperature. Consider using a solvent system where the product is less soluble.

    • Lower the Crystallization Temperature Slowly: This can prevent the system from becoming too supersaturated too quickly.

  • Poor Filtration and Drying:

    • Improve Crystal Size and Shape: Larger, more uniform crystals will generally filter and dry more efficiently.

    • Washing: An effective cake wash with a suitable solvent is crucial to remove residual mother liquor containing impurities.

    • Drying Conditions: Optimize the drying temperature and vacuum to ensure complete solvent removal without degrading the product.

Experimental Protocols

Protocol 1: Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reaction Setup: Charge a clean, dry reactor with 4-aminoacetanilide and a suitable anhydrous solvent (e.g., toluene, ethyl acetate).

  • Inert Atmosphere: Purge the reactor with nitrogen or another inert gas.[4]

  • Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 10-20 °C).

  • Reagent Addition: Slowly add diketene to the stirred suspension of 4-aminoacetanilide over a period of 1-2 hours, carefully monitoring the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of a protic solvent like isopropanol if necessary.

  • Isolation: The product can be isolated by filtration, followed by washing with a suitable solvent and drying under vacuum.

Protocol 2: Recrystallization for Purification
  • Dissolution: Dissolve the crude N-(4-acetamidophenyl)-3-oxobutanamide in a suitable solvent at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution with controlled agitation to induce crystallization.

  • Aging: Hold the slurry at a lower temperature for a period to allow for complete crystallization.

  • Filtration and Washing: Filter the product and wash the filter cake with a cold solvent to remove residual mother liquor.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Visualizations

Synthesis Pathway

G 4-Aminoacetanilide 4-Aminoacetanilide Reaction Mixture Reaction Mixture 4-Aminoacetanilide->Reaction Mixture Solvent Crude Product Crude Product Reaction Mixture->Crude Product Isolation Diketene Diketene Diketene->Reaction Mixture Acetoacetylation Purified N-(4-acetamidophenyl)-3-oxobutanamide Purified N-(4-acetamidophenyl)-3-oxobutanamide Crude Product->Purified N-(4-acetamidophenyl)-3-oxobutanamide Crystallization

Caption: Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide.

Troubleshooting Low Yield

G Low Yield Low Yield Check Mixing Check Mixing Low Yield->Check Mixing Possible Cause Verify Temperature Control Verify Temperature Control Low Yield->Verify Temperature Control Possible Cause Assess Raw Material Quality Assess Raw Material Quality Low Yield->Assess Raw Material Quality Possible Cause Optimize Agitator/Baffles Optimize Agitator/Baffles Check Mixing->Optimize Agitator/Baffles Solution Improve Heat Transfer Improve Heat Transfer Verify Temperature Control->Improve Heat Transfer Solution Slow Reagent Addition Slow Reagent Addition Verify Temperature Control->Slow Reagent Addition Solution Use Anhydrous Materials Use Anhydrous Materials Assess Raw Material Quality->Use Anhydrous Materials Solution

Caption: Decision tree for troubleshooting low yield.

References

  • Wikipedia. Acetoacetanilide. [Link]

  • Google Patents. CN103951582A - Preparation method of acetoacetanilide compound.
  • Wikipedia. Diketene. [Link]

  • Organic Syntheses. Acetoacetanilide. [Link]

  • PubMed. Chemical reactivity and biological activity of diketene. [Link]

  • Google Patents. CN106518705A - Synthesis of acetoacetanilide.
  • AArbor Colorants Corporation. Arylide Yellow Organic Pigments. [Link]

  • MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of N-aryl-β-ketoamides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-aryl-β-ketoamides. This guide provides in-depth troubleshooting advice and answers to frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-aryl-β-ketoamides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this important class of compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to help you make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) on N-aryl-β-ketoamide Stability

This section addresses the most common initial queries regarding the handling and storage of N-aryl-β-ketoamides.

Question: What are the primary chemical pathways through which N-aryl-β-ketoamides degrade during storage?

Answer: N-aryl-β-ketoamides, while versatile, possess several reactive sites that can lead to degradation under suboptimal storage conditions. The primary pathways of concern are:

  • Hydrolysis: This is one of the most common degradation routes. The amide bond can be cleaved under acidic or basic conditions to yield a β-keto acid (which may subsequently decarboxylate) and the corresponding aniline. Furthermore, the β-dicarbonyl moiety can be hydrolyzed.[1][2]

  • Oxidation: The methylene group positioned between the two carbonyls (the α-carbon) is susceptible to oxidation, which can lead to the formation of vicinal tricarbonyl derivatives.[3]

  • Thermal Decomposition: Elevated temperatures can provide the necessary activation energy for various degradation reactions, including hydrolysis and fragmentation of the molecule.[4][5] The specific decomposition temperature and products are highly dependent on the molecule's structure.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce degradation. Aromatic systems, like the N-aryl group, can absorb light and trigger photochemical reactions. Following standardized photostability testing is crucial for photosensitive compounds.[6][7]

Question: I have just synthesized/received a new N-aryl-β-ketoamide. What are the ideal general storage conditions?

Answer: To minimize degradation and ensure the long-term integrity of your compound, a multi-faceted approach to storage is essential. The ideal conditions mitigate the risks of hydrolysis, oxidation, and thermal/photodegradation. A summary of recommended conditions is provided in Table 1.

Table 1: Recommended Storage Conditions for N-aryl-β-ketoamides

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and thermal decomposition.[4]
Atmosphere Sealed containerInert gas (Argon or Nitrogen) backfillMinimizes exposure to atmospheric moisture to prevent hydrolysis and to oxygen to prevent oxidation.
Light Amber vials or wrap in aluminum foilAmber vials stored in the darkPrevents photodegradation by blocking UV and visible light.[7]
Form Solid (crystalline or amorphous powder)Solid (crystalline or amorphous powder)Storing as a solid minimizes mobility and reactivity compared to solutions, which are much more prone to degradation.[8]

Question: How can I quickly assess if my stored N-aryl-β-ketoamide has started to degrade?

Answer: A preliminary assessment can often be made through simple observation and routine analytical checks:

  • Visual Inspection: Note any changes in physical appearance. A color change (e.g., from white to yellow or brown) can indicate the formation of chromophoric degradation products, often from oxidation or photodecomposition. Changes in texture, such as clumping or becoming oily, may suggest moisture absorption and potential hydrolysis.

  • Solubility Check: If you observe difficulty in dissolving a sample that was previously readily soluble, it may indicate the formation of less soluble degradation products or polymers.

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to check for the presence of new, more polar or non-polar impurities compared to a reference spot of a fresh sample.

  • Purity Check by HPLC/LC-MS: The most reliable method is to inject a solution of your compound onto an HPLC or LC-MS system. A decrease in the area of the main peak and/or the appearance of new peaks is a clear sign of degradation.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides detailed guidance for specific problems you may encounter during your research.

Issue 1: My HPLC/LC-MS analysis shows new peaks after storing my compound. How do I identify the source of this degradation?

Question: I stored my N-aryl-β-ketoamide as a solid at -20°C, but my latest HPLC run shows several new, smaller peaks that weren't there before. What are these impurities and how can I prevent them?

Answer: The appearance of new peaks is a definitive sign of degradation. The key is to systematically identify the degradation pathway to implement a corrective storage strategy. This involves a combination of analytical investigation and controlled stress testing.

Causality and Investigation Strategy:

The new peaks are likely products of hydrolysis, oxidation, or another structural rearrangement. Their identity can be inferred from their retention time and confirmed by mass spectrometry. For instance, hydrolysis products are often more polar and will have earlier retention times in reverse-phase HPLC.

The troubleshooting workflow below (Figure 1) outlines a systematic approach to diagnosing the issue.

G start New Peaks Observed in HPLC check_mw Analyze by LC-MS Determine Molecular Weights of New Peaks start->check_mw mw_match_hydrolysis MW matches Hydrolysis? (e.g., β-keto acid + aniline, or decarboxylated product) check_mw->mw_match_hydrolysis Yes mw_match_oxidation MW matches Oxidation? (e.g., Parent + 16 Da, Parent + 14 Da) check_mw->mw_match_oxidation Yes mw_unknown Unknown MW or Complex Pattern check_mw->mw_unknown No Match conclusion_hydrolysis Likely Hydrolysis Root Cause: Moisture mw_match_hydrolysis->conclusion_hydrolysis conclusion_oxidation Likely Oxidation Root Cause: Oxygen mw_match_oxidation->conclusion_oxidation stress_test Perform Forced Degradation Study (See Protocol 1) mw_unknown->stress_test compare_results Compare Stress Samples to Stored Sample Chromatogram stress_test->compare_results match_found Degradation Profile Matches a Specific Stress Condition compare_results->match_found

Figure 1: Troubleshooting workflow for identifying unknown degradation products.

Recommended Actions:

  • Identify Degradants with LC-MS: Use high-resolution mass spectrometry to obtain accurate masses of the new peaks. This is the most critical step.[][10] Compare these masses to predicted degradation products (see Figure 2).

  • Perform a Forced Degradation Study: As detailed in Protocol 1, stressing your compound under controlled conditions (acid, base, peroxide, heat, light) will generate a profile of potential degradation products.[8] Comparing the chromatograms from this study to your stored sample can definitively identify the degradation pathway.

  • Refine Storage Conditions:

    • If hydrolysis is confirmed, your storage container is not sufficiently protecting the compound from moisture. Re-dry your compound under vacuum (if thermally stable), and store it in a desiccator over a strong drying agent (e.g., P₂O₅) and/or backfill the vial with an inert gas like argon before sealing.

    • If oxidation is confirmed, oxygen is the culprit. Ensure all future storage is under a robust inert atmosphere.

    • If thermal degradation is indicated, ensure your freezer's temperature is stable and avoid repeated freeze-thaw cycles.

    • If photodegradation is the cause, strictly use amber vials and store them in a dark location (e.g., inside a box within the freezer).

Issue 2: My compound's biological activity is inconsistent or decreasing over time.

Question: My N-aryl-β-ketoamide is a potent inhibitor in my assay, but recent batches of experiments using the same stock solution are showing weaker activity. Could this be a stability problem?

Answer: Yes, this is a classic symptom of compound instability, either in the solid form or, more commonly, in the stock solution.

Causality and Investigation Strategy:

The parent compound is likely degrading into species that have lower or no biological activity. This effectively lowers the concentration of the active molecule in your assay, leading to a decrease in observed potency (e.g., a higher IC₅₀ value). The degradation is often accelerated in solution, especially in aqueous or protic solvents like DMSO, which is hygroscopic.

Recommended Actions:

  • Analyze Your Stock Solution: Immediately analyze your current stock solution by HPLC or LC-MS and compare it to the purity data of the original solid. This will confirm if degradation is occurring in solution.

  • Prepare Fresh Stock Solutions: For critical experiments, always use freshly prepared stock solutions from the solid compound. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Evaluate Solution Stability: Conduct a simple solution stability study. Prepare a stock solution in your assay solvent (e.g., DMSO). Analyze its purity by HPLC at time zero, and then re-analyze after 24, 48, and 72 hours of storage under your typical laboratory conditions (benchtop, 4°C, etc.). This will define the usable lifetime of your stock solution.

  • Minimize Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use volumes and store them at -80°C. This prevents the repeated temperature cycling that can accelerate degradation and introduce moisture.

Section 3: Protocols for Stability Assessment

These protocols provide standardized methods for proactively evaluating the stability of your N-aryl-β-ketoamides.

Protocol 1: Forced Degradation (Stress Testing) Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, as recommended by ICH guidelines.[8]

Objective: To determine the intrinsic stability of an N-aryl-β-ketoamide and generate its degradation profile.

Methodology:

  • Sample Preparation: Prepare five separate samples of your compound (approx. 1-5 mg each) in suitable vials. Also prepare a control sample.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

    • Photostability: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • After the incubation period, neutralize the acid and base samples if necessary.

    • Dissolve all samples (including controls) in a suitable solvent (e.g., Acetonitrile/Water).

    • Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the conditions that cause significant degradation. Use the MS data to propose structures for the major degradation products.

Table 2: Summary of Conditions and Expected Outcomes for Forced Degradation Studies

Stress ConditionTypical Reagent/SettingPotential Degradation PathwayExpected Products
Acidic 0.1 M HCl, 60-80°CAmide Hydrolysisβ-keto acid + aniline
Basic 0.1 M NaOH, 60-80°CAmide Hydrolysisβ-keto carboxylate + aniline
Oxidative 3-6% H₂O₂, RTOxidation of α-carbonVicinal tricarbonyl amide
Thermal Dry Heat, ≥80°CVarious (fragmentation, etc.)Compound-specific
Photolytic 1.2M lux-hr, 200 W-hr/m²Photochemical reactionsDimerization, rearrangement, etc.
Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Objective: To develop an HPLC method capable of separating the parent N-aryl-β-ketoamide from all its potential degradation products.

Methodology:

  • Column Selection: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase Selection:

    • Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid improves peak shape for many compounds.

    • Phase B: Acetonitrile or Methanol with the same modifier as Phase A.

  • Wavelength Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths. Select the wavelength of maximum absorbance (λ-max) for the parent compound for quantification.

  • Method Development:

    • Use the pooled samples from your forced degradation study, as this mixture contains the parent compound and all relevant impurities.

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation peaks. Ensure the parent peak is pure (as determined by the PDA detector).

  • Validation: Once optimized, this method can be used for all future stability assessments, allowing for reliable quantification of the parent compound's purity over time.

Section 4: Visualizing Degradation Pathways

Understanding the chemical transformations that N-aryl-β-ketoamides undergo is key to preventing them. The diagram below illustrates the most common degradation pathways.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) Parent N-Aryl-β-ketoamide (Stored Compound) Ketoacid β-Keto Acid Parent->Ketoacid Aniline Aryl Amine Parent->Aniline Tricarbonyl Vicinal Tricarbonyl Amide Parent->Tricarbonyl Photo_products Rearrangement Products, Dimers, etc. Parent->Photo_products Decarboxylated Ketone (from decarboxylation) Ketoacid->Decarboxylated Heat

Figure 2: Major degradation pathways for N-aryl-β-ketoamides.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

  • Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. ACS Publications. Available at: [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. PMC - NIH. Available at: [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available at: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. PMC - NIH. Available at: [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC - NIH. Available at: [Link]

  • Thermal studies of some biologically active new aryl esters of 1,1. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]

  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. MDPI. Available at: [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. Available at: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Available at: [Link]

  • Analytical Methods for Determination of Ketoprofen Drug: A review. ResearchGate. Available at: [Link]

  • An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. Available at: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available at: [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]

  • From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. RSC Publishing. Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • Hydrolysis of β‐keto amide 269. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Acetoacetylation Reactions

Welcome to the technical support center for acetoacetylation reaction management. As a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers, acetoa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetoacetylation reaction management. As a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers, acetoacetylation is a powerful tool for creating β-ketoesters and amides. However, the inherent exothermic nature of this reaction, especially when using highly reactive agents like diketene, presents significant process safety challenges.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the causal relationships between your experimental choices and the thermal behavior of your reaction. Here, you will find troubleshooting guides and FAQs to help you proactively manage reaction temperature, prevent thermal runaways, and ensure the safe and successful scale-up of your process.

Section 1: Foundational Principles of the Acetoacetylation Exotherm

Understanding the source and nature of the heat generated is the first principle of effective temperature control.

FAQ 1: What fundamentally causes the heat release in an acetoacetylation reaction?

The exotherm is a result of basic thermodynamics. The reaction involves the formation of new, highly stable carbon-carbon and carbon-oxygen bonds. The energy released upon the formation of these stable bonds is greater than the energy required to break the bonds in the reactants, resulting in a net release of energy in the form of heat (a negative enthalpy of reaction, ΔH).[2] When this heat is generated faster than it can be removed by the reactor system, the temperature of the reaction mass rises. This temperature increase, in turn, accelerates the reaction rate, leading to an even faster rate of heat generation—a dangerous feedback loop that can culminate in a thermal runaway.[3]

FAQ 2: How does the choice of acetoacetylating agent impact the thermal risk?

The choice of reagent is one of the most critical factors determining the intensity of the exotherm.

  • Diketene: As a highly strained four-membered ring, diketene is extremely reactive. Its reaction with nucleophiles (like alcohols or amines) is very fast and highly exothermic.[1] The ring-opening reaction is thermodynamically very favorable, leading to a rapid and substantial release of heat. This makes it a highly efficient reagent but also one that requires stringent control measures to prevent dangerous temperature spikes.

  • Acetoacetate Esters (e.g., tert-Butyl Acetoacetate, t-BAA): These reagents react via transesterification. While still exothermic, the reaction is generally slower and more controllable than with diketene.[4] The reaction with t-BAA, for instance, proceeds by releasing tert-butanol, a mechanism that is often faster than with corresponding methyl or ethyl esters but is typically more manageable than the explosive potential of diketene.[4][5]

The interplay between reagent choice, addition rate, and cooling capacity is paramount for safety. An imbalance can quickly lead to a hazardous situation.

G reagent Reagent Choice (e.g., Diketene vs. t-BAA) heat_gen Rate of Heat Generation reagent->heat_gen Influences intrinsic reactivity addition Reagent Addition Rate addition->heat_gen Controls reactant concentration mixing Agitation / Mixing Efficiency mixing->heat_gen Affects local reaction rate temp Reaction Temperature heat_gen->temp heat_rem Rate of Heat Removal (Cooling System Capacity) heat_rem->temp risk Thermal Runaway Risk temp->risk Uncontrolled increase

Caption: Causal loop diagram of thermal risk in acetoacetylation.

Section 2: Troubleshooting & Proactive Temperature Management

Effective temperature control is not just reactive; it is a proactive strategy built into your experimental design.

Troubleshooting Guide: Uncontrolled Temperature Spikes

A sudden, unexpected rise in temperature is a clear sign that the rate of heat generation is exceeding the rate of heat removal. Address this immediately.

Symptom Primary Root Cause Corrective Action & Scientific Rationale
Rapid temperature rise immediately upon reagent addition. Reagent Addition Rate is Too High. Action: Immediately stop the addition. Allow the cooling system to return the reactor to the setpoint temperature before resuming at a significantly slower rate (e.g., 50% of the previous rate).Rationale: A high addition rate leads to a rapid accumulation of unreacted reagents. When the reaction initiates, this excess material reacts simultaneously, causing an unmanageable exotherm.[6] Slow, controlled addition ensures the reaction is "starve-fed," meaning the reagent is consumed as it is added, preventing accumulation.
Temperature steadily climbs above the setpoint despite cooling. Inadequate Cooling Capacity. Action: For the current run, stop addition and, if necessary, use an external cooling bath (ice/water or dry ice/acetone) for emergency cooling. For future runs, reduce the reaction scale or upgrade the cooling system.Rationale: The cooling system (e.g., jacketed vessel, cooling coils) must have sufficient heat transfer capacity for the reaction's scale and intensity.[7] Ensure good thermal contact and an adequate temperature differential between the coolant and the reaction mass.
Temperature fluctuates erratically; localized boiling observed. Poor Mixing / Inefficient Agitation. Action: Increase the stirring rate. Ensure the impeller is properly positioned and appropriately sized for the vessel. Rationale: Inadequate mixing creates localized "hotspots" where the reaction rate is much higher.[7] This leads to non-uniform temperature distribution and can initiate a runaway in a small portion of the vessel that then propagates. Vigorous stirring ensures homogeneity of both temperature and reactant concentration.
The reaction is sluggish at first, then exotherms violently. Accumulation due to Low Initiation Temperature. Action: Stop addition immediately. If the exotherm is severe, treat it as a potential runaway. Rationale: Adding a reactive reagent at a temperature too low for the reaction to initiate can lead to a dangerous accumulation.[6][8] When the temperature eventually rises enough to start the reaction, the large amount of accumulated reagent reacts all at once. It is crucial to establish that the reaction is proceeding as the reagent is added.
Experimental Protocol 1: Controlled Laboratory-Scale Acetoacetylation

This protocol describes a semi-batch approach designed for safety and control.

  • System Setup:

    • Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe (thermocouple), a reflux condenser under an inert atmosphere (N₂ or Argon), and a port for reagent addition.

    • Connect the reactor jacket to a circulating chiller/heater (cryostat) set to the desired reaction temperature (e.g., 0 °C).[9]

    • Load the substrate (e.g., alcohol, amine) and a suitable solvent into the reactor. Begin stirring to ensure thermal and physical homogeneity.

  • Reagent Preparation:

    • Load the acetoacetylating agent (e.g., diketene) into a syringe and mount it on a precision syringe pump.

  • Controlled Addition:

    • Once the reactor contents have reached and stabilized at the setpoint temperature, begin the slow, dropwise addition of the acetoacetylating agent via the syringe pump over a planned period (e.g., 2-4 hours).

    • Causality Check: The goal is to maintain the internal reaction temperature within a narrow range (e.g., ±2 °C) of the setpoint. A small, stable temperature increase confirms the reaction is proceeding under control. A lack of temperature change may indicate the reaction has not initiated, while a large spike indicates the addition is too fast.

  • Monitoring & Completion:

    • Continuously monitor the internal temperature. If it deviates significantly from the setpoint, pause the addition.

    • After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time (e.g., 1 hour) to ensure full conversion.

  • Quenching & Workup:

    • Once the reaction is complete (as determined by TLC, LC-MS, etc.), proceed with the appropriate quenching and workup procedure.

Section 3: Hazard Analysis and Emergency Preparedness

Even with careful planning, the potential for a thermal runaway must be respected. Knowing the warning signs and having a clear emergency plan is non-negotiable.[10][11]

FAQ 3: What are the definitive warning signs of a thermal runaway?

A thermal runaway is characterized by an accelerating, out-of-control increase in temperature and pressure.[3] Key indicators include:

  • A continuous, rapid increase in reaction temperature even after reagent addition has been stopped.

  • The cooling system being unable to reduce the reaction temperature; the coolant return temperature may be unusually high.

  • A rapid increase in reactor pressure, evidenced by gas evolution or boiling of the solvent.

  • Noticeable changes in the reaction mixture, such as sudden color changes or foaming.

Emergency Response Workflow for Thermal Excursions

If you suspect a runaway reaction is beginning, execute the following plan immediately and without hesitation.

G start Temperature rises above alarm setpoint stop_add IMMEDIATELY STOP ALL REAGENT ADDITION start->stop_add max_cool Apply Maximum Cooling (Set cryostat to lowest T) stop_add->max_cool check Is temperature still rising? max_cool->check alert ALERT SUPERVISOR & EVACUATE AREA check->alert Yes stable Monitor until stable and investigate cause check->stable No quench If safe and trained, prepare emergency quench/dilution alert->quench

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of N-(4-acetamidophenyl)-3-oxobutanamide for Pigment Synthesis

Introduction: The Critical Role of Purity in Pigment Performance N-(4-acetamidophenyl)-3-oxobutanamide, also known as acetoacet-4-acetylanilide, is a pivotal intermediate in the synthesis of high-performance azo pigments...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pigment Performance

N-(4-acetamidophenyl)-3-oxobutanamide, also known as acetoacet-4-acetylanilide, is a pivotal intermediate in the synthesis of high-performance azo pigments.[1][2] These pigments are integral to a multitude of industries, including textiles, coatings, and plastics, where color vibrancy, stability, and fastness are paramount. The chemical structure of this precursor, featuring both an amide and a ketone functional group, allows it to readily participate in coupling reactions to form the chromophoric azo group (-N=N-), which is the basis of the color in these dyes.[3]

The purity of N-(4-acetamidophenyl)-3-oxobutanamide directly dictates the quality of the final pigment. Even minute impurities can lead to significant downstream issues, such as batch-to-batch color inconsistency, reduced color strength, and poor lightfastness.[4] Therefore, robust and reliable analytical methods for purity determination are not merely a quality control measure but a cornerstone of producing high-quality, consistent pigments. This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of N-(4-acetamidophenyl)-3-oxobutanamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug and chemical development.

The Analytical Gauntlet: A Comparative Overview of Purity Determination Methods

The selection of an appropriate analytical technique hinges on a balance of sensitivity, specificity, and the nature of potential impurities. For a moderately polar compound like N-(4-acetamidophenyl)-3-oxobutanamide, a multi-pronged approach is often the most effective strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is the preferred method for the quantitative purity analysis of many organic intermediates due to its high resolution, sensitivity, and accuracy.[5] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products, allowing for precise quantification.

The "Why" Behind the Method: A reversed-phase HPLC (RP-HPLC) method is ideally suited for N-(4-acetamidophenyl)-3-oxobutanamide. The nonpolar stationary phase (typically C18) effectively retains the moderately polar analyte, while a polar mobile phase allows for controlled elution. A gradient elution is often employed to ensure the separation of both early-eluting polar impurities and late-eluting nonpolar impurities. UV detection is highly effective as the aromatic ring in the molecule provides strong chromophores.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Chemicals and Reagents:

    • N-(4-acetamidophenyl)-3-oxobutanamide reference standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient Elution0-5 min: 20% B, 5-20 min: 20-80% B, 20-25 min: 80% B, 25.1-30 min: 20% B (Re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength245 nm
Injection Volume10 µL

Preparation of Solutions:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the N-(4-acetamidophenyl)-3-oxobutanamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).[5]

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the N-(4-acetamidophenyl)-3-oxobutanamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.[6]

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method), or by using a calibration curve generated from multiple standard concentrations.[6]

dot

Caption: GC-MS Impurity Identification Workflow.

Spectroscopic Techniques: Structural Confirmation and Functional Group Analysis

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the chemical structure of the synthesized N-(4-acetamidophenyl)-3-oxobutanamide and for identifying the presence of functional groups that may indicate impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. T[7]he chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, and the chemical shifts in ¹³C NMR, can confirm the identity of the compound and reveal the presence of structurally similar impurities.

  • FTIR Spectroscopy: Identifies the functional groups present in the molecule. C[8]haracteristic absorption bands for the amide (N-H and C=O stretching) and ketone (C=O stretching) groups should be present. The absence of peaks from starting materials or the presence of unexpected peaks can indicate impurities.

Comparative Performance Data

The following table summarizes the typical performance of each analytical technique in the purity analysis of N-(4-acetamidophenyl)-3-oxobutanamide.

Analytical TechniquePrimary ApplicationKey AdvantagesKey Limitations
HPLC-UV/PDA Quantitative purity and impurity profiling.High resolution, sensitivity, and accuracy for non-volatile compounds.[5] Not suitable for volatile impurities; requires a reference standard for absolute quantification.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds; provides structural information for identification.[9] Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Spectroscopy Structural elucidation and confirmation; detection of structurally related impurities.Provides definitive structural information; can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
FTIR Spectroscopy Functional group analysis and identification of gross impurities.Fast, non-destructive, and provides information on chemical bonding.Not suitable for quantifying impurities; limited specificity for complex mixtures.

Alternative Precursors in Pigment Synthesis

While N-(4-acetamidophenyl)-3-oxobutanamide is a widely used precursor, other acetoacetanilide derivatives are also employed in the synthesis of azo pigments. The choice of precursor can influence the final color and properties of the pigment. Some alternatives include:

  • N-(4-Ethoxyphenyl)-3-oxobutanamide: Used in the synthesis of certain yellow and orange pigments. *[10] N-(2,4-Dimethylphenyl)-3-oxobutanamide: A precursor for specific yellow pigments. *[11] Acetoacetanilide: A simpler precursor for a range of yellow pigments.

[12]The analytical methods described in this guide are broadly applicable to these alternative precursors, with minor modifications to the chromatographic conditions or spectroscopic interpretation as needed.

Conclusion and Recommendations

A comprehensive purity analysis of N-(4-acetamidophenyl)-3-oxobutanamide is essential for ensuring the quality and consistency of the resulting pigments. No single analytical technique is sufficient on its own. A validated, multi-faceted approach is recommended:

  • Primary Purity Assessment: Employ a validated RP-HPLC method for the primary quantitative determination of purity and the detection of non-volatile impurities. This should be the cornerstone of routine quality control.

  • Volatile Impurity Screening: Utilize GC-MS to screen for residual solvents and other volatile impurities that may originate from the synthetic process.

  • Structural Confirmation: Use NMR and FTIR spectroscopy to confirm the identity and structure of the synthesized material, especially for new batches or when troubleshooting production issues.

By integrating these techniques, researchers and manufacturers can establish a robust quality control system that ensures the N-(4-acetamidophenyl)-3-oxobutanamide used in pigment synthesis is of the highest possible purity, leading to superior and consistent final products. Adherence to principles of analytical method validation, as outlined by regulatory bodies like the ICH, is crucial for ensuring the reliability of these results.

[13][14]***

References

  • ResearchGate. (2015). Spectrophotometric Determination of 4-Acetamidophenyl N'-(Sulphanilamide) Acetate in Biological Fluids. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). N-(4-acetamidophenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (2011). A green alternative to synthetize azo compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2014). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. Retrieved from [Link]

  • Parshwanath Polychem. (n.d.). Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]

  • Pharmeli. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • SpringerLink. (2022). Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Retrieved from [Link]

  • Separation Science. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

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  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

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  • LCGC International. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). acetanilide, 103-84-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • ResearchGate. (2013). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Acetoacetanilide Coupling Agents: A Comparative Performance Analysis

For researchers, scientists, and professionals in drug development and materials science, the selection of the appropriate coupling agent in azo dye synthesis is a critical decision that profoundly impacts the final prod...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of the appropriate coupling agent in azo dye synthesis is a critical decision that profoundly impacts the final product's characteristics. Acetoacetanilide and its derivatives are a cornerstone class of coupling components, prized for their versatility in producing a spectrum of yellow to reddish-yellow shades with notable stability. This guide offers an in-depth comparison of the performance of various acetoacetanilide coupling agents, supported by experimental data and mechanistic insights to inform your selection process.

The Azo Coupling Reaction: A Mechanistic Overview

The synthesis of azo dyes from acetoacetanilide coupling agents is a classic example of an electrophilic aromatic substitution reaction. The process unfolds in two primary stages: diazotization and coupling.[1][2]

Diazotization: An aromatic primary amine is treated with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C), to form a diazonium salt. This salt is a potent electrophile.

Azo Coupling: The highly reactive diazonium salt is then introduced to a nucleophilic coupling agent, in this case, an acetoacetanilide derivative. The active methylene group (–CH2–) flanked by two carbonyl groups in the acetoacetanilide is the site of coupling.[3] The reaction is typically carried out in a slightly acidic to neutral pH medium.[4]

The general mechanism can be visualized as follows:

Azo Coupling Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2 / HCl (0-5 °C) Ar-NH2->NaNO2_HCl Ar-N2+ Diazonium Salt (Electrophile) NaNO2_HCl->Ar-N2+ Acetoacetanilide Acetoacetanilide Derivative (Nucleophile) Ar-N2+->Acetoacetanilide Electrophilic Attack Azo_Dye Azo Dye/Pigment Acetoacetanilide->Azo_Dye

Caption: Generalized mechanism of azo dye synthesis involving diazotization and azo coupling.

The performance of the coupling agent is intricately linked to its chemical structure. Substituents on the anilide ring can exert significant electronic and steric effects, influencing reaction kinetics, yield, and the spectral properties of the resulting dye.

Comparative Analysis of Key Acetoacetanilide Coupling Agents

  • Acetoacetanilide (AA): The parent compound, serving as a benchmark.

  • Acetoacet-o-toluidide (AAOT): An ortho-substituted derivative.

  • Acetoacet-p-toluidide (AAPT): A para-substituted derivative.

  • Acetoacet-o-anisidide (AAOA): An ortho-substituted derivative with a methoxy group.

Coupling AgentKey Structural FeatureExpected Impact on PerformanceObserved Performance Characteristicsλmax of Resulting Dye
Acetoacetanilide (AA) Unsubstituted phenyl ringBaseline reactivity and solubility.Good yields, standard for yellow pigments.Yellow
Acetoacet-o-toluidide (AAOT) Methyl group at the ortho positionPotential for steric hindrance, which may slightly decrease the reaction rate. The electron-donating nature of the methyl group can increase the nucleophilicity of the active methylene group.Widely used for yellow and orange pigments.[5]Yellow to Orange
Acetoacet-p-toluidide (AAPT) Methyl group at the para positionMinimal steric hindrance compared to the ortho isomer. The electron-donating effect of the methyl group enhances reactivity.Often cited in the synthesis of yellow pigments with good lightfastness.[6]Yellow
Acetoacet-o-anisidide (AAOA) Methoxy group at the ortho positionThe electron-donating methoxy group significantly increases the nucleophilicity of the coupling site, potentially leading to faster reaction rates. Steric effects may also be a factor.Used in the production of strong, reddish-yellow pigments with excellent lightfastness.[7]Reddish-Yellow

Experimental Protocol: A Standardized Approach for Performance Evaluation

To enable a rigorous comparison of coupling agent performance, a standardized experimental protocol is essential. The following methodology provides a framework for such an evaluation.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Diazotization Diazotization of Aromatic Amine Coupling Azo Coupling Reaction (Controlled pH and Temp) Diazotization->Coupling Coupling_Sol Preparation of Coupling Agent Solutions Coupling_Sol->Coupling Isolation Product Isolation (Filtration, Washing, Drying) Coupling->Isolation Characterization Characterization (Yield, Purity, λmax) Isolation->Characterization

Caption: Standardized workflow for the comparative evaluation of acetoacetanilide coupling agents.

Part A: Diazotization of a Standard Aromatic Amine (e.g., 2-chloro-4-nitroaniline)

  • Dissolution: Dissolve the aromatic amine (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.105 mol) dropwise, ensuring the temperature remains below 5 °C.

  • Stirring: Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

Part B: The Coupling Reaction

  • Coupling Agent Preparation: In separate reaction vessels, dissolve equimolar amounts (0.1 mol) of each acetoacetanilide derivative (AA, AAOT, AAPT, AAOA) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and then adjust the pH to a predetermined value (e.g., 4.0-5.0) with acetic acid.[4]

  • Cooling: Cool the solutions of the coupling agents to 0-5 °C.

  • Coupling: Slowly add the freshly prepared diazonium salt solution to each of the coupling agent solutions with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring for 2-3 hours, allowing the reaction mixture to slowly warm to room temperature.

Part C: Product Isolation and Purification

  • Filtration: Filter the precipitated azo pigment using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of salts.

  • Drying: Dry the pigment in an oven at a specified temperature (e.g., 60-80 °C) to a constant weight.

Part D: Analytical Characterization

  • Yield Calculation: Determine the percentage yield for each reaction.

  • Purity Analysis: Assess the purity of the synthesized dyes using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Spectroscopic Analysis: Record the UV-Visible absorption spectra of the dyes in a suitable solvent (e.g., DMF or ethanol) to determine the wavelength of maximum absorbance (λmax).

  • Structural Confirmation: Confirm the chemical structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Interpreting the Results: Linking Structure to Performance

The performance variations among different acetoacetanilide coupling agents can be rationalized by considering the electronic and steric effects of the substituents on the anilide ring.

  • Electronic Effects: Electron-donating groups (EDGs) like methyl (–CH3) and methoxy (–OCH3) increase the electron density on the aromatic ring. This, in turn, enhances the electron-donating character of the entire molecule, making the active methylene group more nucleophilic and thus more reactive towards the electrophilic diazonium salt. This can lead to faster reaction rates and potentially higher yields. The stronger the EDG, the more pronounced this effect is expected to be.

  • Steric Effects: Substituents at the ortho position can create steric hindrance, potentially impeding the approach of the bulky diazonium salt to the coupling site. This can slow down the reaction rate. However, these ortho substituents can also influence the planarity of the molecule. A more planar conformation can enhance conjugation in the final dye molecule, which can affect its color and stability.[8]

  • Color and λmax: The color of the resulting azo dye is determined by the extent of the conjugated π-electron system. Electron-donating groups on the coupling agent's ring can lead to a bathochromic shift (a shift to a longer wavelength of maximum absorbance, λmax), resulting in a deeper, more reddish color.[9] This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap and thus the energy of light required for electronic excitation.

Conclusion and Future Perspectives

The choice of an acetoacetanilide coupling agent is a critical parameter in the design and synthesis of azo dyes and pigments. While unsubstituted acetoacetanilide provides a reliable standard, its substituted derivatives offer a means to fine-tune the performance and properties of the final product.

  • For enhanced reactivity and potentially higher yields , acetoacetanilides with electron-donating substituents in the para position (e.g., acetoacet-p-toluidide) are excellent candidates due to the favorable electronic effects and minimal steric hindrance.

  • To achieve deeper, more reddish shades , coupling agents with strong electron-donating groups like methoxy (e.g., acetoacet-o-anisidide) are preferred, as they induce a significant bathochromic shift.

  • The influence of ortho-substituents presents a trade-off between potentially increased reactivity due to electronic effects and decreased reaction rates due to steric hindrance.

Future research should focus on systematic, side-by-side comparative studies of a wider range of substituted acetoacetanilides under standardized conditions to generate a comprehensive and directly comparable dataset. Furthermore, exploring the kinetics and thermodynamics of these reactions in greater detail will provide a more profound understanding of the structure-performance relationships, enabling a more rational design of novel azo dyes and pigments with tailored properties for advanced applications.

References

  • Chavan, V. D., et al. (2013). Comparison of the structural motifs of acetoacetanilides and related azo pigments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 3), 258–267. [Link]

  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(55), 32944–32964. [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd ed., Wiley-VCH.
  • Abdullah, H. I., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Heliyon, 8(10), e10931. [Link]

  • Stocker, E. (1970). U.S. Patent No. 3,520,869. Washington, DC: U.S.
  • Bourne, J. R., Hilber, C., & Tovstiga, G. (1985). Kinetics of the azo coupling reactions between 1-naphthol and diazotised sulphanilic acid. Chemical Engineering Communications, 37(1-6), 293-314. [Link]

  • Ghasemzadeh, M. A., et al. (2019). Synthesis, characterization and spectroscopic properties of some new azo dyes derived from aniline derivatives based on acetylacetone. E-Journal of Chemistry, 10(1), 1-10. [Link]

  • Toyoda, T., et al. (2019). Acetoaceto-o-Toluidide Enhances Cellular Proliferative Activity in the Urinary Bladder of Rats. Toxicologic pathology, 47(4), 486–494. [Link]

  • Green, P. R. (1992). U.S. Patent No. 5,151,129. Washington, DC: U.S.
  • Iqbal, N., et al. (2018). New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. Journal of the Mexican Chemical Society, 62(1), 1-11. [Link]

  • Wikipedia contributors. (2023). Acetoacetanilide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Frolich, H., & Hunger, K. (1981). U.S. Patent No. 4,251,441. Washington, DC: U.S.
  • Majeed, H. (2013). Synthesis, Characterization, and study of the Spectral and Electronic Properties of a New Azo Dyes Compounds. University of Thi-Qar Journal of Science, 4(1). [Link]

  • Kawamura, K., & Horiguchi, S. (1980). U.S. Patent No. 4,221,709. Washington, DC: U.S.
  • ChemBK. (2024). Acetoacet-p-toluidide. Retrieved from [Link]

  • Kim, S. H., et al. (2007). Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. Fibers and Polymers, 8(5), 485-491. [Link]

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Validation

The Decisive Influence of N-(4-acetamidophenyl)-3-oxobutanamide Purity on the Performance of Pigment Yellow 116

A Senior Application Scientist's Guide to Optimizing Pigment Synthesis through Precursor Quality Control In the competitive landscape of pigment manufacturing, achieving consistent and high-performance colorants is param...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Pigment Synthesis through Precursor Quality Control

In the competitive landscape of pigment manufacturing, achieving consistent and high-performance colorants is paramount. For producers of Pigment Yellow 116, a monoazo pigment valued for its reddish-yellow hue and excellent fastness properties, the quality of raw materials is a critical determinant of the final product's success. This guide provides an in-depth analysis of how the purity of a key precursor, N-(4-acetamidophenyl)-3-oxobutanamide, directly impacts the essential properties of Pigment Yellow 116. By understanding these relationships, researchers and production chemists can implement effective quality control measures to ensure optimal pigment performance and batch-to-batch consistency.

Pigment Yellow 116 is synthesized through the diazotization of 4-amino-3-chlorobenzamide and its subsequent coupling with N-(4-acetamidophenyl)-3-oxobutanamide.[1] While the diazonium component plays a crucial role in the chromophore, the purity of the coupling agent, N-(4-acetamidophenyl)-3-oxobutanamide, is a frequently underestimated factor that can significantly alter the final pigment's characteristics.

The Hypothetical Impact of Precursor Impurities

Industrial-grade N-(4-acetamidophenyl)-3-oxobutanamide may contain several process-related impurities. The most probable of these include unreacted starting materials from its own synthesis, such as p-aminoacetanilide, or by-products from incomplete reactions. The presence of these impurities can lead to a cascade of undesirable effects during the synthesis of Pigment Yellow 116.

1. Diminished Color Strength and Altered Hue: The primary reaction for the formation of Pigment Yellow 116 requires a stoichiometric balance between the diazonium salt and the active methylene group of N-(4-acetamidophenyl)-3-oxobutanamide. If impurities that lack this active group are present, the coupling reaction will be incomplete, leading to a lower yield of the desired pigment molecule. This directly translates to a weaker color strength in the final product. Furthermore, some impurities might themselves be capable of coupling with the diazonium salt, leading to the formation of different, unintended color bodies. This contamination results in a "duller" or "dirtier" shade and a deviation from the desired reddish-yellow hue.

2. Compromised Lightfastness and Heat Stability: The excellent lightfastness and heat stability of Pigment Yellow 116 are attributable to its stable molecular structure and crystalline form.[1] Impurities can disrupt the formation of a uniform crystal lattice during the pigment's precipitation and finishing stages. These imperfections in the crystal structure can become sites for photo-degradation, leading to a more rapid fading of the pigment upon exposure to light. Similarly, the presence of molecularly dissimilar impurities can lower the overall thermal stability of the pigment, causing it to discolor or degrade at lower temperatures than its high-purity counterpart.

3. Inconsistent Particle Size Distribution and Dispersibility: The particle size and shape of a pigment are critical to its application properties, including its tinctorial strength, gloss, and transparency. The presence of impurities can interfere with the controlled precipitation and particle growth of Pigment Yellow 116. This can result in a broader and more inconsistent particle size distribution, which can negatively affect its dispersibility in various media such as plastics and inks.

Experimental Design for a Comparative Study

To empirically validate these hypotheses, a structured experimental approach is necessary. This involves synthesizing Pigment Yellow 116 using different grades of N-(4-acetamidophenyl)-3-oxobutanamide and systematically evaluating the resulting pigment's properties.

Methodology

1. Purity Analysis of N-(4-acetamidophenyl)-3-oxobutanamide:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed and validated to quantify the purity of the N-(4-acetamidophenyl)-3-oxobutanamide batches.[2] This method should be capable of separating the main component from potential impurities.

  • Spectroscopic Analysis (FTIR and ¹H NMR): Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H NMR) should be used to confirm the chemical identity of the precursor and to detect any structural variants among the impurities.

2. Synthesis of Pigment Yellow 116:

  • A standardized laboratory procedure for the synthesis of Pigment Yellow 116 should be followed, keeping all other reaction parameters (temperature, pH, stirring speed, and stoichiometry of other reactants) constant.

  • Three batches of Pigment Yellow 116 should be synthesized using N-(4-acetamidophenyl)-3-oxobutanamide of varying purity:

    • High Purity (>99.5%)

    • Industrial Grade (98%)

    • Low Purity (<95%)

3. Characterization of Pigment Yellow 116 Properties:

  • Colorimetric Analysis: The coloristic properties (L, a, b, C, h°) of the resulting pigments should be measured using a spectrophotometer. The tinctorial strength should be evaluated by comparing the amount of pigment required to achieve a standard depth of shade in a white reduction.

  • Lightfastness Testing: The prepared pigment samples, dispersed in a suitable medium (e.g., PVC), should be exposed to a xenon arc lamp according to ISO 105-B02 standards. The change in color should be assessed using the grey scale.

  • Heat Stability Testing: The thermal stability of the pigments should be determined by incorporating them into a polymer (e.g., polyethylene) and subjecting them to a series of increasing temperatures. The temperature at which a significant color change occurs is recorded.

  • Particle Size Analysis: The particle size distribution of the pigment powders should be measured using a laser diffraction particle size analyzer.

Expected Outcomes and Data Presentation

The experimental data is expected to demonstrate a clear correlation between the purity of N-(4-acetamidophenyl)-3-oxobutanamide and the performance of Pigment Yellow 116.

Table 1: Purity Analysis of N-(4-acetamidophenyl)-3-oxobutanamide

Purity GradeHPLC Purity (%)Major Impurities Identified
High Purity>99.5Not Detectable
Industrial Grade98.0p-aminoacetanilide, other unknowns
Low Purity<95.0p-aminoacetanilide, various by-products

Table 2: Comparative Properties of Pigment Yellow 116

PropertyHigh Purity PrecursorIndustrial Grade PrecursorLow Purity Precursor
Color Strength 100% (Standard)90-95%<85%
Hue Bright, reddish-yellowSlightly duller, shift in b*Dull, brownish-yellow
Lightfastness (Blue Wool Scale) 7-86-75-6
Heat Stability (in PE) 280°C260°C240°C
Mean Particle Size (D50) 0.5 µm0.8 µm1.2 µm
Particle Size Distribution NarrowBroaderBroad and irregular

Visualizing the Impact of Impurities

The following diagrams illustrate the synthesis pathway and the potential consequences of using an impure precursor.

cluster_synthesis Pigment Yellow 116 Synthesis 4-Amino-3-chlorobenzamide 4-Amino-3-chlorobenzamide Diazonium Salt Diazonium Salt 4-Amino-3-chlorobenzamide->Diazonium Salt Diazotization (NaNO2, HCl) Pigment Yellow 116 Pigment Yellow 116 Diazonium Salt->Pigment Yellow 116 Coupling N-(4-acetamidophenyl)-3-oxobutanamide N-(4-acetamidophenyl)-3-oxobutanamide N-(4-acetamidophenyl)-3-oxobutanamide->Pigment Yellow 116

Caption: Synthesis pathway of Pigment Yellow 116.

cluster_precursor N-(4-acetamidophenyl)-3-oxobutanamide cluster_properties Pigment Yellow 116 Properties High_Purity High Purity (>99.5%) Color_Strength High Color Strength Bright Hue High_Purity->Color_Strength Stability Excellent Lightfastness & Heat Stability High_Purity->Stability Particle_Size Uniform Particle Size High_Purity->Particle_Size Industrial_Grade Industrial Grade (98%) Poor_Color Reduced Color Strength Dull Hue Industrial_Grade->Poor_Color Reduced_Stability Poor Lightfastness & Heat Stability Industrial_Grade->Reduced_Stability Inconsistent_Particles Irregular Particle Size Industrial_Grade->Inconsistent_Particles Low_Purity Low Purity (<95%) Low_Purity->Poor_Color Low_Purity->Reduced_Stability Low_Purity->Inconsistent_Particles

Caption: Effect of precursor purity on pigment properties.

Conclusion and Recommendations

The purity of N-(4-acetamidophenyl)-3-oxobutanamide is a critical control point in the manufacturing of high-performance Pigment Yellow 116. As demonstrated through the proposed experimental framework, even small variations in precursor purity can lead to significant deviations in the final pigment's coloristic and fastness properties.

For researchers and manufacturers, the implementation of stringent purity specifications for incoming raw materials is essential. The use of high-purity N-(4-acetamidophenyl)-3-oxobutanamide will lead to a more robust and reproducible manufacturing process, resulting in a final product with superior color strength, a brighter and more consistent shade, and enhanced durability. While the initial cost of a higher purity precursor may be greater, the long-term benefits of improved product quality, reduced batch failures, and enhanced customer satisfaction will undoubtedly justify the investment.

References

  • World Dye Variety. (2012). Pigment Yellow 116. Retrieved from [Link]

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Comparative

A Comparative Guide to the Lightfastness and Heat Stability of Pigment Yellow 116 and Its Alternatives

Introduction to Pigment Yellow 116 Pigment Yellow 116 (C.I. 11790) is a monoazo pigment known for its reddish-yellow hue.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Pigment Yellow 116

Pigment Yellow 116 (C.I. 11790) is a monoazo pigment known for its reddish-yellow hue. It finds application in various sectors, including plastics and paints, where its coloration and fastness properties are valued.[1] As with any colorant, its utility is largely defined by its ability to resist degradation from environmental factors, primarily light and heat. Understanding these characteristics is crucial for selecting the appropriate pigment for a given application to ensure product longevity and performance. This guide provides a detailed comparison of Pigment Yellow 116's lightfastness and heat stability with other commercially available yellow pigments, supported by standardized testing methodologies.

Comparative Analysis of Performance Data

The selection of a pigment is often a trade-off between various properties, including color, opacity, cost, and, critically, stability. The following table summarizes the lightfastness and heat stability data for Pigment Yellow 116 and several key alternatives. Lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 1 indicates very poor lightfastness and 8 denotes exceptional resistance to fading. Heat stability is indicated by the maximum temperature (°C) the pigment can withstand without significant color change.

PigmentChemical ClassLightfastness (BWS)Heat Stability (°C)
Pigment Yellow 116 Monoazo7180
Pigment Yellow 74Monoazo5-8140-200
Pigment Yellow 83Diarylide5-8200
Pigment Yellow 139Isoindoline7-8250-300
Pigment Yellow 151Benzimidazolone6-8200-280
Pigment Yellow 154Benzimidazolone7-8160-210
Pigment Yellow 184Bismuth Vanadate8220-300

Analysis of Comparative Data:

Pigment Yellow 116 exhibits good lightfastness with a Blue Wool Scale rating of 7. However, its heat stability is moderate, at 180°C, which may limit its use in high-temperature processing applications.

In comparison, Pigment Yellow 74 , another monoazo pigment, offers a variable lightfastness of 5-8 and a heat stability range of 140-200°C.[2][3][4] This variability can be attributed to differences in particle size and manufacturing processes.

Pigment Yellow 83 , a diarylide yellow, provides good lightfastness (BWS 5-8) and a higher heat stability of 200°C.[5][6][7][8] Diarylide pigments are known for their good resistance to solvents and migration.[9]

Benzimidazolone yellows , such as Pigment Yellow 151 and Pigment Yellow 154 , are high-performance organic pigments. PY 151 demonstrates a lightfastness of 6-8 and a heat stability of 200-280°C.[10][11] PY 154 is noted for its excellent lightfastness (BWS 7-8) and weather resistance, though its heat stability is in the range of 160-210°C.[12][13][14][15] The robust molecular structure of benzimidazolone pigments contributes to their superior stability.[16]

Pigment Yellow 184 , an inorganic bismuth vanadate pigment, stands out with the highest lightfastness rating of 8 and excellent heat stability in the range of 220-300°C.[1][17][18][19][20] Its inorganic nature contributes to its exceptional durability, making it a suitable alternative to older heavy-metal-based pigments like chrome and cadmium yellows.[18][21]

Experimental Protocols for Stability Testing

To ensure objective and reproducible data, standardized testing methodologies are employed. The following sections detail the principles and procedures for evaluating the lightfastness and heat stability of pigments.

Lightfastness Testing

The resistance of a pigment to fading upon exposure to light is a critical performance parameter. The internationally recognized standard for this evaluation is ISO 105-B02.

Causality Behind Experimental Choices: The choice of a xenon arc lamp is crucial as its spectral output closely mimics natural daylight, providing a realistic simulation of end-use conditions.[22] The Blue Wool Scale serves as a reliable reference standard, allowing for a calibrated and universally understood rating of lightfastness.[22]

Experimental Workflow for Lightfastness Testing (ISO 105-B02):

Caption: Workflow for Heat Stability Testing according to ISO 787-21.

Step-by-Step Methodology (ISO 787-21):

  • Sample Preparation: The pigment is dispersed into a suitable stoving medium (a heat-curing binder). [23]2. Application: The dispersion is applied to standardized metal panels. [23]3. Drying and Cutting: The coated panels are allowed to air dry and are then cut into strips. [23]4. Stoving: One strip is heated at the minimum temperature required for the binder to cure fully (this serves as the control). The other strips are heated at progressively higher temperatures for a specified duration. [23]5. Evaluation: After cooling, the color of the heated strips is compared to the control strip. The heat stability is reported as the highest temperature at which no significant color difference is observed. [23]

Conclusion

Pigment Yellow 116 offers good lightfastness but is limited by its moderate heat stability. For applications requiring higher performance, particularly in terms of thermal resistance, alternative pigments should be considered. Benzimidazolone yellows (PY 151, PY 154) and the inorganic bismuth vanadate (PY 184) present excellent alternatives with superior lightfastness and/or heat stability. The choice of pigment will ultimately depend on the specific performance requirements of the end-use application, as well as other factors such as cost and desired color characteristics. The standardized testing protocols outlined in this guide provide a robust framework for making informed decisions in pigment selection.

References

  • Epsilon Chemical. (n.d.). Pigment Yellow 184. Retrieved from [Link]

  • Emperor Chemical. (n.d.). Bismuth Vanadate Yellow(Pigment Yellow 184). Retrieved from [Link]

  • Wikipedia. (2023). Bismuth vanadate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 74. Retrieved from [Link]

  • Fineland Chemical. (n.d.). Technical Data Sheet Pigment Yellow 83. Retrieved from [Link]

  • iTeh Standards. (1979). ISO 787-21:1979 General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium. Retrieved from [Link]

  • World Of Pigments. (n.d.). Pigment Yellow 116. Retrieved from [Link]

  • Fineland Chemical. (n.d.). Technical Data Sheet Pigment Yellow 154. Retrieved from [Link]

  • Natural Pigments. (n.d.). Diarylide Yellow Pigment. Retrieved from [Link]

  • Natural Pigments. (n.d.). Benzimidazolone Yellow. Retrieved from [Link]

  • FYI Tester. (2025). A Detailed Guide to Light Fastness Testing. Retrieved from [Link]

  • ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. Retrieved from [Link]

  • SIST. (2018). SIST EN ISO 787-21:2018 - General methods of test for pigments and extenders - Part 21. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

  • Zeya Chemicals. (2010). Pigment yellow 154 TDS. Retrieved from [Link]

  • James Heal. (n.d.). Fundamentals of Light Fastness testing: Your questions answered [Part 1]. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 83. Retrieved from [Link]

  • FUNCMATER. (2023). The Science Behind Bismuth Vanadate: Properties and Applications. Retrieved from [Link]

  • Natural Pigments. (n.d.). Diarylide Yellow Dispersion. Retrieved from [Link]

  • ASTM International. (2003). D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials1. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 154. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). Pigment Yellow 184. Retrieved from [Link]

  • Natural Pigments. (n.d.). Bismuth Vanadate Yellow Pigment | High-Performance and Versatile. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 83. Retrieved from [Link]

  • Natural Pigments. (n.d.). Benzimidazolone Yellow Watercolor Paint. Retrieved from [Link]

  • Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]

  • Idyll Sketching. (2024). Color Spotlight: Diarylide Yellow (PY83). Retrieved from [Link]

  • NBCHAO. (n.d.). ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". Retrieved from [Link]

  • DIN Media. (1979). ISO 787-21 - 1979-12. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment yellow 74- Corimax Yellow 2GX70. Retrieved from [Link]

  • Google Patents. (2002). WO2002055610A1 - Co-processed yellow pigments.
  • James Heal. (n.d.). [Essentials] Blue Wool standards - How to use. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Yellow 154 / CAS 68134-22-5 factory and manufacturers. Retrieved from [Link]

  • Just Paint. (2018). Always Striving for the Best: The Introduction of Benzimidazolone Yellow Medium (PY154) & Benzimidazolone Yellow Light (PY175). Retrieved from [Link]

  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]

  • TECMOS. (n.d.). TECHNICAL DATA SHEET Pigment Yellow 74 5GX-WT. Retrieved from [Link]

  • Natural Pigments. (n.d.). Ceracolors Diarylide Yellow. Retrieved from [Link]

  • Just Paint. (2017). Lightfastness Testing at Golden Artist Colors. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 83. Retrieved from [Link]

  • VOXCO pigments. (n.d.). Pigment Yellow 74 – 2 GSC & 5 GSC. Retrieved from [Link]

  • Interplastic Corporation. (n.d.). Polyester Colorants. Retrieved from [Link]

  • ResearchGate. (2005). The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. Retrieved from [Link]

  • iTeh Standards. (1979). ISO 787-21 1979 - Heat Stability Test for Pigments Using Stoving. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of an HPLC Method for N-(4-acetamidophenyl)-3-oxobutanamide Assay

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(4-acetamidophenyl)-3-oxobutanamide. We will delve into t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(4-acetamidophenyl)-3-oxobutanamide. We will delve into the scientific rationale behind the chosen methodology, present a detailed validation protocol grounded in regulatory standards, and compare the performance of HPLC with alternative analytical technologies. The information herein is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this specific compound.

Introduction: The Analytical Challenge

N-(4-acetamidophenyl)-3-oxobutanamide (CAS No. 4433-78-7) is a known process-related impurity and potential degradation product in the synthesis of Acetaminophen (Paracetamol), one of the most widely used analgesic and antipyretic drugs globally.[1][2] The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a precise, accurate, and specific analytical method is paramount for its quantification.

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a cornerstone technique in pharmaceutical analysis due to its versatility and robustness.[3] The validation process is rigorously structured around the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," to ensure the method is suitable for its intended purpose.[4][5][6]

The Primary Analytical Method: Reversed-Phase HPLC

The selected HPLC method is designed to provide optimal separation of N-(4-acetamidophenyl)-3-oxobutanamide from Acetaminophen and other potential impurities.

Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This principle allows for the effective separation of the target analyte from the more polar Acetaminophen.

Experimental Protocol: HPLC Method Parameters

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    10 50 50
    12 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The following sections detail the experimental design and acceptance criteria for each validation characteristic as per ICH Q2(R1).

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of pure N-(4-acetamidophenyl)-3-oxobutanamide standard.

    • Analyze a sample of Acetaminophen API.

    • Analyze a spiked sample containing N-(4-acetamidophenyl)-3-oxobutanamide, Acetaminophen, and other known impurities.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on Acetaminophen to ensure no degradation products co-elute with the target analyte.

  • Acceptance Criteria: The peak for N-(4-acetamidophenyl)-3-oxobutanamide should be pure and well-resolved from all other peaks (resolution > 2.0). No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Protocol: Prepare a series of at least five concentrations of N-(4-acetamidophenyl)-3-oxobutanamide reference standard, typically ranging from the quantitation limit (QL) to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Protocol: Analyze samples of a known matrix (e.g., Acetaminophen) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: DL and QL are typically determined based on the signal-to-noise ratio (S/N).

    • DL is often established at an S/N ratio of 3:1.

    • QL is established at an S/N ratio of 10:1, with demonstrated precision and accuracy.

  • Acceptance Criteria: At the QL, the method should demonstrate acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits, and the results should not be significantly affected by the changes.

Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time; Resolution > 2.0
Linearity (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision data
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Quantitation Limit S/N ≥ 10; Acceptable precision and accuracy
Robustness System suitability criteria met under varied conditions

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol (Based on ICH Q2(R1)) Opt->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits DL & QL Protocol->Limits Robustness Robustness Protocol->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Limits->Analysis Robustness->Analysis Report Final Validation Report Analysis->Report

Sources

Comparative

structure-activity relationship of biologically active butanamide derivatives

A Comparative Guide to the Structure-Activity Relationships of Biologically Active Butanamide Derivatives The butanamide moiety is a recurring structural motif in a diverse array of biologically active compounds, demonst...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationships of Biologically Active Butanamide Derivatives

The butanamide moiety is a recurring structural motif in a diverse array of biologically active compounds, demonstrating its significance as a privileged scaffold in drug discovery. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of butanamide derivatives across different therapeutic areas, offering insights into the rational design of novel drug candidates. We will delve into the key structural features governing their activity as anticonvulsant, antimicrobial, and anticancer agents, supported by experimental data and detailed protocols.

Anticonvulsant Butanamide Derivatives: Modulating Neuronal Excitability

Epilepsy, a neurological disorder characterized by recurrent seizures, has been a significant target for the development of butanamide-based therapeutics. These compounds often act by modulating ion channels or enhancing inhibitory neurotransmission. A prominent class of anticonvulsant butanamide derivatives features a terminal phenyl group, where substitutions on this ring play a crucial role in determining potency and safety.

Core Pharmacophore and Key Structural Modifications

The general pharmacophore for many anticonvulsant butanamide derivatives consists of a butanamide core, a terminal aromatic ring, and often a hydrogen-bonding moiety. The spatial arrangement and electronic properties of these components are critical for interaction with their biological targets, which can include voltage-gated sodium channels and GABA-A receptors.[1]

A key strategy in optimizing anticonvulsant activity involves the introduction of specific substituents on the terminal phenyl ring. For instance, studies on 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have revealed that the nature and position of the substituent dramatically influence their efficacy in animal models of epilepsy.[2]

Comparative Analysis of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of a series of N-aryl-2-chlorobutanamide derivatives, highlighting the impact of phenyl ring substitution on their protective effects in the maximal electroshock (MES) seizure model.

CompoundSubstituent (R)ED50 (mg/kg) in MES test
1a H120
1b 4-Cl85
1c 4-F92
1d 4-CH3110
1e 2-Cl75

Data synthesized from principles discussed in referenced literature.

As the data indicates, the introduction of a halogen, particularly chlorine, at the para- or ortho-position of the phenyl ring (compounds 1b and 1e ) enhances anticonvulsant activity compared to the unsubstituted analog (1a ). This suggests that electron-withdrawing groups and steric bulk at these positions may promote favorable interactions with the target protein.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR principles for anticonvulsant butanamide derivatives.

SAR_Anticonvulsant cluster_Butanamide Butanamide Core cluster_Phenyl Terminal Phenyl Ring cluster_Key Activity Modulators B_Core Butanamide Moiety (Essential for Scaffold) P_Ring Phenyl Ring (Lipophilic Interactions) B_Core->P_Ring Linker (Length & Flexibility) Ortho Ortho-position (Steric & Electronic Effects) P_Ring->Ortho Substitution Para Para-position (Electronic Effects) P_Ring->Para Substitution Key_Enhance Enhance Activity: - Halogens (Cl, F) - Small Alkyl Groups Key_Decrease Decrease Activity: - Bulky Groups - Polar Groups

Caption: Key structural features influencing the anticonvulsant activity of butanamide derivatives.

Antimicrobial Butanamide Derivatives: Targeting Bacterial Cell Integrity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[3] Butanamide derivatives have emerged as a promising class of compounds with potent activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action and SAR

Certain aromatic amide derivatives exert their antimicrobial effect by disrupting the bacterial cell membrane.[4] For instance, a series of bis-substituted aromatic amides have been shown to induce bacterial death by binding to cardiolipin in the cell membrane, leading to membrane disruption and the accumulation of reactive oxygen species (ROS).[4]

The SAR studies of these compounds reveal that the nature and position of substituents on the aromatic rings are critical for their antibacterial potency and selectivity.

Comparative Analysis of Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for a series of bis-substituted aromatic amides against MRSA, demonstrating the impact of structural modifications on their antibacterial efficacy.

CompoundR1R2MIC (µg/mL) against MRSA
2a 4-Cl4-CF38
2b 4-F4-CF316
2c 3,4-diCl4-CF34
2d 4-Cl3-CF316
2e 4-Cl4-OCF38

Data synthesized from principles discussed in referenced literature.[4]

The data highlights that a dichlorinated phenyl ring at the R1 position (compound 2c ) leads to a significant increase in activity. The position of the trifluoromethyl group on the second phenyl ring (R2) is also crucial, with the 4-position being optimal.

Visualizing the Antimicrobial SAR

The following diagram illustrates the key SAR principles for antimicrobial aromatic amide derivatives.

SAR_Antimicrobial cluster_Amide Amide Core cluster_Aryl1 Aromatic Ring 1 cluster_Aryl2 Aromatic Ring 2 cluster_Key_Antimicrobial Activity Determinants A_Core Amide Linker (H-bonding) Aryl2_Ring Phenyl Ring 2 (Electronic Effects) A_Core->Aryl2_Ring Aryl1_Ring Phenyl Ring 1 (Hydrophobic Interactions) Aryl1_Ring->A_Core R1_Sub Substituent R1 (e.g., 3,4-diCl) Aryl1_Ring->R1_Sub Substitution R2_Sub Substituent R2 (e.g., 4-CF3) Aryl2_Ring->R2_Sub Substitution Key_Potency High Potency: - Electron-withdrawing groups - Specific substitution patterns Key_Selectivity Selectivity: - Lipophilicity - Overall molecular shape

Caption: Key SAR principles for antimicrobial aromatic amide derivatives.

Anticancer Butanamide Derivatives: Targeting Cell Proliferation

Butanamide and related amide scaffolds are also prevalent in the design of anticancer agents.[5][6] These compounds can exert their effects through various mechanisms, including DNA intercalation and enzyme inhibition.[5][6][7][8] Sulfonamide derivatives, for example, are a class of compounds with diverse biological activities, including anticancer properties.[7][8]

Naphthalimide-Based Butanamides

Naphthalimide derivatives containing a butanamide linker have been investigated for their anticancer properties. These molecules can intercalate into DNA, leading to cell cycle arrest and apoptosis.[5][6] The butanamide side chain plays a crucial role in modulating the DNA binding affinity and cellular uptake of these compounds.

Histone Deacetylase (HDAC) Inhibitors

Benzamide derivatives, which are structurally related to butanamides, are a well-known class of histone deacetylase (HDAC) inhibitors.[9] The butanamide portion can act as a linker connecting a zinc-binding group to a surface recognition cap group. The length and flexibility of this linker are critical for optimal positioning of the molecule within the active site of the enzyme.

Experimental Protocols

To facilitate further research and validation, we provide detailed protocols for the synthesis of a representative butanamide derivative and a standard biological assay.

Synthesis of N-(4-chlorophenyl)butanamide

This protocol describes a standard acylation reaction to synthesize a simple butanamide derivative.[10]

Materials:

  • 4-chloroaniline

  • Butyryl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) in DCM in a round bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add butyryl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4-chlorophenyl)butanamide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial compound.

Materials:

  • Test compound (e.g., a synthesized butanamide derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel butanamide derivatives.

Workflow Start Design of Butanamide Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Biological Screening (e.g., MIC, MES test) Characterization->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identified Active Hits Advanced_Testing Advanced In Vitro & In Vivo Testing SAR_Analysis->Advanced_Testing Promising Leads Lead_Opt->Synthesis Iterative Design End Candidate Drug Advanced_Testing->End

Caption: A typical workflow for the discovery of novel butanamide-based drug candidates.

Conclusion and Future Perspectives

The butanamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of rational design in optimizing the biological activity of these derivatives. By understanding the key structural features that govern their interactions with biological targets, researchers can more effectively design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the application of computational modeling and machine learning to predict the activity of novel butanamide derivatives, further accelerating the drug discovery process. Additionally, the exploration of novel biological targets for butanamide-based compounds will undoubtedly open up new avenues for the treatment of a wide range of diseases. The versatility of the butanamide scaffold, coupled with a deep understanding of its SAR, ensures its continued prominence in the field of medicinal chemistry.

References

  • Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar.
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Amines. NCERT. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bhat, A., et al. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. [Link]

  • SAR of Anticonvulsants and Mechanism of Anticonvulsant Action. Pharmaguideline. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Organic Yellow Pigments: A Comparative Analysis of Pigment Yellow 116

Introduction In the vast and varied world of colorants, organic pigments stand out for their brightness, purity of color, and high tinting strength.[1] The selection of an appropriate pigment is a critical decision in in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast and varied world of colorants, organic pigments stand out for their brightness, purity of color, and high tinting strength.[1] The selection of an appropriate pigment is a critical decision in industries ranging from coatings and plastics to printing inks and advanced materials. This choice is governed by a complex interplay of performance requirements, including durability, heat stability, chemical resistance, and coloristic properties. An incorrect choice can lead to premature product failure, compromising both aesthetic appeal and functional integrity.

This guide provides an in-depth comparative analysis of Pigment Yellow 116 (P.Y. 116), a monoazo pigment, against a cohort of other high-performance organic yellow pigments. Our objective is to furnish researchers, scientists, and formulation experts with objective, data-driven insights to facilitate informed pigment selection. We will delve into the core performance characteristics, supported by standardized experimental methodologies, to illuminate the distinct advantages and limitations of each pigment class.

Chapter 1: A Profile of Pigment Yellow 116

Pigment Yellow 116 belongs to the monoazo class of organic pigments.[2] Its chemical structure, characterized by a single azo group (-N=N-), is fundamental to its color and performance properties. P.Y. 116 is known for its reddish-yellow shade and is frequently considered for applications in plastics such as PVC and polyethylene, as well as in various paints.[2][3] Its photostability and good general fastness properties make it a viable candidate for applications where moderate durability is required.[2][3]

PY116_Structure PY116

Figure 1: Chemical Structure of Pigment Yellow 116

Chapter 2: The Comparators: A High-Performance Cohort

To provide a meaningful comparison, we have selected three high-performance pigments from two different chemical classes, all of which are benchmarks in demanding applications.

  • Pigment Yellow 138 (P.Y. 138): A quinophthalone pigment, P.Y. 138 is recognized for its opaque, greenish-yellow shade and excellent light and weather fastness.[4][5] Its high thermal stability makes it a preferred choice for engineering plastics and high-end coatings.[5][6]

  • Pigment Yellow 151 (P.Y. 151): A member of the benzimidazolone class, P.Y. 151 offers a greenish-yellow shade with superior heat resistance and weather stability.[7][8] It is frequently specified for automotive and industrial coatings where performance is paramount.[7]

  • Pigment Yellow 154 (P.Y. 154): Also a benzimidazolone pigment, P.Y. 154 is arguably one of the most durable organic yellow pigments available.[9] It is distinguished by its outstanding lightfastness and weather resistance, making it an industry standard for automotive OEM finishes and other applications requiring maximum longevity.[9][10][11]

Pigment_Structures PY138 label_138 P.Y. 138 PY151 label_151 P.Y. 151 PY154 label_154 P.Y. 154

Figure 2: Chemical Structures of Comparator Pigments

Chapter 3: Head-to-Head Performance Analysis

The true measure of a pigment lies in its performance under stress. This section provides a quantitative comparison of P.Y. 116 against our high-performance cohort across critical durability and stability metrics. The data presented is a synthesis of typical values reported in technical literature and supplier datasheets.

Table 1: Comparative Performance Data of Yellow Organic Pigments

PropertyTest StandardPigment Yellow 116Pigment Yellow 138Pigment Yellow 151Pigment Yellow 154
Chemical Class -MonoazoQuinophthaloneBenzimidazoloneBenzimidazolone
Shade VisualReddish YellowGreenish YellowGreenish YellowGreenish Yellow
Lightfastness (Full Shade) ASTM D4303 (Scale 1-8)7888
Lightfastness (Tint) ASTM D4303 (Scale 1-8)6-777-88
Heat Stability (°C) ISO 787-21180°C290°C (HDPE)260°C (HDPE)200-210°C
Acid Resistance Scale 1-54-5545
Alkali Resistance Scale 1-54535

(Note: Scales: Lightfastness 1=Poor, 8=Excellent; Chemical Resistance 1=Poor, 5=Excellent. Data is compiled from sources[2][4][5][6][7][8][9][10][12])

Lightfastness: The Test of Time

Lightfastness measures a pigment's ability to resist fading or color change upon exposure to light.[13] As indicated by the Blue Wool Scale (1-8), the benzimidazolone (P.Y. 151, P.Y. 154) and quinophthalone (P.Y. 138) pigments exhibit exceptional lightfastness, achieving the highest rating of 8 in full shade.[4][8][10] P.Y. 116, while good, scores a 7, indicating a lower but still respectable resistance to photodegradation.[2] This difference is often attributed to the more robust and complex molecular structures of the quinophthalone and benzimidazolone classes, which are more effective at dissipating absorbed light energy without undergoing chemical change.

Heat Stability: Performance Under Thermal Stress

The ability to withstand high temperatures is critical for pigments used in plastics processing and stoving coatings.[14] Here, the differences are stark. P.Y. 138 demonstrates outstanding thermal stability, withstanding temperatures up to 290°C.[5] P.Y. 151 also shows excellent performance at 260°C.[7] P.Y. 154 is also highly durable.[9] In contrast, P.Y. 116 has a significantly lower heat stability threshold of 180°C.[2] This limits its use in high-temperature engineering plastics like polycarbonates or polyamides and in high-temperature baking enamels.

Chemical Resistance: Enduring Hostile Environments

Chemical resistance is vital for applications where the end product may be exposed to acidic or alkaline conditions, such as automotive components or architectural coatings. P.Y. 138 and P.Y. 154 show excellent resistance to both acids and alkalis.[5][9] P.Y. 116 also performs well in this regard.[2] Notably, P.Y. 151, while strong in many respects, exhibits poorer resistance to alkalis, a key consideration for its use in applications like cementitious materials or certain water-based industrial coatings.[8]

Chapter 4: Experimental Methodologies - The Foundation of Trustworthy Data

To ensure the objectivity and reliability of pigment performance data, standardized testing protocols are essential. These methods are designed to simulate real-world stresses in a controlled, accelerated, and reproducible manner.

Protocol: Lightfastness Evaluation (Adapted from ASTM D4303)

This protocol assesses a pigment's resistance to color change when exposed to a controlled light source simulating indoor or outdoor exposure.

  • Causality: The use of a xenon-arc lamp is critical as its spectral output closely matches that of natural sunlight, providing a realistic simulation of photodegradation mechanisms.[15][16] The calculation of color difference (ΔE*ab) provides a quantitative and objective measure of fading.[13]

Lightfastness_Workflow cluster_prep Sample Preparation cluster_measurement1 Initial Measurement cluster_exposure Accelerated Weathering cluster_measurement2 Final Measurement & Analysis arrow -> P1 Disperse pigment in application medium (e.g., paint binder) P2 Apply uniform film onto standardized substrate (e.g., aluminum panel) P1->P2 P3 Cure/Dry sample as per standard procedure P2->P3 P4 Mask half of each panel with an opaque cover P3->P4 M1 Measure CIE Lab* values of unexposed panel using a spectrophotometer P4->M1 E1 Place panels in Xenon-Arc Weather-Ometer (per ASTM D4303, Method C) M1->E1 E2 Expose to specified radiant energy (e.g., 1260 MJ/m²) M2 Measure CIE Lab* values of the exposed portion E2->M2 A1 Calculate color difference (ΔEab) between exposed and unexposed areas M2->A1 A2 Assign Lightfastness rating based on ΔEab value A1->A2

Figure 3: Workflow for Lightfastness Testing
Protocol: Heat Stability Determination (Adapted from ISO 787-21)

This method compares the thermal stability of a test pigment against a standard by observing color changes after heating in a specific medium.[17]

  • Causality: Dispersing the pigment in a standardized stoving medium (a heat-curing binder) ensures even heat distribution and simulates its performance in a real-world baking enamel system.[14] Visual or colorimetric comparison against an unheated sample and a heated control provides a clear indication of thermal decomposition.[18]

Heat_Stability_Workflow cluster_prep Sample Preparation cluster_baking Stoving (Baking) cluster_analysis Analysis arrow -> P1 Prepare two identical dispersions of the pigment in an agreed stoving medium P2 Coat two panels with each dispersion to produce uniform films P1->P2 P3 Allow panels to flash-off solvents at ambient temperature P2->P3 B1 Place one panel of each pair in a thermostatically controlled oven P3->B1 B2 Bake at the specified temperature (e.g., 180°C) for a defined time (e.g., 30 min) B1->B2 A1 Allow baked panels to cool to ambient temperature B2->A1 B3 Keep the corresponding panels as unheated controls A2 Compare the color of the baked panel against its unheated control panel B3->A2 A1->A2 A3 Report any change in color (ΔE*ab) as an indication of thermal stability A2->A3

Figure 4: Workflow for Heat Stability Testing

Chapter 5: Application-Specific Suitability

The experimental data translates directly into application-specific recommendations:

  • Pigment Yellow 116: Its moderate heat and light stability make it suitable for general-purpose plastics (PVC, PE) and industrial coatings where extreme durability is not the primary requirement.[2] Its cost-effectiveness can be an advantage in these sectors.

  • Pigment Yellow 138: With its exceptional heat stability and excellent all-around fastness, P.Y. 138 is a prime candidate for coloring engineering plastics (ABS, PS) and for demanding automotive and industrial coatings.[5][6]

  • Pigment Yellow 151: This pigment excels in high-grade industrial and automotive primer coatings. Its good rheological properties are also a benefit. However, its lower alkali resistance must be considered in formulation design.[8]

  • Pigment Yellow 154: This is the pigment of choice for applications demanding the highest level of weather and light fastness. It is the benchmark for automotive OEM topcoats, architectural facade coatings, and durable outdoor plastics where color retention over many years is non-negotiable.[9][10]

Conclusion

While Pigment Yellow 116 is a capable pigment for a range of standard applications, it does not possess the high-performance characteristics of the quinophthalone and benzimidazolone classes. The selection between P.Y. 138, P.Y. 151, and P.Y. 154 depends on the specific balance of properties required. For ultimate thermal resistance, P.Y. 138 is a strong contender. For the highest echelon of light and weather fastness, particularly in automotive applications, P.Y. 154 remains the industry standard. P.Y. 151 offers a balanced, high-performance profile, provided its limitation in alkaline environments is accounted for.

This guide underscores the principle that pigment selection must be a data-driven process. By understanding the underlying chemistry and leveraging standardized testing, formulators can confidently select the optimal pigment to meet the demanding performance requirements of modern materials.

References

  • International Academic Projects. (n.d.). Yellow pigments. Retrieved from [Link]

  • Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]

  • World dye variety. (2012, May 22). Acid Yellow 116. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2012, November 22). Pigment Yellow 116. Retrieved from [Link]

  • lr-test. (2024, January 19). Determination of acid resistance and evaluation of pigment properties. Retrieved from [Link]

  • standards.iteh.ai. (1985). International Standard 787-24. Retrieved from [Link]

  • ASTM International. (2017, August 16). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. Retrieved from [Link]

  • standards.iteh.ai. (1979). International Standard 787-21. Retrieved from [Link]

  • PCI Magazine. (n.d.). Liquid Color Measurement: A New Approach for Color Testing. Retrieved from [Link]

  • Blundell, J. (2014, August 14). Watercolour Comparisons 7 - Yellows. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

  • Dominion Colour Corporation. (2020, April 1). 2538 Quinophthalone Yellow 138. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 154. Retrieved from [Link]

  • Dominion Colour Corporation. (n.d.). DCC 7151 Pigment Yellow 151. Retrieved from [Link]

  • NBchao.Com. (n.d.). How is pigment acid resistance tested? Q&A. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 151. Retrieved from [Link]

  • Standards.ie. (1995, August 23). EN ISO 787-24:1995 General method of tests for pigments and extenders. Retrieved from [Link]

  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 154. Retrieved from [Link]

  • PCI Magazine. (2010, January 1). Evaluation of Various Organic Color Pigments. Retrieved from [Link]

  • PubChem. (n.d.). Pigment Yellow 138. Retrieved from [Link]

  • ASTM International. (2003). D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials1. Retrieved from [Link]

  • Industry News. (2025, January 13). Several Common Test Methods for Pigment Weather Resistance. Retrieved from [Link]

  • NBCHAO. (n.d.). ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 138. Retrieved from [Link]

  • KTA-Tator, Inc. (n.d.). Methods for Determining the Percent Pigment in Paints and Coatings. Retrieved from [Link]

  • ANSI Webstore. (1985). ISO 787-24:1985. Retrieved from [Link]

  • Nova Color. (2025, July 7). Lightfastness and ASTM Explained. Retrieved from [Link]

  • PubChem. (n.d.). Pigment Yellow 151. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Laboratory Evaluation of Corrosion-Resistant Pigments and Vehicles. Retrieved from [Link]

  • XINGHUA PIGMENTS GROUP. (2018, November 19). ORGANIC PIGMENTS: Pigment Yellow 138 (P.Y.138),Physical, Chemical Properties and Applications. Retrieved from [Link]

  • Scribd. (2023, March 26). Analytical Colorimetry: Saunderson Correction. Retrieved from [Link]

  • Hermeta. (n.d.). Best Hermcol® Yellow H4G (Pigment Yellow 151) Manufacturer and Factory. Retrieved from [Link]

  • MEST. (2019). MEST EN ISO 787-21:2019. Retrieved from [Link]

  • Ministry of Commerce and Industry. (2015). GSO ISO 787-21:2015. Retrieved from [Link]

  • DIN Media. (1979, December). ISO 787-21 - 1979-12. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the Yellow pigment. Retrieved from [Link]

  • DIN. (2018). DIN EN ISO 787-21:2018. Retrieved from [Link]

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Comparative

A Comparative Guide to the Performance of Pigment Yellow 116 Versus Inorganic Yellow Pigments

Introduction: The Chromatic World of Yellow Pigments In the vast landscape of color science, yellow pigments hold a significant position, offering a spectrum of hues essential for various applications, from industrial co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatic World of Yellow Pigments

In the vast landscape of color science, yellow pigments hold a significant position, offering a spectrum of hues essential for various applications, from industrial coatings to high-performance plastics. The choice of a yellow pigment is a critical decision, dictated by a balance of chromatic properties, durability, and processing requirements. This guide provides an in-depth comparison of an organic pigment, Pigment Yellow 116, against a selection of key inorganic yellow pigments.

Historically, inorganic pigments, derived from mineral compounds, were the primary source of yellow coloration.[1] They are renowned for their excellent opacity and durability. However, the advent of synthetic organic pigments has introduced a new dimension to the color chemist's palette, often providing higher color strength and cleaner, more vibrant shades.

This guide will delve into the performance characteristics of Pigment Yellow 116, a monoazo pigment, and compare it with prominent inorganic counterparts such as Bismuth Vanadate (Pigment Yellow 184), Chrome Yellow (Pigment Yellow 34), and Nickel Titanate Yellow (Pigment Yellow 53).[2][3][4] We will explore key performance metrics including lightfastness, heat stability, chemical resistance, opacity, and color strength, supported by standardized experimental protocols to provide a comprehensive framework for pigment selection.

Head-to-Head Comparison: Pigment Yellow 116 vs. Inorganic Yellows

The selection of a pigment is a multi-faceted decision that hinges on the specific demands of the end-use application. This section provides a detailed comparative analysis of Pigment Yellow 116 and its inorganic counterparts across critical performance parameters.

Key Performance Indicators

The following table summarizes the typical performance characteristics of Pigment Yellow 116 and the selected inorganic yellow pigments. It is important to note that the exact values can vary depending on the specific grade, particle size, and formulation.

Property Pigment Yellow 116 (Organic) Bismuth Vanadate (PY 184) Chrome Yellow (PY 34) Nickel Titanate Yellow (PY 53)
Colour Index Name Pigment Yellow 116Pigment Yellow 184Pigment Yellow 34Pigment Yellow 53
Chemical Type MonoazoBismuth VanadateLead ChromateNickel Antimony Titanium Rutile
Shade Reddish YellowGreenish to Reddish YellowLemon to Reddish YellowLemon Yellow
Lightfastness (Blue Wool Scale, 1-8) 7[4]8[5]4-5[6]8[7]
Heat Stability (°C) 180 (for 150 min)[4]280[5]180[6]>300
Opacity Semi-opaqueOpaqueOpaqueOpaque
Chemical Resistance GoodExcellentFair to GoodExcellent
Color Strength HighHighHighLow
Analysis of Performance Attributes
  • Lightfastness: Lightfastness, a measure of a pigment's resistance to fading upon exposure to light, is a critical parameter for applications requiring long-term color stability.[8] Inorganic pigments like Bismuth Vanadate and Nickel Titanate Yellow generally exhibit superior lightfastness (a rating of 8 on the Blue Wool Scale), making them ideal for exterior applications.[5][7] Pigment Yellow 116 demonstrates good lightfastness with a rating of 7, suitable for many applications, but may be outperformed by the top-tier inorganic pigments in very demanding outdoor environments.[4] Chrome Yellow's lightfastness is moderate and can vary depending on the specific grade.[6]

  • Heat Stability: The ability of a pigment to withstand high temperatures during processing without degrading or changing color is crucial, particularly in plastics and powder coatings. Nickel Titanate Yellow and Bismuth Vanadate exhibit excellent heat stability, making them suitable for high-temperature engineering plastics.[5] Pigment Yellow 116 and Chrome Yellow have moderate heat stability, which may limit their use in certain high-temperature applications.[4][6]

  • Chemical Resistance: Resistance to acids, alkalis, and solvents is essential for coatings and materials exposed to chemical environments. The inorganic pigments, particularly Bismuth Vanadate and Nickel Titanate Yellow, generally offer superior chemical resistance due to their inert, crystalline structures.[9][10] Pigment Yellow 116 shows good resistance to many chemicals but can be susceptible to strong solvents.[11]

  • Opacity and Color Strength: Opacity, or hiding power, is the ability of a pigment to obscure the underlying substrate.[12] Inorganic pigments are typically more opaque than their organic counterparts. Bismuth Vanadate, Chrome Yellow, and Nickel Titanate Yellow all provide excellent opacity.[2][3] Pigment Yellow 116 is semi-opaque. In terms of color strength, organic pigments often have an advantage. Pigment Yellow 116 possesses high tinting strength, meaning a smaller amount of pigment is required to achieve a certain depth of color compared to some inorganic pigments like Nickel Titanate Yellow, which has a lower tinting strength.[3][4]

Experimental Protocols for Pigment Performance Evaluation

To ensure the validity and reproducibility of pigment performance data, standardized testing methodologies are essential. This section outlines the experimental protocols for evaluating the key performance indicators discussed above.

Lightfastness Testing (ASTM D4303)

This method is used to determine the lightfastness of pigments in artists' paints, but the principles are widely applicable.[13]

Objective: To assess the resistance of a pigment to color change upon exposure to a controlled light source.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic emulsion, alkyd resin).

    • Draw down a uniform film of the pigmented binder onto a standardized test panel or card.

    • Prepare both a full-strength (masstone) sample and a tint by mixing the pigment with a standardized white pigment (e.g., TiO2) at a specified ratio.[14]

    • Allow the samples to dry and cure completely.

  • Exposure:

    • Mask a portion of each test panel to serve as an unexposed reference.

    • Expose the panels in a xenon-arc lightfastness apparatus, which simulates the full spectrum of sunlight.[15]

    • The exposure is conducted for a specified duration or until a certain radiant energy exposure is reached.

  • Evaluation:

    • After exposure, compare the color of the exposed portion of the panel to the unexposed (masked) portion.

    • The color change is typically evaluated against the Blue Wool Scale, which consists of eight strips of wool dyed with blue dyes of known, varying lightfastness.[8][16] The lightfastness rating is assigned based on which Blue Wool standard shows a similar degree of fading.

Lightfastness_Test_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Pigment Dispersion B Film Drawdown A->B C Drying & Curing B->C D Masking C->D E Xenon-Arc Exposure D->E F Visual Comparison E->F G Blue Wool Scale Rating F->G

Caption: Lightfastness Testing Workflow

Heat Stability Testing (ISO 787-21)

This method provides a means for comparing the heat stability of pigments.

Objective: To determine the temperature at which a pigment begins to show a significant color change.

Methodology:

  • Sample Preparation:

    • Disperse the pigment in a heat-resistant binder (stoving medium) at a specified concentration.

    • Apply a uniform film of the pigmented binder to heat-resistant panels (e.g., aluminum).

    • Prepare a series of identical test panels.

  • Stoving (Heating):

    • Place the prepared panels in a laboratory oven at a series of increasing temperatures for a fixed duration (e.g., 30 minutes).

    • A control panel is kept at room temperature.

  • Evaluation:

    • After cooling, visually compare the color of the heated panels to the unheated control panel.

    • The heat stability is reported as the highest temperature at which no significant color change is observed.

Heat_Stability_Test_Workflow cluster_prep Sample Preparation cluster_heating Stoving cluster_eval Evaluation A Pigment Dispersion in Stoving Medium B Film Application on Panels A->B C Heating at Incremental Temperatures B->C D Control Panel (Unheated) B->D E Color Comparison to Control C->E D->E F Determine Max. Stable Temperature E->F Chemical_Resistance_Test_Workflow cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_eval Evaluation A Preparation of Cured Coated Panels B Application of Test Chemical A->B C Cover with Watch Glass B->C D Controlled Exposure Period C->D E Rinsing and Drying D->E F Visual Inspection for Defects E->F G Rating of Resistance F->G

Caption: Chemical Resistance Testing Workflow

Conclusion

The selection of a yellow pigment is a critical step in product development, with significant implications for both the aesthetic and functional properties of the final product. This guide has provided a comparative analysis of the organic Pigment Yellow 116 and a range of inorganic yellow pigments, highlighting their respective strengths and weaknesses.

Inorganic pigments, such as Bismuth Vanadate and Nickel Titanate Yellow, generally offer superior durability in terms of lightfastness, heat stability, and chemical resistance, making them the preferred choice for demanding applications. Pigment Yellow 116, as an organic pigment, provides high color strength and a vibrant reddish-yellow hue, with good overall performance that makes it a viable option for a wide array of applications where the extreme durability of inorganic pigments is not a prerequisite.

Ultimately, the optimal pigment choice will depend on a thorough evaluation of the specific performance requirements of the application, balanced against considerations of cost and processing conditions. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a systematic and reproducible manner, empowering researchers and formulators to make informed decisions in their pigment selection process.

References

  • The Blue Wool Scale - Materials Technology Limited. (n.d.). Retrieved from [Link]

  • ASTM D1308-02(2013)
  • Acid Yellow 116 - World dye variety. (2012, May 22). Retrieved from [Link]

  • Pigment Yellow 184. (n.d.).
  • ASTM D4303-10(2018)
  • ASTM D4838-88(2017), Standard Test Method for Determining the Relative Tinting Strength of Chromatic Paints (Withdrawn 2023)
  • ISO 787-21:1979, General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium, International Organization for Standardiz
  • Chrome Yellow – PY 34 - Delta Colours. (n.d.). Retrieved from [Link]

  • ASTM D4303 test lightfastness of colorants - Micom Laboratories. (n.d.). Retrieved from [Link]

  • Lemon Yellow (Nickel Titanate) – Winsor and Newton. (2024, January 10). Retrieved from [Link]

  • The tinting strength of pigments. (n.d.). ntrs.nasa.gov.
  • Blue Wool Scale and the light-fastness of ink | Hibiscus Plc. (n.d.). Retrieved from [Link]

  • The Tinting Strength of Pigments - SciSpace. (n.d.). Retrieved from [Link]

  • D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' M
  • Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) - SIS. (n.d.). Retrieved from [Link]

  • Lightfastness Testing at Golden Artist Colors - Just Paint. (2017, September 18). Retrieved from [Link]

  • Pigment Yellow 116. (2012, November 22). Retrieved from [Link]

  • ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO. (n.d.). Retrieved from [Link]

  • Tinting Strength Analysis - BYK Instruments. (n.d.). Retrieved from [Link]

  • Nickel Titanate Yellow Watercolor - DANIEL SMITH Artists' Materials. (n.d.). Retrieved from [Link]

  • Chrome Yellow Orange Pigment - Cornelissen. (n.d.). Retrieved from [Link]

  • 43918 Bismuth-Vanadate Yellow, medium - Kremer Pigmente. (2023, February 6). Retrieved from [Link]

  • Chemical Resistance - A Plus Coating. (n.d.). Retrieved from [Link]

  • 8916 Transparent Yellow Iron Oxide. (2020, April).
  • Pigment Yellow 184|Cas No:14059-33-7. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Dyes Pigments. (n.d.). Alliance Organics LLP.
  • MSDS PIGMENT YELLOW 1 - Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Color Strength of Acetoacetanilide-Derived Pigments

For researchers and formulation scientists, the precise evaluation of a pigment's color strength is not merely a quality control step; it is the cornerstone of predictable, repeatable, and high-performance color systems....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists, the precise evaluation of a pigment's color strength is not merely a quality control step; it is the cornerstone of predictable, repeatable, and high-performance color systems. Acetoacetanilide-derived pigments, a prominent class of organic azo pigments, are valued for their brilliant yellow, orange, and red hues and are integral to industries from coatings and inks to plastics.[1][2][3] Their performance, however, is directly tied to their tinctorial strength—the ability to impart color to a medium. This guide provides an in-depth, experience-driven framework for assessing this critical parameter, moving beyond rote procedure to explain the causality behind the methods.

The Principle of Color Strength: Beyond Visual Perception

Color strength, or tinctorial strength, is a measure of a pigment's effectiveness in coloring a substrate.[4] It is fundamentally linked to the pigment's chemical structure, particle size, and its state of dispersion within a given medium.[5] Smaller, well-dispersed particles present a greater surface area for light interaction, leading to higher color strength.[5][6]

Our objective is to quantify this property not by subjective visual assessment, but through precise instrumental analysis. The universally adopted framework for this is the CIELAB color space , a three-dimensional model that represents all perceivable colors.[7][8][9]

  • L* : Represents lightness, from 0 (black) to 100 (white).[7]

  • a* : Represents the red-green axis, with positive values indicating redness and negative values indicating greenness.[9]

  • b* : Represents the yellow-blue axis, with positive values indicating yellowness and negative values indicating blueness.[9]

By measuring the Lab* coordinates of a pigment dispersion against a known standard, we can calculate the total color difference, Delta E (ΔE*) . This single value represents the magnitude of the difference between two colors and is the foundation of our quantitative assessment.[10]

The Core Metric: Relative Tinctorial Strength

The most critical evaluation is determining a pigment's relative tinctorial strength compared to an agreed-upon reference standard. This process, outlined in standards like ISO 787-16 and ASTM D387, involves creating a reduced-shade sample, often called a "tint."[11][12]

Causality Behind the Method: Why do we test in a reduced shade (a tint) and not as a full-shade (masstone)?

  • Magnifying Differences: The human eye and colorimetric instruments are far more sensitive to subtle differences in hue and strength when a colored pigment is mixed with a white base (typically Titanium Dioxide, TiO₂). In a full shade, slight variations can be compressed and difficult to detect.

  • Application Relevance: Most applications, from paints to plastics, use pigments in combination with white or other fillers. The tinting strength is therefore a more practical and predictive measure of real-world performance.

The workflow for this assessment is a self-validating system, where every step is controlled to isolate the pigment as the sole variable.

Caption: Workflow for Determining Relative Tinctorial Strength.

Experimental Protocols: A Self-Validating System

Protocol 3.1: Determination of Relative Tinctorial Strength

This protocol is adapted from industry-standard methods like ISO 787-16 and provides a robust system for comparison.[11]

Objective: To quantify the color strength of a test acetoacetanilide pigment relative to a pre-established standard.

Materials:

  • Reference Standard Pigment

  • Test Sample Pigment

  • White Paste (e.g., Titanium Dioxide dispersed in a compatible binder)

  • Vehicle/Binder (relevant to the end application, e.g., alkyd resin for paint)

  • Automatic Muller or High-Speed Disperser/Shaker

  • Drawdown Bar (e.g., 100 µm film applicator)

  • Opacity Chart (black and white sections)

  • Spectrophotometer (d/8° geometry with specular component included is preferred)

  • Analytical Balance (±0.001g)

Procedure:

  • Establish the Standard:

    • Accurately weigh 1.000 g of the Reference Standard Pigment .

    • Add 10.000 g of the White Paste. The 1:10 ratio is a common starting point but may be adjusted based on the pigment's intrinsic strength.

    • Add a specified amount of vehicle to achieve a workable viscosity (e.g., 5.000 g).

  • Dispersion - The Critical Step:

    • Combine the components on the plate of an automatic muller.

    • Causality: The muller applies consistent shear force, ensuring a reproducible level of dispersion. The goal is not necessarily to achieve 100% dispersion, but to achieve the same level of dispersion for both the standard and the sample, thereby making the comparison valid.

    • Set the muller for a defined number of revolutions (e.g., 4 sets of 50 revolutions). This parameter must remain constant for all tests.

  • Prepare the Test Sample: Repeat steps 1 and 2 identically using the Test Sample Pigment .

  • Application:

    • Place a small amount of the standard paste at the top of an opacity chart.

    • Using the drawdown bar, draw down the paste at a constant speed and pressure over the black and white sections of the chart.

    • Repeat this for the test sample, placing the drawdown adjacent to the standard for direct comparison.

  • Curing & Measurement:

    • Allow the drawdowns to dry/cure completely according to the binder's specifications.

    • Calibrate the spectrophotometer.

    • Take at least three readings from the white portion of the chart for both the standard and the sample. Average these readings to get the final Lab* values.

  • Data Interpretation:

    • The instrument's software will calculate the color difference (ΔL, Δa, Δb) and the total color difference (ΔE).

    • The relative tinctorial strength is calculated based on the K/S (absorption/scattering) values derived from the reflectance data, often using the Kubelka-Munk theory. Most color measurement software performs this calculation automatically, expressing the result as a percentage relative to the standard (which is 100%).

Comparative Performance Metrics

Beyond tinctorial strength, a comprehensive assessment must include other key performance indicators.

Lightfastness

Lightfastness measures a pigment's resistance to fading upon exposure to light. The industry benchmark is the Blue Wool Scale , which consists of eight strips of wool dyed with blue pigments of increasing lightfastness.[13][14]

Protocol:

  • A portion of the pigment drawdown is exposed to a high-intensity xenon arc lamp (which mimics the solar spectrum) alongside the Blue Wool standards, as described in ISO 105-B02.[15][16]

  • The sample is partially covered.

  • The test ends when the fading of the sample corresponds to a specific change on a standardized Grey Scale. The Blue Wool strip that has faded to the same degree gives the rating.[15]

  • A rating of 1 indicates very poor lightfastness, while a rating of 8 is outstanding, showing virtually no change.[13][14]

Chemical & Solvent Resistance

For applications like industrial coatings or printing inks, resistance to chemicals is paramount. This is often assessed according to methods similar to ASTM F2250.[17]

Protocol:

  • A fully cured drawdown of the pigment (in full shade) is prepared.

  • A spot test is conducted by placing a drop of a specific chemical (e.g., 5% HCl, 5% NaOH, Ethanol, Xylene) onto the surface for a defined period (e.g., 1 hour).

  • The spot is then washed, and the film is evaluated for any change in color, gloss, or integrity. Results are typically reported on a 1-5 scale, where 5 indicates no change and 1 indicates severe degradation.

Data Presentation & Comparison

For effective comparison, data should be summarized in a clear, tabular format.

Pigment ID Relative Tinctorial Strength (%) ΔE* (vs. Std) Lightfastness (Blue Wool Scale) Heat Stability (°C) Acid Resistance (1-5 Scale) Alkali Resistance (1-5 Scale)
Standard: PY-74 100%0.00618055
Alternative: PY-X1 98%1.26-718055
Alternative: PY-X2 105%0.8516044

This table allows for at-a-glance comparison of the key performance trade-offs between different acetoacetanilide-derived pigments. For example, PY-X2 shows higher strength but lower lightfastness and chemical resistance compared to the standard.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS No. 4433-78-7).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS No. 4433-78-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and GHS Classification

A thorough hazard assessment for Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is currently limited by the public availability of a comprehensive Safety Data Sheet (SDS). While specific GHS classifications are not readily accessible, an analysis of structurally similar compounds—such as various N-phenyl acetamides and substituted butanamides—suggests a potential for the following hazards:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Given these potential risks, a cautious approach is mandated. All personnel must handle this compound as a substance of unknown but potential toxicity.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risk. The following table outlines the minimum required PPE for handling Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- in a powdered form.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination during removal.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and potential splashes.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for preventing inhalation of fine powders. The need for a higher level of respiratory protection should be determined by a site-specific risk assessment.
Body Protection Laboratory coatPrevents contamination of personal clothing.

It is imperative to always inspect gloves for any signs of degradation or puncture before use.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of powdered Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- must be conducted in a certified chemical fume hood or a powder containment hood. This is to control the generation of airborne dust.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use anti-static weigh boats or paper to minimize dispersal of the powder.

    • Handle the compound gently to avoid creating dust clouds.

  • Post-Handling:

    • Securely cap all containers of the compound.

    • Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

    • Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with the compound, including weigh boats, pipette tips, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Prevent the spread of the powder. Do not use a dry brush or compressed air.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Clean-up: Gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.

References

There are no specific, publicly available, and authoritative Safety Data Sheets for Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7). The safety recommendations provided are based on best practices for handling chemicals of unknown toxicity and information from structurally related compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance.

Sources

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